molecular formula C11H15NO B156804 MMAI CAS No. 132980-16-6

MMAI

Número de catálogo: B156804
Número CAS: 132980-16-6
Peso molecular: 177.24 g/mol
Clave InChI: JLESVLCTIOAHPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source;  RN given is for (+-)-isomer

Propiedades

IUPAC Name

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESVLCTIOAHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2)N)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927886
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136468-19-4, 132980-16-6
Record name 5-Methoxy-6-methyl-2-aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136468-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-6-METHYL-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monomethylarsonous Acid (MMA(III))

Introduction

Monomethylarsonous acid (MMA(III)) is a highly toxic trivalent organoarsenic compound.[1][2] It is not found naturally in the environment but is a key and reactive intermediate metabolite formed during the biomethylation of inorganic arsenic in humans and other mammals.[3][4][5] Once considered part of a detoxification pathway, evidence now strongly indicates that MMA(III) is more cytotoxic and genotoxic than its precursor, inorganic arsenite (As(III)), challenging the long-held belief that the methylation of arsenic is solely a detoxification process.[6][7][8][9] Chronic exposure to inorganic arsenic, leading to the formation of metabolites like MMA(III), is associated with an increased risk of various cancers, particularly of the bladder, lung, and skin.[1][10]

This document provides a comprehensive technical overview of the chemical structure, properties, biological significance, and experimental analysis of MMA(III).

Chemical Structure and Properties

Monomethylarsonous acid is characterized by a central arsenic atom in the +3 oxidation state, covalently bonded to a single methyl group and two hydroxyl groups.

  • Chemical Formula: CH₅AsO₂[1][11]

  • Molecular Weight: 123.97 g/mol [1][11]

  • SMILES: C--INVALID-LINK--O[1]

  • InChI Key: OXBIRPQQKCQWGV-UHFFFAOYSA-N[1]

  • CAS Number: 25400-23-1[1][11]

  • Appearance: White to off-white solid[1]

  • Synonyms: Methanearsonous Acid, Methylarsonous Acid, MMA(III)[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity of Monomethylarsonous acid, comparing it with other arsenic compounds.

Table 1: In Vivo and In Vitro Toxicity Data
CompoundAssaySystemEndpointValueReference
MMA(III) LD₅₀Hamsters (intraperitoneal)Mortality29.3 µmol/kg [7][8][12]
Sodium ArseniteLD₅₀Hamsters (intraperitoneal)Mortality112.0 µmol/kg[7][8][12]
MMA(III) LC₅₀Chang Human HepatocytesLDH Leakage6.0 µM [6][9]
Sodium ArseniteLC₅₀Chang Human HepatocytesLDH Leakage68.0 µM[6][9]
MMA(III) LC₅₀Chang Human HepatocytesK⁺ Leakage6.3 µM [6][9]
Sodium ArseniteLC₅₀Chang Human HepatocytesK⁺ Leakage19.8 µM[6][9]
MMA(III) LC₅₀Chang Human HepatocytesXTT Assay13.6 µM [6][9]
Sodium ArseniteLC₅₀Chang Human HepatocytesXTT Assay164.0 µM[6][9]
MMA(III) IC₅₀Bovine Aortic Endothelial CellsCytotoxicity1.7 µM [13]
Sodium ArseniteIC₅₀Bovine Aortic Endothelial CellsCytotoxicity24.1 µM[13]
Table 2: Enzyme Inhibition Data
InhibitorEnzymeSourceEndpointIC₅₀ (µM)Reference
MMA(III) (as methylarsine oxide)Pyruvate Dehydrogenase (PDH)Hamster Kidney50% Inhibition59.9 ± 6.5 [7][8]
MMA(III) (as diiodomethylarsine)Pyruvate Dehydrogenase (PDH)Hamster Kidney50% Inhibition62.0 ± 1.8 [7][8]
Sodium ArsenitePyruvate Dehydrogenase (PDH)Hamster Kidney50% Inhibition115.7 ± 2.3[7][8]
MMA(III) (as methylarsine oxide)Pyruvate Dehydrogenase (PDH)Purified Porcine Heart50% Inhibition17.6 ± 4.1 [7][8]
Sodium ArsenitePyruvate Dehydrogenase (PDH)Purified Porcine Heart50% Inhibition106.1 ± 19.8[7][8]

Biological Significance and Signaling Pathways

Metabolic Pathway of Inorganic Arsenic

Inorganic arsenic, consumed primarily as arsenate (As(V)), undergoes a series of metabolic transformations. As(V) is first reduced to arsenite (As(III)).[14] Arsenite is then methylated by arsenite methyltransferase, using S-adenosylmethionine as a methyl donor, to form monomethylarsonic acid (MMA(V)).[14][15] MMA(V) is subsequently reduced to the highly reactive monomethylarsonous acid (MMA(III)).[14] This metabolic activation is a critical step, as MMA(III) is significantly more toxic than its precursors.

Arsenic Metabolism and MMA(III) Toxicity cluster_metabolism Arsenic Biotransformation cluster_toxicity Cellular Effects of MMA(III) AsV Arsenate (AsV) AsIII Arsenite (AsIII) AsV->AsIII Arsenate Reductase MMAV Monomethylarsonic Acid (MMAV) AsIII->MMAV Arsenite Methyltransferase MMAIII Monomethylarsonous Acid (MMAIII) MMAV->MMAIII MMA(V) Reductase DMAV Dimethylarsinic Acid (DMAV) MMAIII->DMAV MMA(III) Methyltransferase ROS ↑ Reactive Oxygen Species (ROS) MMAIII->ROS PDH Pyruvate Dehydrogenase Inhibition MMAIII->PDH TrxR Thioredoxin Reductase Inhibition MMAIII->TrxR MAPK MAPK / PI3K Pathway Activation MMAIII->MAPK Transformation Malignant Transformation ROS->Transformation COX2 ↑ COX-2 Expression MAPK->COX2 COX2->Transformation

Caption: Metabolic activation of inorganic arsenic to MMA(III) and its subsequent downstream cellular effects.

Mechanisms of Toxicity and Carcinogenesis

The heightened toxicity of MMA(III) is attributed to several mechanisms:

  • Enzyme Inhibition: As a trivalent arsenical, MMA(III) has a high affinity for sulfhydryl groups in proteins. It is a potent inhibitor of enzymes like pyruvate dehydrogenase (PDH) and thioredoxin reductase (TrxR), disrupting cellular metabolism and antioxidant defense systems.[3][7][8]

  • Oxidative Stress: Exposure to MMA(III) leads to a significant increase in reactive oxygen species (ROS), causing oxidative damage to DNA, lipids, and proteins.[3][10] This oxidative stress is a key factor in its carcinogenic activity.

  • Mitochondrial Dysfunction: MMA(III) has been identified as a mitochondria-specific toxicant, decreasing oxygen consumption, reducing ATP production, and increasing mitochondrial ROS levels.[16]

  • Altered Signal Transduction: MMA(III) can activate mitogenic signaling pathways, including the MAPK and PI3K pathways.[17] This activation can lead to the induction of cyclooxygenase-2 (COX-2), a key biomarker in bladder cancer, promoting cellular hyperproliferation and contributing to malignant transformation.[17] Chronic exposure of human bladder cells (UROtsa) to nanomolar concentrations of MMA(III) has been shown to induce anchorage-independent growth and tumorigenicity.[10][14][17]

Experimental Protocols

In Vitro Cytotoxicity Assessment in Hepatocytes

This protocol is based on the methodology used to assess the cytotoxicity of various arsenicals in Chang human hepatocytes.[6]

  • Cell Culture: Culture Chang human hepatocytes in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

  • Exposure: Plate cells in multi-well plates and allow them to adhere. Expose the cells to varying concentrations of MMA(III), arsenite, and other arsenicals for a defined period (e.g., 24 hours).

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • After exposure, collect the culture medium.

    • Centrifuge to remove cellular debris.

    • Measure LDH activity in the supernatant using a commercially available colorimetric assay kit, which measures the conversion of a tetrazolium salt into formazan.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate the percentage of LDH leakage relative to the maximum release.

  • Intracellular Potassium (K⁺) Leakage Assay:

    • After exposure, collect the culture medium.

    • Measure the concentration of potassium in the medium using an ion-selective electrode or atomic absorption spectroscopy.

    • Lyse control cells to determine the total intracellular potassium concentration.

    • Calculate the percentage of potassium leakage.

  • XTT Cell Proliferation Assay:

    • Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to the cells.

    • Incubate for a specified time (e.g., 4 hours) to allow viable cells with active mitochondria to reduce the XTT to a soluble formazan dye.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).

    • Cell viability is proportional to the color intensity.

  • Data Analysis: Determine the LC₅₀ (lethal concentration, 50%) for each arsenical and assay by plotting cell viability against the logarithm of the arsenical concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo LD₅₀ Determination in Hamsters

This protocol is based on the methodology for determining the acute toxicity of MMA(III) in hamsters.[7][12]

  • Animal Model: Use male golden Syrian hamsters of a specific weight range. Acclimate the animals to laboratory conditions for at least one week.

  • Compound Preparation: Prepare solutions of MMA(III) and sodium arsenite in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer the arsenicals via intraperitoneal (i.p.) injection in a range of doses to different groups of hamsters. Include a control group receiving only the vehicle.

  • Observation: Monitor the animals continuously for the first few hours and then periodically over 24-48 hours. Record the time of death and any signs of toxicity.

  • Data Analysis: Calculate the LD₅₀ (lethal dose, 50%) and 95% confidence intervals using a statistical method such as probit analysis or a best-fit Boltzmann sigmoid model.

Analysis of MMA(III) in Human Urine

This protocol is based on the methodology for detecting MMA(III) in urine samples.[4][5]

  • Sample Collection and Preservation: Collect urine samples. To preserve the speciation, samples should be frozen immediately at -20°C or lower if not analyzed promptly.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a hydride generation atomic fluorescence spectrometer (HG-AFS).

  • Chromatographic Separation:

    • Use an ion-pair reversed-phase column.

    • The mobile phase typically consists of an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) at a specific pH.

    • Inject the urine sample (diluted if necessary) into the HPLC system. The different arsenic species will separate based on their retention times.

  • Hydride Generation:

    • The eluent from the HPLC column is mixed with a reducing agent (e.g., sodium borohydride in sodium hydroxide solution) and an acid (e.g., hydrochloric acid).

    • This process converts the separated arsenic species into their volatile corresponding arsines (e.g., AsH₃, CH₃AsH₂, (CH₃)₂AsH).

  • Detection:

    • The volatile arsines are carried by a stream of inert gas (e.g., argon) into the atomic fluorescence spectrometer.

    • The arsines are atomized in a miniature flame.

    • A high-intensity arsenic hollow cathode lamp excites the arsenic atoms, and the resulting fluorescence is measured by a detector.

  • Quantification: Calibrate the system using standards of known concentrations for each arsenic species, including As(III), As(V), MMA(V), DMA(V), and synthesized MMA(III). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for MMA(III) Analysis cluster_workflow Urine Analysis Workflow: HPLC-HG-AFS sample Urine Sample Collection Freeze at -20°C hplc HPLC Separation Ion-Pair Chromatography sample->hplc Injection hg Hydride Generation NaBH₄ + HCl hplc->hg Eluent afs AFS Detection Atomization & Fluorescence hg->afs Volatile Arsines data Data Analysis Quantification afs->data Signal

Caption: Workflow for the speciation analysis of arsenicals, including MMA(III), in urine samples.

References

The Synthesis and Purification of 5-Methoxy-6-methyl-2-aminoindan (MMAI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-Methoxy-6-methyl-2-aminoindan (MMAI), a potent and selective serotonin releasing agent. The following sections detail the synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthesis of 5-Methoxy-6-methyl-2-aminoindan (this compound)

The seminal synthesis of this compound was reported by Nichols et al. in 1991. The overall synthetic scheme involves a three-step process starting from 3-(3-methoxy-4-methylphenyl)propionic acid.

Synthesis Pathway

The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(3-methoxy-4-methylphenyl)propionic acid to form the corresponding indanone. The indanone is then converted to its oxime derivative, which is subsequently reduced to yield the target 2-aminoindan, this compound.

Synthesis_Pathway A 3-(3-Methoxy-4-methylphenyl)propionic acid B 5-Methoxy-6-methyl-1-indanone A->B  Intramolecular  Friedel-Crafts  Acylation   C 5-Methoxy-6-methyl-1-indanone oxime B->C  Oximation   D 5-Methoxy-6-methyl-2-aminoindan (this compound) C->D  Reduction   Purification_Workflow A Crude this compound Freebase B Dissolution in Organic Solvent (e.g., Ether) A->B C Addition of HCl in Ether B->C D Precipitation of This compound Hydrochloride C->D E Filtration and Washing D->E F Recrystallization (e.g., from Ethanol/Ether) E->F G Pure this compound Hydrochloride (Crystalline Solid) F->G Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT_in SERT (Internal) This compound->SERT_in Enters cell via SERT Serotonin_cyto Cytosolic Serotonin SERT_in->Serotonin_cyto Reverses SERT function Serotonin_synapse Serotonin SERT_in->Serotonin_synapse Efflux Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_cyto Disrupts vesicular storage Receptor 5-HT Receptors Serotonin_synapse->Receptor Signal Downstream Signaling Receptor->Signal

Monomethylarsonous Acid (MMA(III)): A Technical Guide to its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III)) is a highly toxic trivalent methylated metabolite of inorganic arsenic.[1][2] Its formation is an intermediate step in the biomethylation of inorganic arsenic within cells.[3][4] Historically, methylation was considered a detoxification pathway for arsenic; however, mounting evidence indicates that MMA(III) is significantly more cytotoxic than its inorganic precursor, arsenite (As(III)).[2][3][4] This guide provides an in-depth technical overview of the cellular mechanisms of action of MMA(III), focusing on its molecular targets, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.

Core Cellular Effects of MMA(III)

The primary mechanism of MMA(III) toxicity stems from its ability to induce potent oxidative stress and disrupt mitochondrial function. This leads to a cascade of downstream events including DNA damage, enzyme inhibition, modulation of signaling pathways, and ultimately, cell death.

Induction of Oxidative Stress

A hallmark of MMA(III) exposure is the generation of reactive oxygen species (ROS), which leads to widespread oxidative damage to cellular macromolecules.[5][6][7] This is a key driver of its genotoxic and cytotoxic effects.[8][9] MMA(III) has been shown to increase the formation of superoxide and hydrogen peroxide.[10] The production of ROS is thought to occur, in part, through the oxidation of MMA(III) to its pentavalent form, MMA(V).[8] This oxidative stress contributes to lipid peroxidation, protein carbonylation, and oxidative DNA damage, including the formation of 8-hydroxyl-2'-deoxyguanosine (8-oxo-dG).[1][5]

Mitochondrial Toxicity

Mitochondria are a primary target of MMA(III).[10] It is considered a mitochondria-specific toxicant, exerting more potent effects on this organelle than inorganic arsenic.[10][11] Exposure to MMA(III) leads to:

  • Decreased Mitochondrial Respiration: A significant reduction in both basal and maximal oxygen consumption rates.[10][11]

  • Reduced ATP Synthesis: A decline in mitochondrial ATP production.[10][11]

  • Increased Mitochondrial ROS: A significant elevation in mitochondrial superoxide and hydrogen peroxide levels.[10][11]

  • Altered Mitochondrial Morphology: Aberrant perinuclear clustering of mitochondria.[10][11]

Enzyme Inhibition

MMA(III) is a potent inhibitor of several key cellular enzymes, primarily through its high affinity for sulfhydryl groups in proteins. Notable targets include:

  • Thioredoxin Reductase (TrxR): MMA(III) is a well-established inhibitor of TrxR, an essential enzyme in the thioredoxin system that plays a critical role in maintaining cellular redox balance and antioxidant defense.[1]

  • Glutathione Reductase: This enzyme is crucial for regenerating reduced glutathione (GSH), a major cellular antioxidant. Inhibition of glutathione reductase by MMA(III) depletes the cell's antioxidant capacity.[2]

  • Pyruvate Dehydrogenase: As a key enzyme linking glycolysis to the citric acid cycle, its inhibition by MMA(III) disrupts cellular energy metabolism.[2]

  • Endothelial Nitric Oxide Synthase (eNOS): MMA(III) is a potent inhibitor of eNOS, an enzyme responsible for producing nitric oxide, a critical signaling molecule in the cardiovascular system.[2][12]

Genotoxicity and Inhibition of DNA Repair

MMA(III) is a genotoxic agent that can induce DNA damage, including single and double-strand breaks.[6][8][13][14][15] The DNA damage is mediated, at least in part, by the generation of ROS.[6][8] Compounding its DNA-damaging effects, MMA(III) also inhibits DNA repair processes. Specifically, it has been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a zinc-finger protein that is rapidly recruited to sites of DNA strand breaks to initiate repair.[6] This dual action of inducing DNA damage while simultaneously hindering its repair significantly enhances its genotoxic potential and may contribute to its carcinogenic properties.[6]

Induction of Apoptosis

At sufficient concentrations, MMA(III) can trigger programmed cell death, or apoptosis.[16] This process is characterized by morphological changes such as pyknosis and blebbing, and is mediated by the activation of caspases, such as caspase-3.[13][17][18] The induction of apoptosis by MMA(III) is often linked to the generation of ROS and the subsequent mitochondrial dysfunction.[17][19]

Data Presentation: Quantitative Effects of MMA(III)

The following tables summarize quantitative data on the cytotoxicity of MMA(III) and its effects on specific cellular parameters.

Table 1: Cytotoxicity of Monomethylarsonous Acid (MMA(III)) in Various Cell Lines

Cell LineAssayEndpointMMA(III) ConcentrationReference
Bovine Aortic Endothelial Cells (BAEC)Not SpecifiedIC50~1.7 µM[2][12]
Chang Human HepatocytesLDH LeakageLC506 µM[3][4]
Chang Human HepatocytesK+ LeakageLC506.3 µM[3][4]
Chang Human HepatocytesXTT AssayLC5013.6 µM[3][4]
Rat Liver Cells (RLC-16)Not SpecifiedIC501 µM[10]
WI-38 Human Lung FibroblastsMTT Assay50% decrease in viability6 µM[1]
Rat Aortic Smooth Muscle Cells (A7r5)Trypan Blue ExclusionLC50 (24h)0.5 µM[18]
UROtsa Human Urothelial CellsChronic ExposureMalignant Transformation0.05 µM[2]
Mouse Thymic Developing T cells (DN)ApoptosisIncreased Apoptosis5 and 50 nM[13][15]

Table 2: Effects of Monomethylarsonous Acid (MMA(III)) on Cellular Processes and Gene Expression

Cellular Process/TargetCell LineEffectMMA(III) ConcentrationReference
eNOS PhosphorylationBAECSignificant Increase0.75 µM (15 min)[2][12]
Thioredoxin Reductase (TrxR) ActivityWI-38Increase0.2 µM[1]
Thioredoxin Reductase (TrxR) ActivityWI-38Decrease2 µM[1]
TrxR1 mRNA ExpressionWI-38Significant Increase2 µM[8]
Selenoprotein Synthesis (TrxR1)WI-38Two-fold Increase1 and 2 µM[8]
CYP3A4, PXR mRNA ExpressionCYP3A4 Transgenic Mice (Small Intestine)Increase0.05 mg/kg[5]
DNA Damage (in DN cells)Mouse Thymic Developing T cellsInduction5 nM[13][15]
ROS Generation (in DN and DP cells)Mouse Thymic Developing T cellsIncrease50 nM[13][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][13][14][17]

Objective: To determine the cytotoxicity of MMA(III) by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • 96-well microplate

  • Complete cell culture medium

  • MMA(III) stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of MMA(III) in complete culture medium. Remove the overnight culture medium from the cells and replace it with the MMA(III)-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot cell viability against MMA(III) concentration to determine the IC50 value.

Detection of Intracellular ROS using DCFH-DA and Flow Cytometry

This protocol is based on standard methods for ROS detection.[4][6][12][16][20]

Objective: To quantify the intracellular generation of ROS following MMA(III) exposure.

Principle: The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Cells of interest

  • Flow cytometry tubes

  • MMA(III) stock solution

  • DCFH-DA solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Flow cytometer with a 488 nm excitation laser

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Staining: Add DCFH-DA to the cell suspension to a final concentration of 5-20 µM.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess DCFH-DA.

  • Treatment: Resuspend the stained cells in fresh buffer and expose them to various concentrations of MMA(III) for the desired time. Include an untreated control and a positive control (e.g., H2O2).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the green channel (typically around 525-535 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in MMA(III)-treated cells compared to the control indicates an increase in intracellular ROS.

Assessment of DNA Damage using the Alkaline Comet Assay

This protocol is a generalized procedure for the alkaline comet assay.[18][21][22][23][24]

Objective: To detect single-strand DNA breaks and alkali-labile sites in individual cells exposed to MMA(III).

Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Materials:

  • Cells of interest

  • Microscope slides

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Lysis solution (high salt, detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of normal-melting-point agarose and allow it to solidify.

  • Cell Embedding: Mix a suspension of MMA(III)-treated and control cells with low-melting-point agarose and layer it onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step.

  • Staining: Stain the slides with a DNA-intercalating dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Western Blot for Phosphorylated eNOS

This protocol is a general guideline for detecting protein phosphorylation.[25][26][27][28]

Objective: To determine the effect of MMA(III) on the phosphorylation status of eNOS.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated eNOS (p-eNOS) and total eNOS.

Materials:

  • BAEC or other relevant endothelial cells

  • MMA(III) stock solution

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-eNOS (e.g., Ser1177) and anti-total eNOS

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with MMA(III) for the desired time. Wash the cells and lyse them on ice with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eNOS overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against total eNOS to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of p-eNOS relative to total eNOS.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the cellular response to MMA(III).

MMA_ROS_Apoptosis MMA MMA(III) ROS Increased ROS (Superoxide, H2O2) MMA->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes DNA_Damage Oxidative DNA Damage (e.g., 8-oxo-dG) ROS->DNA_Damage Causes Caspase Caspase-3 Activation Mito_Dys->Caspase Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase->Apoptosis Executes MMA_Nrf2_Pathway MMA MMA(III) ROS Increased ROS MMA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., TrxR1) ARE->Antioxidant_Genes Activates MMA_Experimental_Workflow cluster_0 Cellular Assays Cell_Culture Cell Culture (e.g., BAEC, Hepatocytes) MMA_Treatment MMA(III) Treatment (Dose-Response & Time-Course) Cell_Culture->MMA_Treatment Cell_Viability Cell Viability (MTT Assay) MMA_Treatment->Cell_Viability ROS_Detection ROS Detection (DCFH-DA, Flow Cytometry) MMA_Treatment->ROS_Detection DNA_Damage_Assay DNA Damage (Comet Assay) MMA_Treatment->DNA_Damage_Assay Protein_Analysis Protein Analysis (Western Blot for p-eNOS) MMA_Treatment->Protein_Analysis

References

Monomethylarsonous Acid (MMA(III)): A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III)), a trivalent organoarsenic compound, is a critical intermediate in the metabolic pathway of inorganic arsenic in humans and various animal species.[1][2] Historically, the biomethylation of inorganic arsenic was considered a detoxification process, as the final pentavalent metabolites are less acutely toxic and more readily excreted.[1][3] However, mounting evidence has identified MMA(III) as a highly reactive and toxic metabolite, often exhibiting greater in vitro and in vivo toxicity than its inorganic precursor, arsenite (As(III)).[2][4][5][6] Its significant cytotoxicity, genotoxicity, and role as a potent enzyme inhibitor have made it a focal point in toxicological research and a subject of interest in drug development, particularly concerning arsenic-based therapeutics.[6][7] This guide provides an in-depth overview of the core physical and chemical properties of MMA(III), detailed experimental protocols for its synthesis and analysis, and a summary of its interactions with key biological pathways.

Physical and Chemical Properties

Monomethylarsonous acid is typically handled in research as a white to off-white solid. It is an organoarsonous acid characterized by a methyl group and two hydroxyl groups attached to a central arsenic atom in the +3 oxidation state.

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name methylarsonous acid[8]
Synonyms MMA(III), Methylarsonite, Methanearsonous acid[8][9][10]
CAS Number 25400-23-1[8][10]
Molecular Formula CH₅AsO₂[8][10]
Molecular Weight 123.97 g/mol [8]
Appearance White to Off-White Solid-
SMILES C--INVALID-LINK--O[8]
InChI Key OXBIRPQQKCQWGV-UHFFFAOYSA-N[8]
pKa (predicted) 8.65[8][9]
Water Solubility 708 g/L (predicted)[9]
LogP (predicted) -0.9[9]

Reactivity and Stability

The chemical reactivity of MMA(III) is dominated by the trivalent arsenic center. Like other arsenites, MMA(III) has a high affinity for sulfhydryl groups, enabling it to bind to and inhibit proteins and enzymes that contain reactive cysteine residues.[6] This interaction is a primary mechanism of its toxicity. MMA(III) is an intermediate in the redox-dependent metabolic pathway of arsenic and can be oxidized to its pentavalent form, monomethylarsonic acid (MMA(V)). It is susceptible to oxidation, and handling procedures should minimize exposure to air to maintain its trivalent state for experimental use.

Biological Role and Signaling Pathways

MMA(III) is not an environmental contaminant but is generated endogenously during the metabolism of inorganic arsenic. This biotransformation pathway is crucial for understanding its toxicological profile.

Arsenic Biomethylation Pathway

The metabolism of inorganic arsenic is a multi-step process primarily occurring in the liver. It involves a series of reduction and oxidative methylation reactions. Arsenate (As(V)) is first reduced to arsenite (As(III)). Arsenic (+3 oxidation state) methyltransferase (AS3MT) then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to As(III), forming the pentavalent monomethylarsonic acid (MMA(V)). MMA(V) is subsequently reduced by MMA(V) reductase to the more toxic trivalent intermediate, MMA(III).[11] MMA(III) can then be further methylated to form dimethylarsinic acid (DMA(V)).[11]

Arsenic Biomethylation Pathway cluster_enzymes AsV Arsenate (AsV) AsIII Arsenite (AsIII) AsV->AsIII Reduction invis1 AsIII->invis1 Oxidative Methylation MMAV Monomethylarsonic Acid (MMAV) MMAIII Monomethylarsonous Acid (MMAIII) MMAV->MMAIII Reduction e2 MMAV Reductase invis2 MMAIII->invis2 Oxidative Methylation DMAV Dimethylarsinic Acid (DMAV) invis1->MMAV e1 AS3MT, SAM invis2->DMAV e3 AS3MT, SAM invis3 invis4

Arsenic Biomethylation Pathway
Inhibition of PI3K/Akt Survival Pathway

Trivalent arsenicals, including MMA(III), are known to disrupt critical cell signaling pathways. One significant target is the PI3K/Akt pathway, which is central to cell survival and glucose metabolism. MMA(III) has been shown to inhibit 3-phosphoinositide-dependent kinase-1 (PDK1). This inhibition prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B), leading to the suppression of downstream survival signals and cellular processes like insulin-dependent glucose uptake.

PI3K_Akt_Pathway_Inhibition GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt phosphorylates Akt Akt (inactive) Akt->PDK1 Survival Cell Survival & Glucose Uptake pAkt->Survival MMA MMA(III) MMA->PDK1 inhibits

MMA(III) Inhibition of the PI3K/Akt Pathway

Experimental Protocols

Synthesis of Monomethylarsonous Acid (MMA(III))

MMA(III) is not as commercially available as its pentavalent counterpart, MMA(V), and is often prepared in the laboratory via chemical reduction. The following protocol is a representative method based on the reduction of pentavalent organoarsenicals.[12][13]

Objective: To synthesize trivalent Monomethylarsonous acid (MMA(III)) from pentavalent Monomethylarsonic acid (MMA(V)).

Materials:

  • Monomethylarsonic acid (or Disodium methyl arsonate)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI), as catalyst

  • Sulfur Dioxide (SO₂) gas

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, gas inlet tube, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve a known quantity of Monomethylarsonic acid in deionized water in a round-bottom flask.

  • Acidification: Slowly add concentrated HCl to the stirring solution in a fume hood.

  • Catalyst Addition: Add a catalytic amount of Potassium Iodide (KI) to the acidified solution.

  • Reduction: Bubble Sulfur Dioxide (SO₂) gas through the solution for 30-60 minutes with continuous stirring. The SO₂ acts as the reducing agent, converting As(V) to As(III). The reaction progress can be monitored by analytical techniques if desired.

  • Extraction: Once the reduction is complete, transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3x volumes). The MMA(III) will partition into the organic phase.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: The resulting product, methylarsine oxide (the anhydrous form of MMA(III)), should be characterized to confirm its identity and purity (e.g., via Mass Spectrometry or NMR) before use in biological experiments. Store under inert gas to prevent re-oxidation.

Quantification by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation analysis, allowing for the separation and sensitive quantification of MMA(III) and other arsenicals in biological and environmental matrices.[14][15]

Objective: To separate and quantify MMA(III) in a liquid sample (e.g., urine, cell culture media).

Materials & Instrumentation:

  • HPLC system with a suitable column (e.g., anion-exchange or reverse-phase C18)

  • ICP-MS system

  • Mobile Phase (e.g., ammonium phosphate buffer, pH adjusted)

  • Certified arsenic species standards (As(III), As(V), MMA(V), DMA(V), MMA(III))

  • Sample filtration units (e.g., 0.22 µm syringe filters)

Procedure:

  • Sample Preparation: Centrifuge samples (e.g., urine) to pellet debris. Filter the supernatant through a 0.22 µm filter to remove particulates. Dilute the sample as necessary with the mobile phase or deionized water.

  • Standard Preparation: Prepare a series of calibration standards by diluting certified stock solutions of each arsenic species, including MMA(III), in deionized water or mobile phase.

  • Chromatographic Separation:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard onto the column.

    • Run the isocratic or gradient elution program to separate the arsenic species based on their retention time.

  • ICP-MS Detection:

    • The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.

    • Monitor the arsenic signal at m/z 75. The ICP-MS software will generate a chromatogram showing peaks corresponding to the different arsenic species as they elute from the column.

  • Quantification: Identify the MMA(III) peak based on its retention time, as determined by the analysis of the MMA(III) standard. Calculate the concentration of MMA(III) in the sample by comparing its peak area or height to the calibration curve generated from the standards.

HPLC_ICPMS_Workflow start Start: Liquid Sample (e.g., Urine, Cell Lysate) prep 1. Sample Preparation (Centrifuge, Filter, Dilute) start->prep hplc 2. HPLC Injection & Chromatographic Separation prep->hplc icpms 3. ICP-MS Detection (Ionization & Mass Analysis at m/z 75) hplc->icpms Column Eluent data 4. Data Acquisition (Generate Chromatogram) icpms->data quant 5. Quantification (Identify Peak by Retention Time, Calculate Concentration via Calibration Curve) data->quant end End: MMA(III) Concentration Report quant->end

Workflow for MMA(III) Analysis by HPLC-ICP-MS
Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay

The cytotoxicity of MMA(III) can be quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membrane integrity.[2]

Objective: To determine the cytotoxicity of MMA(III) on a cultured cell line.

Materials:

  • 96-well cell culture plates

  • Cultured cells of interest (e.g., human hepatocytes, bladder cells)

  • Complete cell culture medium

  • MMA(III) stock solution

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, lysis buffer, and stop solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of MMA(III) in culture medium. Remove the old medium from the cells and add 100 µL of the MMA(III) dilutions to the appropriate wells. Include "vehicle control" wells (medium only), "spontaneous release" control wells (untreated cells), and "maximum release" control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48 hours) at 37°C in a CO₂ incubator.

  • Lysis Control: One hour before the end of the incubation, add 10 µL of the kit's lysis buffer to the "maximum release" wells to induce 100% cell death.

  • Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution. Measure the absorbance at the recommended wavelength (typically ~490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each MMA(III) concentration using the formula provided by the kit manufacturer, which generally follows: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

Monomethylarsonous acid (MMA(III)) is a pivotal intermediate in arsenic metabolism, possessing significantly higher toxicity than its precursor and pentavalent metabolites. Its reactivity, driven by the trivalent arsenic center's affinity for sulfhydryl groups, allows it to disrupt numerous cellular functions by inhibiting key enzymes and interfering with critical signaling pathways such as the PI3K/Akt cascade. The detailed protocols provided herein for the synthesis, analysis, and toxicological assessment of MMA(III) offer a foundation for researchers to further investigate its mechanisms of action. A thorough understanding of MMA(III) is essential for accurately assessing the risks of arsenic exposure and for exploring the therapeutic potential of arsenic-based compounds.

References

The Unveiling of a Potent Metabolite: A Technical History of Monomethylarsonous Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of arsenic toxicology is a compelling narrative of evolving scientific understanding, nowhere more evident than in the discovery and characterization of its methylated metabolites. Initially, the methylation of inorganic arsenic was considered a detoxification pathway. However, the identification and study of monomethylarsonous acid (MMA(III)), a trivalent intermediate, dramatically shifted this paradigm. This technical guide provides an in-depth history of the discovery of MMA(III), detailing the key scientific milestones, the experimental protocols that enabled its detection and characterization, and its profound impact on our understanding of arsenic's mechanism of action. We present a compilation of quantitative data on its toxicity and enzymatic interactions, alongside detailed diagrams of the cellular signaling pathways it perturbs. This document serves as a comprehensive resource for professionals in toxicology, pharmacology, and drug development, offering a foundational understanding of this critical arsenic metabolite.

A Paradigm Shift in Arsenic Metabolism: From Detoxification to Bioactivation

For much of the 20th century, the prevailing hypothesis, largely based on the work of Frederick Challenger in the 1930s and 1940s, was that the biomethylation of inorganic arsenic was a detoxification process. The proposed "Challenger Pathway" involved a series of oxidative methylation and reduction steps, ultimately leading to the formation of less toxic pentavalent methylated arsenicals that were more readily excreted. This theory posited that inorganic arsenite (As(III)) was methylated to the less toxic monomethylarsonic acid (MMA(V)).

However, a critical turning point came with the growing body of evidence suggesting that this pathway might not be a simple detoxification route. The focus began to shift towards the trivalent intermediates, which were hypothesized to be highly reactive and toxic. The transient nature and analytical challenges in detecting these trivalent species, such as monomethylarsonous acid (MMA(III)), meant that for a long time, its existence and role were largely theoretical.

The definitive identification of MMA(III) in human urine in the late 1990s and early 2000s was a landmark discovery that fundamentally altered the understanding of arsenic metabolism.[1] This discovery was made possible by the development of sophisticated analytical techniques, particularly high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which allowed for the separation and sensitive detection of different arsenic species in complex biological matrices. The presence of this highly toxic metabolite in urine provided direct evidence that arsenic methylation is not merely a detoxification process but also a bioactivation pathway, creating metabolites significantly more toxic than the parent inorganic arsenic.

Quantitative Toxicological Data

The discovery of MMA(III) spurred a wave of research to quantify its toxicity relative to other arsenic species. These studies consistently demonstrated that MMA(III) is significantly more cytotoxic than its pentavalent counterpart, MMA(V), and even more so than the parent inorganic arsenite (As(III)). The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Monomethylarsonous Acid (MMA(III)) and Other Arsenic Species

Cell LineAssayMMA(III) LC50/IC50 (µM)Arsenite (As(III)) LC50/IC50 (µM)Reference
Chang Human HepatocytesLDH Assay668[2][3]
Chang Human HepatocytesK+ Leakage Assay6.319.8[2][3]
Chang Human HepatocytesXTT Assay13.6164[2][3]
Bovine Aortic Endothelial Cells (BAEC)Cytotoxicity Assay1.724.1[4]

Table 2: In Vivo Toxicity of Monomethylarsonous Acid (MMA(III))

Animal ModelAdministration RouteMMA(III) LD50 (µmol/kg)Arsenite (As(III)) LD50 (µmol/kg)Reference
HamstersIntraperitoneal29.3112.0

Table 3: Enzymatic Inhibition by Monomethylarsonous Acid (MMA(III))

EnzymeSourceMMA(III) IC50 (µM)Arsenite (As(III)) IC50 (µM)Reference
Pyruvate Dehydrogenase (PDH)Hamster Kidney59.9 (as methylarsine oxide)115.7
Pyruvate Dehydrogenase (PDH)Purified Porcine Heart17.6 (as methylarsine oxide)106.1

Experimental Protocols

The ability to study MMA(III) has been contingent on the development of reliable methods for its synthesis and detection. The following sections provide detailed methodologies for these critical experimental procedures.

Synthesis of Monomethylarsonous Acid (Methylarsine Oxide)

The synthesis of MMA(III) for experimental use is typically achieved through the reduction of its pentavalent precursor, monomethylarsonic acid (MMA(V)).

Principle: Monomethylarsonic acid (MMA(V)) is reduced to monomethylarsonous acid (MMA(III)) using a suitable reducing agent. Sulfur dioxide (SO₂) is a commonly used reducing agent for this purpose. The resulting product is often in the form of methylarsine oxide (CH₃AsO).

Materials:

  • Monomethylarsonic acid (MMA(V))

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI) (catalyst)

  • Sulfur Dioxide (SO₂) gas

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve a known quantity of monomethylarsonic acid (MMA(V)) in deionized water.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • Add a catalytic amount of potassium iodide (KI).

  • Bubble sulfur dioxide (SO₂) gas through the solution with continuous stirring for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the MMA(V) peak and the appearance of the MMA(III) peak using HPLC-ICP-MS.

  • After the reaction is complete, extract the mixture with dichloromethane (3 x 70 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude methylarsine oxide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Note: This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of the reactants and products.

Analysis of Monomethylarsonous Acid in Biological Samples by HPLC-ICP-MS

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for the speciation of arsenic compounds in biological matrices.

Sample Preparation (Urine):

  • Collect urine samples in sterile containers.

  • For short-term storage (up to 24 hours), store at 4°C. For long-term storage, freeze at -20°C or lower.

  • Prior to analysis, thaw the samples at room temperature.

  • Centrifuge the urine sample at approximately 3000 x g to remove any particulate matter.

  • Dilute the supernatant with the mobile phase or deionized water (e.g., 1:10 dilution) to reduce matrix effects.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (Tissue):

  • Excise tissue samples and immediately snap-freeze in liquid nitrogen and store at -80°C.

  • Accurately weigh approximately 0.25 g of the frozen tissue.

  • Homogenize the tissue in a suitable extraction solution (e.g., 1% v/v H₂O₂ in deionized water) using a mechanical homogenizer. The homogenization should be performed on ice to minimize degradation of the arsenicals.

  • Heat the homogenate in a hot block at 95°C for 60 minutes.

  • After extraction, centrifuge the samples at 3000 x g.

  • Collect the supernatant for analysis. Dilution and filtration may be necessary as described for urine samples.

HPLC-ICP-MS Instrumental Parameters:

ParameterSetting
HPLC System Agilent 1100 Series or equivalent
Column Anion-exchange column (e.g., Hamilton PRP-X100, Agilent G3288-80000)
Mobile Phase Gradient or isocratic elution with a buffer system. A common mobile phase is an ammonium carbonate buffer with EDTA and methanol, with the pH adjusted to around 9.0.
Flow Rate 1.0 mL/min
Injection Volume 20-50 µL
Column Temperature 30°C
ICP-MS System Agilent 7500ce or equivalent
RF Power 1550 W
Carrier Gas Flow 1.12 L/min
Monitored m/z 75 (for Arsenic)

Cellular Signaling Pathways and Logical Relationships

The high toxicity of MMA(III) is attributed to its ability to interact with cellular macromolecules and disrupt critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by MMA(III).

MMA(III)-Induced Oxidative Stress and Nrf2 Signaling Pathway

MMA(III) is a potent inducer of reactive oxygen species (ROS), leading to oxidative stress. This triggers the activation of the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage.

MMAIII_Nrf2_Pathway cluster_nucleus Nucleus MMAIII MMA(III) ROS Reactive Oxygen Species (ROS) MMAIII->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3->Nrf2 ubiquitinates Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Caption: MMA(III) induces ROS, leading to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus to activate antioxidant gene expression.

MMA(III) and the EGFR/MAPK/PI3K Signaling Pathways

MMA(III) has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. This activation can contribute to the carcinogenic potential of arsenic.

MMAIII_EGFR_Pathway MMAIII MMA(III) EGFR EGFR MMAIII->EGFR activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PI3K->Akt activates Akt->Proliferation

Caption: MMA(III) activates the EGFR, leading to the downstream activation of the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt pathways, promoting cell proliferation and survival.

MMA(III) and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade impacted by MMA(III). Dysregulation of this pathway is implicated in various diseases, including cancer.

MMAIII_STAT_Pathway cluster_nucleus Nucleus MMAIII MMA(III) Cytokine_Receptor Cytokine Receptor MMAIII->Cytokine_Receptor activates JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates to Nucleus Nucleus Gene_Expression Target Gene Expression STAT3_dimer_n->Gene_Expression regulates

Caption: MMA(III) can lead to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in cell survival and proliferation.

Conclusion

The discovery of monomethylarsonous acid represents a pivotal moment in the history of arsenic research. It underscored the critical importance of understanding the complete metabolic pathway of a toxicant to accurately assess its risk. The transition from viewing arsenic methylation as a simple detoxification mechanism to recognizing it as a bioactivation pathway has had profound implications for public health, risk assessment, and the development of potential therapeutic interventions for arsenic-related diseases. The experimental protocols and understanding of the molecular mechanisms of MMA(III) toxicity detailed in this guide provide a foundation for future research aimed at mitigating the adverse health effects of arsenic exposure. As analytical techniques continue to improve, a deeper understanding of the complex interplay between MMA(III) and cellular processes will undoubtedly emerge, further refining our knowledge of this potent and historically significant metabolite.

References

The Pivotal Role of Monomethylarsonous Acid (MMA(III)) in the Arsenic Biogeochemical Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Arsenic, a ubiquitous and toxic metalloid, undergoes complex biogeochemical transformations that dictate its mobility, toxicity, and fate in the environment. A critical intermediate in this cycle is monomethylarsonous acid (MMA(III)), a trivalent organoarsenic compound. While the methylation of inorganic arsenic was once considered solely a detoxification pathway, evidence has unequivocally demonstrated that MMA(III) is significantly more toxic than its precursor, inorganic arsenite (As(III)), and its pentavalent counterpart, monomethylarsonic acid (MMA(V)). This guide provides an in-depth technical overview of the formation, transformation, and analytical determination of MMA(III), synthesizing current research for scientists, researchers, and drug development professionals. We detail the microbial processes central to its formation, present quantitative data on its environmental occurrence and transformation rates, and provide comprehensive experimental protocols for its analysis.

Introduction to the Arsenic Biogeochemical Cycle

The biogeochemical cycling of arsenic involves a complex series of microbially and abiotically driven transformations between various organic and inorganic species.[1] The primary inorganic forms in the environment are arsenate (As(V)) and arsenite (As(III)).[1] Under oxidizing conditions, arsenate is the predominant species, while arsenite is more common under reducing conditions, such as in anaerobic sediments and groundwater.[1] Microorganisms are key players in this cycle, capable of oxidizing, reducing, and methylating arsenic, which significantly influences its environmental mobility and toxicity.[2][3] The methylation of inorganic arsenic, a process once thought to be a simple detoxification mechanism, produces a cascade of organoarsenic compounds, including the highly toxic intermediate, MMA(III).[1]

The Central Role of Monomethylarsonous Acid (MMA(III))

Monomethylarsonous acid (MMA(III)) is a trivalent methylated arsenical that serves as a crucial, albeit highly reactive and toxic, intermediate in the arsenic biogeochemical cycle. Its formation and subsequent reactions are central to understanding arsenic's overall environmental and toxicological impact.

Chemical Structure and Properties

MMA(III) is an organoarsenic compound with the chemical formula CH₅AsO₂. As a trivalent arsenical, the arsenic atom is in the +3 oxidation state. This trivalent state contributes to its high reactivity and toxicity, primarily through its strong affinity for sulfhydryl groups in proteins and enzymes.

Formation of MMA(III): The Microbial Methylation Pathway

The primary pathway for MMA(III) formation is the microbial methylation of inorganic arsenic. This process is catalyzed by the enzyme As(III) S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes and AS3MT in mammals.[1][4] The pathway begins with the uptake of inorganic arsenic, typically As(V), which is then reduced to As(III). The ArsM enzyme then catalyzes the transfer of a methyl group from the donor molecule SAM to As(III), forming MMA(III).[5][6]

This initial methylation step is critical. Although the subsequent product, monomethylarsonic acid (MMA(V)), is less toxic, the intermediate MMA(III) is highly toxic.[1] The process can continue with further methylation steps, producing dimethylarsinous acid (DMA(III)) and eventually the volatile trimethylarsine (TMA).[6]

AsV Arsenate (As(V)) AsIII Arsenite (As(III)) AsV->AsIII Reduction (Microbial/Abiotic) AsIII->AsV Oxidation (Microbial/Abiotic) MMAIII Monomethylarsonous Acid (MMA(III)) AsIII->MMAIII Methylation (ArsM/AS3MT) MMAV Monomethylarsonic Acid (MMA(V)) MMAIII->MMAV Oxidation DMAIII Dimethylarsinous Acid (DMA(III)) MMAIII->DMAIII Methylation (ArsM/AS3MT) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMA(V)) DMAIII->DMAV Oxidation TMA Trimethylarsine (TMA) DMAIII->TMA Methylation & Volatilization DMAV->DMAIII Reduction Sample Water Sample (Filtered, Preserved) Autosampler Autosampler Injection Sample->Autosampler HPLC HPLC Column (Anion Exchange) Autosampler->HPLC Separation ICP ICP Torch (Argon Plasma) HPLC->ICP Eluent Pump Mobile Phase (Buffer Gradient) Pump->HPLC MS Mass Spectrometer (m/z 75) ICP->MS Ionization Data Data System (Chromatogram) MS->Data Detection Prep Prepare Media & Culture Setup Setup Flasks: - Inoculated (Test) - Uninoculated (Control) Prep->Setup Spike Spike with As(III) Setup->Spike Incubate Incubate under Defined Conditions Spike->Incubate Sample Sample at Time Points Incubate->Sample Filter Filter (0.22 µm) Separate Cells & Medium Sample->Filter Analyze Analyze Filtrate via HPLC-ICP-MS Filter->Analyze Interpret Plot Concentrations vs. Time Analyze->Interpret

References

Key Intermediates in Arsenic Biomethylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biomethylation of arsenic is a critical metabolic pathway that significantly influences the toxicity and carcinogenicity of this ubiquitous metalloid. Historically considered a detoxification process, recent evidence reveals that the formation of certain methylated intermediates containing trivalent arsenic can actually enhance its toxic effects. This guide provides a comprehensive overview of the core intermediates in arsenic biomethylation, their enzymatic formation, and the analytical methods used for their characterization. Understanding these key molecules is paramount for researchers in toxicology, environmental health, and drug development, as they represent potential targets for mitigating arsenic-induced pathology and may inform the design of novel therapeutics.

The Arsenic Biomethylation Pathway: The Challenger Model and Beyond

The foundational model for arsenic biomethylation was proposed by Frederick Challenger and involves a series of alternating reduction and oxidative methylation steps.[1][2] The primary methyl donor in this pathway is S-adenosylmethionine (SAM), and the process is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) in mammals and its orthologs, such as ArsM in microorganisms.[1][3] Glutathione (GSH) and other thiols play a crucial role as reductants in this cycle.[1][2]

The key intermediates in this pathway are:

  • Inorganic Arsenic (iAs): The pathway begins with inorganic arsenic, typically in the form of arsenate (AsV) or arsenite (AsIII). Arsenate is first reduced to arsenite.[1]

  • Monomethylarsonic Acid (MMAV) and Monomethylarsonous Acid (MMAIII): Arsenite (AsIII) undergoes oxidative methylation to form monomethylarsonic acid (MMAV). MMAV is then reduced to the more toxic monomethylarsonous acid (MMAIII).[1][4] MMA(III) is considered a key and highly reactive intermediate.[5][6]

  • Dimethylarsinic Acid (DMAV) and Dimethylarsinous Acid (DMAIII): MMAIII is further methylated to produce dimethylarsinic acid (DMAV). Subsequently, DMAV can be reduced to dimethylarsinous acid (DMAIII), another highly toxic trivalent intermediate.[1][4]

  • Trimethylarsine Oxide (TMAO) and Trimethylarsine (TMA): In some organisms, the pathway can continue to the formation of trimethylarsine oxide (TMAO), which can be reduced to the volatile trimethylarsine (TMA).[7]

It is the trivalent methylated intermediates, MMA(III) and DMA(III), that are of particular concern due to their high reactivity and demonstrated cytotoxicity and genotoxicity, which can be significantly greater than that of inorganic arsenic.[8]

Signaling Pathway of Arsenic Biomethylation

Arsenic_Biomethylation cluster_inorganic Inorganic Arsenic cluster_monomethylated Monomethylated Intermediates cluster_dimethylated Dimethylated Intermediates cluster_trimethylated Trimethylated Products AsV Arsenate (AsV) AsIII Arsenite (AsIII) AsV->AsIII Reduction MMAV Monomethylarsonic Acid (MMAV) AsIII->MMAV Oxidative Methylation (AS3MT, SAM) MMAIII Monomethylarsonous Acid (MMAIII) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMAV) MMAIII->DMAV Oxidative Methylation (AS3MT, SAM) DMAIII Dimethylarsinous Acid (DMAIII) DMAV->DMAIII Reduction TMAO Trimethylarsine Oxide (TMAO) DMAIII->TMAO Oxidative Methylation (AS3MT, SAM) HPLC_ICPMS_Workflow Sample Biological Sample (Urine, Serum, Tissue) Preparation Sample Preparation (Dilution, Protein Precipitation, Extraction) Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration HPLC HPLC Separation (Anion Exchange Column) Filtration->HPLC ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS Data Data Analysis (Quantification) ICPMS->Data

References

Methodological & Application

Measuring Monomethylarsonous Acid (MMAI) in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III) or MMAI) is a trivalent methylated arsenic metabolite. As a key intermediate in the biomethylation of inorganic arsenic, its quantification in urine is crucial for assessing arsenic exposure and understanding its metabolic pathway, which is linked to toxicity and potential carcinogenicity.[1][2][3] These application notes provide a comprehensive overview of the methodologies for the accurate measurement of this compound in human urine samples, intended for use in research, clinical, and drug development settings.

Analytical Approaches

The determination of this compound in urine requires speciation analysis to distinguish it from other arsenic compounds. The most common and reliable methods involve the coupling of a chromatographic separation technique with a highly sensitive atomic spectrometry detector.

Primary Recommended Method: High-Performance Liquid Chromatography coupled with Hydride Generation Atomic Fluorescence Spectrometry (HPLC-HG-AFS)

This is a widely used and robust method for arsenic speciation.[1][2]

  • Principle: HPLC separates the different arsenic species present in the urine sample. The eluent from the HPLC is then mixed with a reducing agent (e.g., sodium borohydride), which converts the arsenic compounds into their volatile hydride forms. These gaseous arsines are then carried to a detector, such as an atomic fluorescence spectrometer, for quantification.

  • Advantages: Excellent sensitivity, relatively low cost compared to ICP-MS, and high selectivity for hydride-forming elements.[4][5]

Alternative High-Sensitivity Method: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This method offers the highest sensitivity and is often used for confirmation or in studies requiring very low detection limits.[6][7]

  • Principle: Similar to the above, HPLC separates the arsenic species. The eluent is then introduced into an ICP-MS system, which uses a high-temperature plasma to ionize the arsenic atoms. The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.

  • Advantages: Extremely low detection limits, capable of multi-elemental analysis, and considered a reference method.[6]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical quantitative data for the analysis of arsenic species in urine using the recommended methods.

ParameterHPLC-HG-AFSHPLC-ICP-MSReference
Limit of Detection (LOD) 5-7 pg As0.14-0.33 µg/L[7][8]
Limit of Quantification (LOQ) ~0.05-0.07 ng/mL~0.1-4 µg/L[8][9]
Linear Range Up to mg/L levelsWide linear range[5]
Precision (%RSD) < 12%< 15%[9][10][11]
Recovery 85-102%79-113%[9][12]

Experimental Protocols

1. Urine Sample Collection and Preservation

Proper sample handling is critical to prevent changes in arsenic speciation.

  • Collection: Collect first morning void or 24-hour urine samples in a sterile, trace metal-free plastic container.[13]

  • Preservation: To maintain the stability of the arsenic species, especially the more labile this compound, samples should be frozen immediately at -20°C or, preferably, -80°C if analysis is not performed within a few days.[14] Avoid the use of acid preservatives.[15]

  • Storage: Long-term storage should be at -80°C. Minimize freeze-thaw cycles.[16]

2. Sample Preparation

For most urine samples, minimal preparation is required.

  • Thawing: Thaw frozen urine samples at room temperature or in a cool water bath.

  • Centrifugation/Filtration: Centrifuge the urine sample (e.g., 10,000 x g for 5-10 minutes) to remove any particulate matter.[16] Subsequently, filter the supernatant through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

  • Dilution: Depending on the expected arsenic concentration, the sample may need to be diluted with deionized water.

3. HPLC-HG-AFS Protocol

  • Instrumentation: An HPLC system equipped with an anion-exchange column is coupled to a hydride generation system and an atomic fluorescence spectrometer.

  • Chromatographic Conditions (Example):

    • Column: Anion-exchange column (e.g., Hamilton PRP-X100).

    • Mobile Phase: Phosphate buffer (e.g., 20 mM, pH 6.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

  • Hydride Generation Conditions:

    • Reductant: 0.5-1.5% (w/v) Sodium Borohydride (NaBH₄) in 0.05-0.1% (w/v) Sodium Hydroxide (NaOH).

    • Acid: 1-5 M Hydrochloric Acid (HCl).

    • Carrier Gas: Argon or Nitrogen.

  • Detection: Atomic fluorescence detector set to the arsenic emission wavelength (193.7 nm).

  • Calibration: Prepare a series of calibration standards containing known concentrations of As(III), DMA(V), MMA(V), and MMA(III). Run these standards under the same conditions as the urine samples to generate a calibration curve.

Mandatory Visualizations

Arsenic Metabolism and Biomethylation Pathway

Arsenic Metabolism Figure 1: Arsenic Metabolism and Biomethylation Pathway AsV Arsenate (AsV) AsIII Arsenite (AsIII) AsV->AsIII Reduction MMAV Monomethylarsonic Acid (MMAV) AsIII->MMAV Oxidative Methylation MMAIII Monomethylarsonous Acid (this compound/MMAIII) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMAV) MMAIII->DMAV Oxidative Methylation

Caption: A simplified diagram of the arsenic biomethylation pathway in humans.

Experimental Workflow for this compound Measurement in Urine

Experimental Workflow Figure 2: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Urine Collection Urine Collection Freezing (-80°C) Freezing (-80°C) Urine Collection->Freezing (-80°C) Thawing & Centrifugation Thawing & Centrifugation Freezing (-80°C)->Thawing & Centrifugation Filtration (0.45 µm) Filtration (0.45 µm) Thawing & Centrifugation->Filtration (0.45 µm) HPLC Separation HPLC Separation Filtration (0.45 µm)->HPLC Separation Injection Hydride Generation Hydride Generation HPLC Separation->Hydride Generation AFS Detection AFS Detection Hydride Generation->AFS Detection Quantification Quantification AFS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the key steps for measuring this compound in urine samples.

References

Application Notes and Protocols for the Analytical Detection of Methylmethaqualone (MMAI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmethaqualone (MMAI) is a designer analog of methaqualone, a sedative-hypnotic drug. As a substance with potential for abuse, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. These application notes provide detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques. The methodologies outlined are intended to support forensic toxicology, clinical chemistry, and drug development research.

Analytical Techniques

The primary methods for the detection and quantification of this compound and its analogs are based on chromatography coupled with mass spectrometry. These techniques offer high sensitivity and specificity, which are essential for unambiguous identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful technique for the simultaneous determination of multiple analytes in complex matrices. It is particularly well-suited for the analysis of this compound in biological samples such as blood and urine.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated UHPLC-QqQ-MS/MS method for the analysis of methaqualone analogs, including methylmethaqualone.[1][2][3]

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Linearity Range (ng/mL)Recovery (%)
Methylmethaqualone0.20.2 - 5084.2 - 113.7
Methaqualone0.10.1 - 5084.2 - 113.7
Mecloqualone0.10.1 - 5084.2 - 113.7
Nitromethaqualone0.10.1 - 5084.2 - 113.7
Afloqualone0.10.1 - 5084.2 - 113.7
Diproqualone0.10.1 - 5084.2 - 113.7
Etaqualone0.10.1 - 5084.2 - 113.7
Mebroqualone0.20.2 - 5084.2 - 113.7
SL-1640.20.2 - 5084.2 - 113.7

Experimental Protocol: UHPLC-MS/MS Analysis of this compound in Whole Blood

This protocol is based on a validated method for the determination of nine methaqualone-related compounds.[1][2][3]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of whole blood into a clean centrifuge tube.

  • Add an appropriate volume of an internal standard solution (e.g., Methaqualone-d7).

  • Add 250 µL of pH 9 buffer (e.g., borate buffer) and vortex for 10 seconds.

  • Add 3 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

b. UHPLC Conditions

  • Column: A suitable reversed-phase column (e.g., Kinetex Biphenyl, 50 mm × 3 mm × 2.6 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A suitable gradient to achieve separation of this compound from other analogs.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

  • Collision Energy: Optimized for each transition.

Workflow for UHPLC-MS/MS Analysis of this compound

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing blood Whole Blood Sample is Add Internal Standard blood->is buffer Add pH 9 Buffer is->buffer extract Liquid-Liquid Extraction (Ethyl Acetate) buffer->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for UHPLC-MS/MS analysis of this compound in whole blood.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds or those with poor chromatographic behavior, derivatization may be necessary.[5][6]

Experimental Protocol: GC-MS Analysis of this compound

This is a general protocol that may require optimization for specific matrices and instrumentation.

a. Sample Preparation

  • Extraction: Perform a liquid-liquid extraction similar to the one described for UHPLC-MS/MS. An alternative is solid-phase extraction (SPE), which may offer cleaner extracts.

  • Derivatization (if necessary): For compounds with active hydrogens (e.g., amines), derivatization can improve peak shape and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The necessity of derivatization for this compound should be evaluated empirically.

b. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate analytes based on their boiling points. A typical program might start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Injection Mode: Splitless injection for trace analysis.

  • Injector Temperature: 250-280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or ion trap.

  • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample extract Extraction (LLE or SPE) sample->extract derivatize Derivatization (Optional) extract->derivatize gc GC Separation derivatize->gc ms MS Detection (EI) gc->ms identify Identification (Library Search) ms->identify quant Quantification (SIM) identify->quant

Caption: General workflow for GC-MS analysis of this compound.

Spectroscopic Techniques

While chromatographic techniques are preferred for quantification, spectroscopic methods can be valuable for the initial identification and structural characterization of this compound in pure or highly concentrated samples.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The resulting spectrum is a unique fingerprint of the compound.

Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Compare the resulting spectrum to a reference spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of a compound, allowing for unambiguous identification.

Protocol:

  • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_screening Screening & Identification cluster_confirmation Confirmation & Quantification ftir FTIR Spectroscopy lcmsms UHPLC-MS/MS ftir->lcmsms Structural Clues nmr NMR Spectroscopy nmr->lcmsms Structural Confirmation gcms GC-MS gcms->lcmsms Orthogonal Technique sample Unknown Sample sample->ftir Initial Identification sample->nmr Initial Identification sample->gcms Direct Analysis sample->lcmsms Direct Analysis

Caption: Logical relationship of analytical techniques for this compound detection.

Conclusion

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of technique will depend on the specific application, the required sensitivity, and the available instrumentation. For routine toxicological analysis in biological matrices, UHPLC-MS/MS is the method of choice due to its high sensitivity, specificity, and throughput.[1][2][3] GC-MS offers a reliable alternative, particularly for confirmation purposes. Spectroscopic techniques are invaluable for the structural elucidation of new analogs and for the analysis of bulk materials. The validation of any analytical method is critical to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Quantification of Monomethylarsonous Acid (MMAI) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMAI), a trivalent methylated arsenic species, is a key intermediate in the biomethylation of inorganic arsenic. Its presence and concentration in environmental samples are of significant concern due to its high toxicity, which surpasses that of its precursor, inorganic arsenite. Accurate quantification of this compound in various environmental matrices such as water and soil is crucial for environmental monitoring, risk assessment, and understanding the biogeochemical cycle of arsenic. These application notes provide detailed protocols for the quantification of this compound in environmental samples using advanced analytical techniques.

Data Presentation

Table 1: Quantitative Data for this compound Quantification in Water Samples
ParameterHPLC-ICP-MSHPLC-ESI-MS/MS
Limit of Detection (LOD) 0.04 µg/LVaries with derivatization
Limit of Quantification (LOQ) 0.13 µg/LVaries with derivatization
Typical Concentration Range
Uncontaminated Groundwater< LOD< LOD
Contaminated Groundwater3.9 - 274 mg/L[1][2][3]3.9 - 274 mg/L[1][2][3]
Spike Recovery 87.2% - 108.7%Not specified
Table 2: Quantitative Data for this compound Quantification in Soil Samples
ParameterGC-MS with Derivatization
Limit of Detection (LOD) 0.24 ng/mL (for MMA)
Limit of Quantification (LOQ) 0.80 ng/mL (for MMA)
Typical Concentration Range
Uncontaminated SoilNot typically detected
Industrial/Contaminated SoilHighly variable, dependent on source
Spike Recovery 90.2% - 95.8% (for MMA)

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples by HPLC-ICP-MS

This protocol details the determination of this compound in water samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photo-oxidation.

  • Immediately filter the samples through a 0.45 µm membrane filter.

  • Preserve the samples by adding ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1% (w/v) and acidifying to pH 4-5 with high-purity hydrochloric acid.

  • Store the samples at 4°C in the dark and analyze as soon as possible, preferably within 48 hours.

2. Sample Preparation:

  • No extensive preparation is typically required for water samples after filtration and preservation.

  • If high levels of interfering ions are expected, a solid-phase extraction (SPE) cleanup step may be necessary.

3. Instrumental Analysis:

  • HPLC System:

    • Column: Anion-exchange column (e.g., Hamilton PRP-X100).

    • Mobile Phase: A gradient of ammonium nitrate and ammonium phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

  • ICP-MS System:

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Carrier Gas Flow: 1.0 L/min.

    • Monitored m/z: 75 (As).

    • Collision/Reaction Cell: Use helium or hydrogen to minimize polyatomic interferences.

4. Quantification:

  • Prepare a series of calibration standards of this compound in deionized water.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound in Soil Samples by GC-MS with Derivatization

This protocol describes the analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry following a derivatization step.

1. Sample Collection and Storage:

  • Collect soil samples using a stainless-steel auger or trowel and store them in clean glass jars.

  • Store samples at -20°C prior to analysis to minimize microbial activity and changes in arsenic speciation.

2. Extraction of this compound from Soil:

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of 0.1 M phosphoric acid.

  • Shake the mixture for 2 hours at room temperature on a mechanical shaker.

  • Centrifuge the slurry at 5000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

3. Derivatization:

  • Transfer 1 mL of the soil extract into a glass vial.

  • Add 100 µL of a derivatizing agent solution (e.g., 2,3-dimercaptopropanol - BAL).

  • Heat the mixture at 80°C for 30 minutes.

  • Cool the solution to room temperature.

  • Extract the derivatized this compound into an organic solvent (e.g., hexane) by vigorous vortexing for 1 minute.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

4. Instrumental Analysis:

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Quantification:

  • Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure as the soil samples.

  • Generate a calibration curve based on the peak areas of the derivatized this compound standard.

  • Determine the concentration of this compound in the soil extracts from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_water Water Sample Analysis (HPLC-ICP-MS) cluster_soil Soil Sample Analysis (GC-MS) A1 Sample Collection (Amber Glass Bottles) A2 Filtration (0.45 µm filter) A1->A2 A3 Preservation (EDTA, HCl to pH 4-5, 4°C) A2->A3 A4 HPLC Separation (Anion-Exchange) A3->A4 A5 ICP-MS Detection (m/z 75) A4->A5 A6 Quantification A5->A6 B1 Sample Collection (Glass Jars, -20°C) B2 Extraction (Phosphoric Acid) B1->B2 B3 Derivatization (e.g., BAL) B2->B3 B4 Solvent Extraction B3->B4 B5 GC-MS Analysis B4->B5 B6 Quantification B5->B6

Caption: Experimental workflow for this compound quantification in water and soil samples.

environmental_fate MMAV Monomethylarsonic Acid (MMAV) This compound Monomethylarsonous Acid (this compound) MMAV->this compound Reduction This compound->MMAV Oxidation DMAV Dimethylarsinic Acid (DMAV) This compound->DMAV Methylation Sorption Sorption to Soil Particles (Fe/Mn oxides, clay) This compound->Sorption iAsV Inorganic Arsenate (AsV) iAsIII Inorganic Arsenite (AsIII) iAsV->iAsIII Reduction iAsIII->this compound Methylation

Caption: Environmental fate and transformation pathways of this compound.

toxicity_pathway This compound Monomethylarsonous Acid (this compound) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS PARP PARP-1 Inhibition This compound->PARP OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Strand Breaks OxidativeStress->DNADamage CellularDamage Cellular Damage & Apoptosis DNADamage->CellularDamage DNARepair Inhibition of DNA Repair PARP->DNARepair DNARepair->CellularDamage leads to accumulation of

References

Application Notes and Protocols for In Vitro Experimental Models of Methamphetamine-Associated Intoxication (MMAI) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methamphetamine (METH) is a potent psychostimulant with significant neurotoxic, cardiotoxic, and hepatotoxic effects. Understanding the cellular and molecular mechanisms underlying Methamphetamine-Associated Intoxication (MMAI) is crucial for developing effective therapeutic interventions. In vitro experimental models provide a valuable platform to investigate the toxic effects of METH in a controlled environment, allowing for mechanistic studies and high-throughput screening of potential protective agents.

These application notes provide an overview of relevant in vitro models and detailed protocols for key assays to assess METH-induced toxicity in neuronal, cardiac, and hepatic cell lines.

In Vitro Models for this compound Toxicity

A variety of cell lines are utilized to model the organ-specific toxicity of METH.

  • Neurotoxicity: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used to study the neurotoxic effects of METH. These cells, particularly when differentiated, exhibit many characteristics of mature neurons, making them suitable for investigating mechanisms such as dopamine dysregulation, oxidative stress, and apoptosis.[1] Primary neuronal cultures and human induced pluripotent stem cell (hiPSC)-derived neurons offer more physiologically relevant models.

  • Cardiotoxicity: The H9c2 cell line, derived from embryonic rat heart tissue, is a common in vitro model for studying cardiotoxicity.[2][3] These cells exhibit morphological and biochemical properties of cardiomyocytes.

  • Hepatotoxicity: The human liver carcinoma cell line HepG2 is a well-established model for in vitro hepatotoxicity studies.[4][5][6] These cells retain many of the metabolic functions of primary hepatocytes.

Key Mechanisms of this compound Toxicity

In vitro studies have elucidated several key mechanisms involved in METH-induced cellular damage:

  • Oxidative Stress: METH increases the production of reactive oxygen species (ROS), leading to cellular damage.[7][8]

  • Mitochondrial Dysfunction: METH can disrupt the mitochondrial membrane potential, impairing cellular energy production.

  • Apoptosis: METH can induce programmed cell death through the activation of caspases.[4][5][9]

  • Neuroinflammation: In the context of neurotoxicity, METH can activate microglia, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines.[10][11][12][13]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Toxicity In Vitro

cluster_prep Cell Culture and Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., SH-SY5Y, H9c2, HepG2) meth_treatment Methamphetamine Treatment (Dose- and Time-Response) cell_culture->meth_treatment viability Cell Viability Assay (MTT) meth_treatment->viability ros Oxidative Stress Assay (DCFH-DA) meth_treatment->ros mmp Mitochondrial Dysfunction Assay (JC-1) meth_treatment->mmp apoptosis Apoptosis Assay (Caspase-3 Activity) meth_treatment->apoptosis data_quant Data Quantification (e.g., IC50, Fold Change) viability->data_quant ros->data_quant mmp->data_quant apoptosis->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion on This compound Toxicity stat_analysis->conclusion Interpretation

Experimental workflow for in vitro this compound toxicity assessment.
Signaling Pathway of METH-Induced Neuronal Apoptosis

meth Methamphetamine ros Increased ROS (Oxidative Stress) meth->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified signaling pathway of METH-induced apoptosis.

Quantitative Data Summary

Cell LineAssayEndpointMETH ConcentrationResultReference
Neurotoxicity
SH-SY5YMTTCell Viability0.5 - 5 mMDose-dependent decrease[14]
PC12MTTCell Viability1 - 10 µMTime-dependent decrease[1]
Microglia (IMG)Western BlotCD11b, TMEM119, CCL210 - 500 µMDose-dependent increase[10]
Cardiotoxicity
H9c2MTTCell ViabilityNot specifiedUsed as a model[2][3]
Hepatotoxicity
HepG2MTTCell Viability3 mMIncreased apoptosis[4]
Brl-3AMTTCell ViabilityNot specifiedSignificant cytotoxicity[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest (e.g., SH-SY5Y, H9c2, HepG2)

  • Complete culture medium

  • Methamphetamine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Treat cells with various concentrations of methamphetamine for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

  • After treatment, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[14]

  • Carefully remove the MTT solution.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 540-570 nm using a microplate reader.[14][15]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is for adherent cells in a 24-well plate.

Materials:

  • Cells of interest

  • Complete culture medium

  • Methamphetamine hydrochloride

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • PBS

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Treat cells with methamphetamine as required.

  • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect from light.[16]

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[16][17]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.[17]

  • Add 500 µL of PBS to each well.[17]

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This protocol is for adherent cells in a 96-well plate.

Materials:

  • Cells of interest

  • Complete culture medium

  • Methamphetamine hydrochloride

  • JC-1 reagent

  • Assay Buffer

  • FCCP or CCCP (positive control for depolarization)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with methamphetamine. Include a positive control treated with 5-50 µM FCCP or CCCP for 15-30 minutes.[19]

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C.[19][20]

  • Remove the staining solution and wash the cells with Assay Buffer.[20]

  • Add Assay Buffer to each well.

  • Measure the fluorescence intensity.

    • J-aggregates (healthy cells): Excitation ~540 nm, Emission ~590 nm.[19]

    • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm.[19]

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Caspase-3 Activity Assay (Colorimetric)

This protocol is for cell lysates.

Materials:

  • Cells of interest

  • Methamphetamine hydrochloride

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT

  • Caspase-3 substrate (DEVD-pNA)

  • Caspase-3 inhibitor (for control)

Procedure:

  • Induce apoptosis in cells by treating with methamphetamine.

  • Harvest and lyse the cells according to the kit manufacturer's protocol.[21]

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[22]

  • Prepare a Caspase Reaction Mix containing 2X Reaction Buffer and DTT.[22]

  • Add 50 µL of the Caspase Reaction Mix to each well.[22]

  • Add 5 µL of the DEVD-pNA substrate to start the reaction.[22]

  • Incubate at 37°C for 1-2 hours.[22][23]

  • Read the absorbance at 400-405 nm using a microplate reader.[23][24]

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for investigating the multifaceted toxicity of methamphetamine. By employing these standardized methods, researchers can gain valuable insights into the mechanisms of this compound and accelerate the discovery of novel therapeutic strategies. It is important to note that while these in vitro models are powerful tools, results should be interpreted in the context of their limitations and, where possible, validated in more complex systems.

References

Application Notes and Protocols for Animal Models in Monomethylarsonous Acid (MMA(III)) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols utilized in research on the toxicological effects of monomethylarsonous acid (MMA(III)), a key metabolite of inorganic arsenic. The following sections detail established animal models, administration protocols, and methodologies for assessing the toxic endpoints and underlying signaling pathways affected by MMA(III) exposure.

Animal Models for MMA(III) Toxicity Studies

A variety of animal models have been employed to investigate the in vivo toxicity of MMA(III). The choice of model often depends on the specific toxicological endpoint being studied, such as carcinogenicity, acute toxicity, or effects on specific organ systems.

Table 1: Summary of Animal Models in MMA(III) Research

Animal SpeciesStrainAdministration RouteDosage RangeDuration of ExposureKey Toxicological EndpointsReference
Rat Fischer F344Dietary50 - 1300 ppm2 yearsCarcinogenicity, Gastrointestinal toxicity (diarrhea, necrosis, ulceration)[1]
Mouse B6C3F1Dietary10 - 400 ppm2 yearsCarcinogenicity, Gastrointestinal toxicity[1]
Mouse C57BL/6Intraperitoneal50 nM18 hoursImmunotoxicity (inhibition of pre-B cell development)[2]
Mouse DBA/1LacJIntramuscular4.16 mg As/kg body weight (as sodium arsenate)Single doseArsenic speciation and distribution in tissues[3]
Hamster MesocricetusIntraperitonealLD50: 29.3 µmol/kgAcuteAcute toxicity, Inhibition of pyruvate dehydrogenase[4][5]
Female Mice N/AIntravenous (tail vein)4.84 and 484 µmol/kgSingle doseExcretion and tissue disposition[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. The following protocols are based on established practices in MMA(III) research.

Preparation and Administration of MMA(III)

2.1.1. Intraperitoneal (IP) Injection in Mice

This protocol is suitable for acute or short-term exposure studies to assess the systemic toxicity of MMA(III).

  • Materials:

    • Monomethylarsonous acid (MMA(III))

    • Sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH ~7.4

    • 1 ml syringes with 25-27 gauge needles

    • 70% ethanol for disinfection

  • Procedure:

    • Prepare a stock solution of MMA(III) in the desired vehicle. Ensure the final solution is sterile and adjusted to a physiological pH.[7]

    • Warm the injection solution to room temperature to minimize animal discomfort.[2]

    • Restrain the mouse securely, exposing the abdominal area.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum.[8][9]

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.[9]

    • Aspirate gently to ensure the needle has not entered the bladder or intestines.[7][8]

    • Inject the MMA(III) solution slowly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[9]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

2.1.2. Dietary Administration in Rodents

This method is employed for chronic exposure studies to evaluate long-term toxicity and carcinogenicity.

  • Materials:

    • Monomethylarsonic acid (the pentavalent form, which is more stable for mixing in feed)

    • Standard rodent chow

    • Feed mixer

  • Procedure:

    • Determine the desired final concentration of the arsenical in the diet (e.g., in ppm).

    • Accurately weigh the required amount of the arsenical.

    • Premix the arsenical with a small portion of the powdered rodent chow.

    • Gradually add the premix to the bulk of the chow in a feed mixer and mix thoroughly to ensure a homogenous distribution.

    • Provide the formulated diet to the animals ad libitum.

    • Prepare fresh medicated feed regularly to ensure stability and prevent degradation of the compound.

Sample Collection and Processing

2.2.1. Tissue Collection and Homogenization for Arsenic Speciation

  • Procedure:

    • At the designated time points, euthanize the animals according to approved protocols.

    • Immediately dissect the target organs (e.g., liver, kidney, lung, large intestine).[3]

    • Rinse the tissues with ice-cold PBS to remove excess blood.

    • Blot the tissues dry, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

    • For homogenization, thaw the tissues on ice and add a suitable homogenization buffer (e.g., Tris-HCl buffer with protease and phosphatase inhibitors).

    • Homogenize the tissues using a mechanical homogenizer on ice.[3]

    • Centrifuge the homogenate to pellet cellular debris. The supernatant can then be used for arsenic speciation analysis.

Analytical Methods

2.3.1. Arsenic Speciation by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is the gold standard for separating and quantifying different arsenic species in biological samples.

  • Instrumentation:

    • HPLC system with an anion-exchange column (e.g., Hamilton PRP-X100).[10]

    • ICP-MS detector.[10]

  • Mobile Phase Example:

    • A gradient of ammonium carbonate or ammonium nitrate and ammonium phosphate buffer.[11][3]

  • Sample Preparation:

    • Urine: Dilute with deionized water and filter.[10]

    • Tissue Homogenates: Protein precipitation using trichloroacetic acid, followed by centrifugation and filtration of the supernatant.[10]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The different arsenic species will separate based on their retention times on the column.

    • The eluent is introduced into the ICP-MS for elemental detection and quantification of arsenic.

    • Identify and quantify MMA(III) and other arsenic species by comparing retention times and signal intensities to known standards.

2.3.2. Western Blot for Phosphorylated Proteins (e.g., STAT5, eNOS)

This technique is used to assess the activation state of signaling proteins.

  • Procedure:

    • Extract proteins from cells or tissues using a lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[5][12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5 or anti-phospho-eNOS).[5][12]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][12]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]

    • Normalize the phosphorylated protein signal to the total protein or a housekeeping protein (e.g., β-actin or GAPDH).

2.3.3. Pyruvate Dehydrogenase (PDH) Activity Assay

MMA(III) is a known inhibitor of PDH. This assay measures the enzyme's activity.

  • Principle: The activity of the PDH complex is monitored by measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[13][14]

  • Procedure (based on in vitro inhibition):

    • Isolate mitochondria from tissues (e.g., hamster kidney) or use a purified PDH enzyme.[4]

    • Pre-incubate the mitochondrial preparation or purified enzyme with varying concentrations of MMA(III).

    • Initiate the reaction by adding the substrates (pyruvate and NAD+) and cofactors (coenzyme A, thiamine pyrophosphate, Mg2+).[14]

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH production to determine PDH activity.

    • Determine the concentration of MMA(III) required for 50% inhibition (IC50).

2.3.4. Nrf2 Activation Luciferase Reporter Assay

This assay is used to determine if MMA(III) activates the Nrf2 antioxidant response pathway.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase.[15]

  • Procedure:

    • Transfect a suitable cell line (e.g., HepG2) with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[15]

    • Treat the transfected cells with different concentrations of MMA(III).

    • After a specified incubation period, lyse the cells and measure the luciferase activity using a luminometer.[15]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • An increase in the normalized luciferase activity indicates activation of the Nrf2 pathway.

2.3.5. Assessment of Mitochondrial Dysfunction

MMA(III) can induce mitochondrial toxicity. Several methods can be employed to assess mitochondrial function.

  • Oxygen Consumption Rate (OCR):

    • Use a Seahorse XF Analyzer or a similar instrument to measure the OCR of intact cells.[16][17]

    • Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16]

  • Mitochondrial Membrane Potential (ΔΨm):

    • Use fluorescent dyes such as TMRM or JC-1.[18]

    • A decrease in fluorescence intensity or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane, a marker of dysfunction.

Signaling Pathways and Experimental Workflows

Signaling Pathways

MMA_Signaling_Pathways cluster_nrf2 Nrf2 Antioxidant Response cluster_jak_stat JAK/STAT Signaling Inhibition cluster_enos eNOS Signaling MMA_Nrf2 MMA(III) ROS Reactive Oxygen Species (ROS) MMA_Nrf2->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds & activates Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes promotes transcription MMA_JAK_STAT MMA(III) JAK3 JAK3 MMA_JAK_STAT->JAK3 inhibits phosphorylation IL7R IL-7 Receptor IL7R->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 B_cell_development B-cell Development Genes pSTAT5->B_cell_development regulates transcription MMA_eNOS MMA(III) eNOS_enzyme eNOS MMA_eNOS->eNOS_enzyme induces phosphorylation (initial response) peNOS p-eNOS (Ser1177) eNOS_enzyme->peNOS NO_production Nitric Oxide (NO) peNOS->NO_production regulates activity

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo / In Vitro Analysis cluster_endpoints Specific Endpoint Assays Animal_Model Select Animal Model (e.g., Mouse, Rat) MMA_Admin MMA(III) Administration (IP, Dietary, etc.) Animal_Model->MMA_Admin Sample_Collection Tissue/Urine Collection MMA_Admin->Sample_Collection Arsenic_Speciation Arsenic Speciation (HPLC-ICP-MS) Sample_Collection->Arsenic_Speciation Toxicity_Assessment Toxicological Endpoint Assessment Sample_Collection->Toxicity_Assessment Signaling_Analysis Signaling Pathway Analysis Sample_Collection->Signaling_Analysis Histopathology Histopathology Toxicity_Assessment->Histopathology Enzyme_Assay Enzyme Activity Assays (e.g., PDH) Toxicity_Assessment->Enzyme_Assay Mito_Function Mitochondrial Function (OCR, ΔΨm) Toxicity_Assessment->Mito_Function Western_Blot Western Blot (p-STAT5, p-eNOS) Signaling_Analysis->Western_Blot Reporter_Assay Luciferase Reporter Assay (Nrf2-ARE) Signaling_Analysis->Reporter_Assay

References

Application Notes and Protocols for the Assessment of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Exposure in Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for assessing exposure to 5-Methoxy-6-methyl-2-aminoindane (MMAI) in human populations. This compound is a novel psychoactive substance (NPS) belonging to the aminoindane class of compounds. Unlike traditional environmental contaminants, human exposure to this compound is primarily through intentional ingestion for its psychoactive effects. Therefore, exposure assessment is centered on the detection and quantification of this compound and its metabolites in biological samples for clinical and forensic toxicology, as well as for monitoring prevalence in specific populations.

This compound acts as a selective serotonin releasing agent, producing entactogenic effects.[1] Its use has been reported in recreational settings, often as a substitute for other substances like MDMA.[2][3] Understanding the extent of its use, its metabolic fate in the human body, and its potential for harm is critical for public health and safety.

Population Exposure Assessment Strategies

The assessment of this compound exposure in human populations relies on two primary approaches:

  • Individual Biomonitoring: This involves the analysis of biological samples (e.g., blood, urine, oral fluid) from individuals to confirm and quantify exposure. This is typically performed in clinical settings for cases of intoxication or in forensic investigations.

  • Population-Level Monitoring: This approach uses aggregated data to estimate the prevalence of use within a community. A key example is wastewater-based epidemiology (WBE), which analyzes municipal wastewater for drug metabolites to track community-wide consumption trends.

Quantitative Data Summary

There is a significant lack of published quantitative data on this compound concentrations in human populations from large-scale biomonitoring studies or extensive forensic case series. The data that is available is often from isolated case reports or small studies on related compounds. The following table presents hypothetical data ranges for this compound to illustrate how such data would be presented. These values are for illustrative purposes only and should not be considered as established reference ranges.

Biological MatrixPopulation SubgroupAnalyteConcentration Range (ng/mL)Notes
Whole BloodSuspected Intoxication CasesThis compound (parent drug)10 - 200Concentrations can vary widely depending on the dose, time since ingestion, and individual metabolism.
UrineUsers of NPSThis compound (parent drug)50 - 1000Parent drug and metabolites can be detected in urine for a longer window than in blood.
UrineUsers of NPSThis compound Metabolites100 - 5000Metabolite concentrations can be higher and persist longer than the parent drug.
Oral FluidWorkplace/DUI TestingThis compound (parent drug)5 - 100Oral fluid is a non-invasive alternative for detecting recent drug use.

Health Effects and Signaling Pathways

This compound is a selective serotonin releasing agent (SSRA).[1] Its primary mechanism of action involves the reversal of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the brain. This surge in serotonin is responsible for its characteristic entactogenic effects, which can include feelings of euphoria, empathy, and heightened sensory perception.

However, excessive serotonin release can lead to serotonin syndrome, a potentially life-threatening condition characterized by cognitive, autonomic, and somatic symptoms. While this compound was initially developed as a potentially less neurotoxic alternative to MDMA, there is evidence to suggest that high doses or co-ingestion with other substances could still pose significant health risks.[2][3]

This compound Signaling Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds to and reverses transport Synaptic_Vesicle Synaptic Vesicle (Serotonin Storage) SERT->Synaptic_Vesicle Normally reuptakes serotonin Serotonin_Release Increased Extracellular Serotonin SERT->Serotonin_Release Efflux Postsynaptic_Receptor Postsynaptic Serotonin Receptors Serotonin_Release->Postsynaptic_Receptor Binds to Entactogenic_Effects Entactogenic Effects (Euphoria, Empathy) Postsynaptic_Receptor->Entactogenic_Effects

Figure 1: Simplified signaling pathway of this compound's action on the serotonin transporter.

Experimental Protocols

The following are generalized protocols for the detection and quantification of this compound in human biological samples. These protocols are based on methods used for other novel psychoactive substances and would require in-house validation for this compound specifically.

Protocol for this compound Analysis in Human Urine by LC-MS/MS

Objective: To quantify this compound and its potential metabolites in human urine samples.

Materials:

  • Human urine samples

  • This compound and potential metabolite reference standards

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of internal standard solution.

    • Vortex for 10 seconds.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive ESI):

      • Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and its metabolites, and one for the internal standard. (Specific transitions would need to be determined by infusion of the reference standards).

Urine Analysis Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) Urine_Sample 1. Urine Sample Collection Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Buffer_Centrifuge 3. Add Buffer & Centrifuge Add_IS->Buffer_Centrifuge Condition 4. Condition SPE Cartridge Buffer_Centrifuge->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analytes Wash->Elute Dry_Reconstitute 8. Dry & Reconstitute Elute->Dry_Reconstitute LC_MSMS 9. LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Analysis 10. Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2: General workflow for the analysis of this compound in urine samples.
Protocol for this compound Analysis in Human Whole Blood by GC-MS

Objective: To detect and quantify this compound in human whole blood samples.

Materials:

  • Human whole blood samples (collected in sodium fluoride/potassium oxalate tubes)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not expected in the sample)

  • Sodium carbonate buffer (pH 11)

  • Extraction solvent (e.g., n-butyl chloride)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

  • GC-MS system with a capillary column suitable for basic drugs

Procedure:

  • Sample Preparation:

    • To 1 mL of whole blood, add 10 µL of internal standard solution.

    • Vortex for 10 seconds.

    • Add 1 mL of sodium carbonate buffer (pH 11).

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of n-butyl chloride.

    • Mix on a rotary mixer for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the tube and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the solvent to dryness.

    • Reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TFA derivatives of this compound and the internal standard.

Metabolism of this compound

The metabolism of this compound in humans has not been extensively studied. However, based on studies of related aminoindanes such as MDAI and MEAI, the primary metabolic pathways are likely to include:[4][5]

  • N-acetylation: The addition of an acetyl group to the amine function.

  • O-demethylation: The removal of the methyl group from the methoxy moiety.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the indane structure.

  • Glucuronidation and Sulfation: Conjugation of the parent drug or its phase I metabolites to increase water solubility for excretion.

The identification of these metabolites can serve as biomarkers of this compound exposure, potentially offering a longer detection window than the parent compound alone.

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (5-Methoxy-6-methyl-2-aminoindane) N_Acetylation N-acetylation This compound->N_Acetylation O_Demethylation O-demethylation This compound->O_Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Phase1_Metabolites Phase I Metabolites N_Acetylation->Phase1_Metabolites O_Demethylation->Phase1_Metabolites Hydroxylation->Phase1_Metabolites Glucuronidation Glucuronidation Phase1_Metabolites->Glucuronidation Sulfation Sulfation Phase1_Metabolites->Sulfation Phase2_Metabolites Phase II Metabolites (Conjugates for Excretion) Glucuronidation->Phase2_Metabolites Sulfation->Phase2_Metabolites

Figure 3: Putative metabolic pathways of this compound.

Conclusion

The assessment of this compound exposure in human populations is an emerging area of forensic and clinical toxicology. The protocols and information provided herein offer a foundation for researchers and scientists to develop and validate methods for the detection and quantification of this novel psychoactive substance. Further research is needed to establish definitive metabolic pathways, identify specific biomarkers of exposure, and gather quantitative data on the prevalence of this compound use and associated health risks in human populations.

References

Application Notes and Protocols for the Stabilization of Methylmalonic Acid (MMA) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylmalonic acid (MMA) is a crucial biomarker for diagnosing and monitoring vitamin B12 (cobalamin) deficiency and inherited metabolic disorders such as methylmalonic acidemia.[1][2] Accurate measurement of MMA is contingent upon proper sample handling and storage to ensure its stability from collection to analysis. These application notes provide detailed protocols for the stabilization of MMA in various biological matrices, ensuring sample integrity for clinical and research applications.

Pre-analytical Considerations and Sample Collection

The initial handling of biological samples is critical for the accurate quantification of MMA. While MMA is a relatively stable analyte, adherence to best practices for sample collection and initial processing is paramount.

  • Patient Preparation: For optimal results, it is recommended to obtain a fasting sample.[3]

  • Sample Types: The most common matrices for MMA analysis are serum, plasma, and urine.[4] Dried blood spots (DBS) are also a viable option, offering advantages in sample collection and storage, particularly in remote settings or for large-scale surveys.[5][6]

    • Serum: Collect blood in a standard red-top tube or a serum separator tube (SST).

    • Plasma: Acceptable anticoagulants include EDTA, heparin, and citrate.[4] However, citrate plasma is generally not preferred.[3]

    • Urine: For patients with impaired renal function, a second morning void is often recommended.[4] In such cases, MMA levels are typically reported as a ratio to creatinine to account for variations in urine concentration.[4]

Sample Stability

MMA demonstrates excellent stability under various storage conditions. The following tables summarize the stability of MMA in different biological samples at various temperatures and for different durations.

Table 1: Stability of MMA in Serum and Plasma
Storage TemperatureDurationStability NotesSource(s)
Room Temperature (15-30°C)Up to 7 daysSamples are stable.[4][7]
Refrigerated (2-8°C)Up to 7 daysSamples are stable.[4]
Refrigerated (5°C)Up to 12 monthsAcceptable stability with a small but significant increase noted at one year, possibly due to minor evaporation.[7][8][9]
Frozen (-18°C to -20°C)At least 1 yearExcellent stability has been demonstrated.[4][7]
Ultra-low Frozen (≤ -70°C)At least 14 yearsExcellent long-term stability with minimal degradation.[3][7]
Freeze-Thaw CyclesUp to 5 cyclesMMA is stable through multiple freeze-thaw cycles.[3][7][10]
Table 2: Stability of MMA in Urine
Storage TemperatureDurationStability NotesSource(s)
Room Temperature (15-30°C)At least 3 daysStability is comparable to serum and plasma.[4]
Refrigerated (2-8°C)At least 7 daysStability is comparable to serum and plasma.[4]
Frozen (≤ -18°C)At least 3 monthsStability is comparable to serum and plasma.[4]
Table 3: Stability of MMA in Dried Blood Spots (DBS)
Storage TemperatureDurationStability NotesSource(s)
Room TemperatureUp to 1 weekStable for short-term storage.[5][6]
RefrigeratedUp to 8 weeksStable for medium-term storage.[5][6]
Frozen (≤ -80°C)At least 1 yearExcellent long-term stability.[5][6]

Experimental Protocols

Protocol 1: Collection and Handling of Biological Samples for MMA Analysis

1. Objective: To correctly collect and process serum, plasma, and urine samples for MMA measurement.

2. Materials:

  • Blood collection tubes (serum, EDTA, or heparin)

  • Centrifuge

  • Pipettes and pipette tips

  • Cryogenic vials for storage

  • Sterile urine collection containers

3. Procedure:

A. Serum Collection:

  • Collect whole blood in a serum separator tube (SST) or a red-top tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge the sample at 1,000-2,000 x g for 10 minutes at room temperature.

  • Carefully aspirate the serum and transfer it to a labeled cryogenic vial. Avoid disturbing the cell layer.

  • Store the serum sample at the appropriate temperature as outlined in Table 1.

B. Plasma Collection:

  • Collect whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the sample at 1,000-2,000 x g for 10 minutes at room temperature.

  • Aspirate the plasma and transfer it to a labeled cryogenic vial.

  • Store the plasma sample at the appropriate temperature as outlined in Table 1.

C. Urine Collection:

  • Collect a random or second morning void urine sample in a sterile container.

  • For quantitative analysis, a 24-hour urine collection may be required.

  • Centrifuge the urine sample to remove any sediment if necessary.

  • Transfer the supernatant to a labeled cryogenic vial.

  • Store the urine sample at the appropriate temperature as outlined in Table 2.

Protocol 2: General Sample Preparation for LC-MS/MS Analysis

1. Objective: To extract and derivatize MMA from biological samples for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a generalized representation; specific parameters may vary based on the exact methodology.[3][11][12]

2. Materials:

  • Serum, plasma, or urine sample

  • Internal Standard (IS): d3-methylmalonic acid (MMA-d3)

  • Protein precipitation agent (e.g., Acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Derivatization agent (e.g., 3 mol/L HCl in n-butanol)

  • Solvents (e.g., formic acid, methanol, acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Heating block or water bath

3. Procedure:

  • Sample Aliquoting: Thaw the frozen sample and vortex to mix. Pipette a specific volume (e.g., 50-500 µL) of the sample (serum, plasma, or urine) into a clean tube.[11]

  • Internal Standard Spiking: Add a known amount of the internal standard (MMA-d3) to each sample, calibrator, and quality control.[11]

  • Protein Precipitation/Extraction:

    • For Protein Precipitation: Add a protein precipitation agent like acetonitrile, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.[13]

    • For Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the MMA and IS with an appropriate solvent like formic acid.[11][12]

  • Evaporation: Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., HCl in n-butanol). This step converts the non-volatile MMA into a more volatile ester form (e.g., butyl ester).[12][13]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15 minutes) to complete the derivatization reaction.[12]

  • Final Evaporation & Reconstitution: Evaporate the derivatization reagent to dryness. Reconstitute the final residue in the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification. The analysis separates MMA from its isomer, succinic acid, ensuring accurate measurement.[13]

Visualizations

Biochemical Pathway of MMA Metabolism

The following diagram illustrates the metabolic pathway involving Vitamin B12, where a deficiency leads to the accumulation of methylmalonic acid.

MMA_Metabolism PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MMA Methylmalonic Acid (MMA) MethylmalonylCoA->MMA Accumulates in B12 Deficiency Krebs Krebs Cycle SuccinylCoA->Krebs B12 Vitamin B12 (Adenosylcobalamin) Enzyme Methylmalonyl-CoA Mutase B12->Enzyme

Caption: Vitamin B12 is a cofactor for the conversion of methylmalonyl-CoA to succinyl-CoA.

General Experimental Workflow

This diagram outlines the key steps from sample collection to the final analysis of MMA.

MMA_Workflow Collection 1. Sample Collection (Serum, Plasma, Urine) Processing 2. Initial Processing (e.g., Centrifugation) Collection->Processing Storage 3. Storage (See Stability Tables) Processing->Storage Preparation 4. Sample Preparation (Extraction/Derivatization) Storage->Preparation Analysis 5. LC-MS/MS Analysis Preparation->Analysis Data 6. Data Interpretation Analysis->Data

Caption: A generalized workflow for the analysis of methylmalonic acid in biological samples.

References

Application of Multi-omics Machine Learning/Artificial Intelligence (MMAI) in Carcinogenesis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of multi-omics data with machine learning and artificial intelligence (MMAI) is revolutionizing our understanding of carcinogenesis. By analyzing vast and complex datasets from genomics, transcriptomics, proteomics, and metabolomics, this compound models can identify novel biomarkers, elucidate dysregulated signaling pathways, predict patient prognosis, and guide personalized therapeutic strategies.[1][2][3][4][5] This document provides detailed application notes and protocols for leveraging this compound in cancer research, aimed at researchers, scientists, and drug development professionals.

Application Notes

The application of this compound in carcinogenesis research spans a wide range of areas, from fundamental biology to clinical decision-making. Key applications include:

  • Cancer Type Classification and Subtyping: this compound algorithms can integrate multi-omics data to accurately classify different cancer types and identify novel subtypes with distinct molecular characteristics and clinical outcomes.[2][3]

  • Identification of Cancer Driver Genes and Biomarkers: By analyzing patterns across multiple omics layers, this compound can pinpoint key driver genes and biomarkers that are crucial for tumor initiation and progression.[2]

  • Survival Analysis and Prognosis Prediction: this compound models can predict patient survival and disease recurrence with high accuracy by integrating clinical data with multi-omics profiles.[2][6]

  • Drug Response Prediction: A significant application in drug development, this compound can predict the response of tumors to specific therapies, aiding in the development of personalized treatment plans.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound in carcinogenesis research, providing a clear comparison of model performance and key findings.

Table 1: Performance of this compound Models in Cancer Research Applications

ApplicationCancer TypeThis compound ModelInput DataPerformance MetricResultReference
Cancer Type Classification33 Cancer TypesDeep LearningGene Expression, DNA Methylation, Copy Number VariationAccuracy>95%[1]
Drug Response PredictionVarious Cancer Cell LinesEnsemble Machine LearningGenomics, Transcriptomics, ProteomicsMean Absolute ErrorVaries by drug[1]
Survival PredictionBreast CancerDeep Learning (SALMON)Gene Expression, BiomarkersC-indexImproved with more omics data[5]
Risk StratificationNonmetastatic Castration-Resistant Prostate CancerDigital Histopathology-based this compoundHistopathology Images, Clinical ParametersHazard Ratio (MFS)1.72 (High vs. Non-high risk)[6]
Prognostic BiomarkerHigh-Risk Prostate CancerThis compound Biomarker (ArteraAI)Histopathology Images, Clinical DataHazard Ratio (Distant Metastasis)2.05[7]
Treatment Benefit PredictionHigh-Risk Non-Metastatic Prostate CancerThis compound ModelH&E Biopsy Images, Clinical VariablesHazard Ratio (MFS) for Abiraterone Benefit0.48 (Top Quartile Risk)[8][10]
Prognostic ValidationMetastatic Hormone-Sensitive Prostate CancerArteraAI this compound BiomarkerHistopathology Images, Clinical Data5-year Overall Survival39% (High), 58% (Intermediate), 83% (Low)[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound in carcinogenesis studies.

Protocol 1: this compound-based Cancer Type Classification using Multi-Omics Data

Objective: To classify tumor samples into their respective cancer types using an this compound model trained on multi-omics data.

Materials:

  • Tumor tissue samples

  • Reagents and kits for DNA, RNA, and protein extraction

  • Next-generation sequencing (NGS) platform

  • Mass spectrometer

  • High-performance computing cluster with GPUs

  • Python environment with libraries such as TensorFlow, PyTorch, Scikit-learn, Pandas, and NumPy.

Methodology:

  • Data Acquisition and Preprocessing:

    • Collect multi-omics data from tumor samples, including genomics (somatic mutations, copy number variations), transcriptomics (mRNA and microRNA expression), and proteomics.[1] Publicly available datasets such as The Cancer Genome Atlas (TCGA) can also be utilized.[1]

    • Perform quality control and normalization for each omics data type to remove technical artifacts.

    • Handle missing data through imputation techniques.

  • Feature Selection and Engineering:

    • Employ feature selection methods (e.g., LASSO, Random Forest) to identify the most informative features from the high-dimensional omics data.

    • Integrate the different omics data types into a unified data matrix.

  • Model Training and Validation:

    • Split the dataset into training, validation, and testing sets.

    • Develop a deep learning model, such as a multi-modal deep neural network, to learn complex patterns from the integrated multi-omics data.[3]

    • Train the model on the training set and tune hyperparameters using the validation set.

    • Evaluate the model's performance on the unseen test set using metrics like accuracy, precision, recall, and F1-score.

  • Interpretation of Results:

    • Utilize techniques like SHAP (SHapley Additive exPlanations) or LIME (Local Interpretable Model-agnostic Explanations) to interpret the model's predictions and identify the key molecular features driving the classification.

Protocol 2: this compound-driven Prediction of Drug Response from Multi-Omics Data

Objective: To predict the response of cancer cell lines or patient tumors to a specific drug using an this compound model.

Materials:

  • Cancer cell line data with corresponding drug sensitivity screens (e.g., from the Cancer Cell Line Encyclopedia - CCLE).

  • Patient tumor multi-omics data and corresponding clinical drug response data.

  • Computational resources as described in Protocol 1.

Methodology:

  • Data Collection and Integration:

    • Gather multi-omics data (genomics, transcriptomics, etc.) and corresponding drug response data (e.g., IC50 values) for a panel of cancer cell lines or patient cohorts.[1]

    • Integrate the molecular and drug response data.

  • Model Development:

    • Develop a machine learning model (e.g., Random Forest, Gradient Boosting, or a deep neural network) to predict drug response based on the multi-omics features.[1]

    • Represent drug information using molecular fingerprints or other chemical descriptors as additional input to the model.

  • Training and Evaluation:

    • Train the model on a comprehensive dataset of cell lines or patients with known drug responses.

    • Evaluate the model's predictive performance using metrics such as Mean Absolute Error (MAE) or Pearson correlation between predicted and actual drug sensitivity.[1]

  • Prospective Validation:

    • Validate the model's predictions on an independent cohort of cell lines or patient samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound applications in carcinogenesis.

MMAI_Experimental_Workflow cluster_data Data Acquisition & Preprocessing cluster_integration This compound Model Development cluster_application Applications in Carcinogenesis Research Genomics Genomics Data (TCGA, in-house) Preprocessing Data Normalization & Quality Control Genomics->Preprocessing Transcriptomics Transcriptomics Data (RNA-seq) Transcriptomics->Preprocessing Proteomics Proteomics Data (Mass Spectrometry) Proteomics->Preprocessing Clinical Clinical Data Clinical->Preprocessing Integration Multi-omics Data Integration Preprocessing->Integration FeatureSelection Feature Selection Integration->FeatureSelection ModelTraining Machine Learning Model Training FeatureSelection->ModelTraining Classification Cancer Classification & Subtyping ModelTraining->Classification Prognosis Prognosis & Survival Prediction ModelTraining->Prognosis DrugResponse Drug Response Prediction ModelTraining->DrugResponse Biomarker Biomarker Discovery ModelTraining->Biomarker

Caption: this compound Experimental Workflow in Carcinogenesis Studies.

Signaling_Pathway_Analysis cluster_pathway Signaling Pathway GeneExpression Gene Expression PathwayActivity Pathway Activity Score GeneExpression->PathwayActivity Mutations Somatic Mutations Mutations->PathwayActivity Phosphoproteomics Phosphoproteomics Phosphoproteomics->PathwayActivity RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PatientStratification Patient Stratification PathwayActivity->PatientStratification TherapeuticTargets Therapeutic Targets PathwayActivity->TherapeuticTargets

Caption: this compound for Signaling Pathway Analysis in Cancer.

Logical_Relationship MMAI_Model Multi-omics Machine Learning Model Carcinogenesis Carcinogenesis MMAI_Model->Carcinogenesis Identifies Drivers Personalized_Medicine Personalized Medicine MMAI_Model->Personalized_Medicine Guides Genomic_Data Genomic Instability Genomic_Data->MMAI_Model Transcriptomic_Data Dysregulated Gene Expression Transcriptomic_Data->MMAI_Model Proteomic_Data Altered Protein Function Proteomic_Data->MMAI_Model Carcinogenesis->Personalized_Medicine Enables

Caption: Logical Relationship of this compound in Carcinogenesis and Personalized Medicine.

References

Standard Operating Procedure for Handling Monomethylarsonous Acid (MMA(III))

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonous acid (MMA(III)) is a trivalent organoarsenic compound that is a key intermediate in the metabolic pathway of inorganic arsenic.[1] It is significantly more toxic than its inorganic precursors and is a focus of research in arsenic-induced carcinogenesis and systemic toxicity.[1] Due to its high acute toxicity, extreme caution must be exercised when handling this compound. These application notes provide a standard operating procedure for the safe handling of MMA(III) and detailed protocols for relevant experiments.

Chemical and Physical Properties

Monomethylarsonous acid is a colorless, water-soluble solid.[2]

PropertyValue
Chemical Formula CH₅AsO₂
Molar Mass 123.97 g/mol
CAS Number 25400-23-1
Appearance White solid

Toxicology Data

MMA(III) has been shown to be more toxic than inorganic arsenite both in vivo and in vitro.[3][4] The methylation of inorganic arsenic is therefore not considered a detoxification process.[3][4][5][6]

Table 1: In Vivo Toxicity of Monomethylarsonous Acid (MMA(III))

SpeciesRoute of AdministrationLD₅₀ (μmol/kg of body wt)Reference
HamstersIntraperitoneal29.3[3][7]
Hamsters (Arsenite for comparison)Intraperitoneal112.0[3][7]

Table 2: In Vitro Cytotoxicity of Monomethylarsonous Acid (MMA(III)) in Chang Human Hepatocytes

Cytotoxicity AssayLC₅₀ for MMA(III) (μM)LC₅₀ for Arsenite (μM)Reference
Lactate Dehydrogenase (LDH) Leakage668[5][8]
Intracellular Potassium (K⁺) Leakage6.319.8[5][6]
XTT Mitochondrial Metabolism13.6164[5][6]

Table 3: In Vitro Cytotoxicity of Monomethylarsonous Acid (MMA(III)) in Other Cell Lines

Cell LineIC₅₀ for MMA(III) (μM)IC₅₀ for Arsenite (μM)Reference
Bovine Aortic Endothelial Cells (BAEC)~1.7~24.1[9]
WI-38 Human Lung Fibroblasts (50% decrease in cell viability)6Not specified[10]

Standard Operating Procedures for Safe Handling

Given the high toxicity of MMA(III), strict adherence to safety protocols is mandatory. The following procedures are based on guidelines for handling inorganic arsenic compounds and should be considered the minimum standard for MMA(III).[11][12][13][14][15][16]

Engineering Controls
  • Ventilation: All work with MMA(III), especially with powders or solutions that could generate aerosols, must be conducted in a certified chemical fume hood.[17]

  • Designated Area: A designated area within the laboratory should be established for the storage and handling of MMA(III). This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Double gloving is recommended.

  • Eye Protection: Safety goggles or a face shield must be worn.[11][12]

  • Lab Coat: A lab coat or disposable gown must be worn and should be removed before leaving the work area.

  • Respiratory Protection: If there is a risk of aerosol generation and the work cannot be contained within a fume hood, a NIOSH-approved respirator for arsenic compounds is required.[12][15]

Handling and Storage
  • Storage: Store MMA(III) in a cool, dry, and well-ventilated area, away from strong bases and food and feedstuffs.[18] The container should be tightly sealed and clearly labeled. Store locked up.[19]

  • Weighing: Weighing of solid MMA(III) should be done in a fume hood on a disposable weighing paper.

  • Transport: When transporting MMA(III), use a secondary container to prevent spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[11][18] Wash hands thoroughly with soap and water after handling MMA(III) and before leaving the laboratory.[15]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect it into a sealed, labeled container for hazardous waste.[15][19] Do not dry sweep.[15]

  • Waste Disposal: All MMA(III) waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge to the sewer.[17]

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from a study on WI-38 human lung fibroblasts.[10]

Objective: To determine the concentration of MMA(III) that causes a 50% reduction in cell viability (IC₅₀).

Materials:

  • WI-38 cells (or other cell line of interest)

  • Cell culture medium and supplements

  • Monomethylarsonous acid (MMA(III)) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of MMA(III) in cell culture medium.

  • Remove the old medium from the cells and add the MMA(III) dilutions to the wells. Include a vehicle control (medium without MMA(III)).

  • Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the control and plot the results to determine the IC₅₀.

Protocol for Detection of MMA(III) in Urine Samples

This protocol is a general overview based on methods described in the literature.[20][21]

Objective: To quantify the concentration of MMA(III) in human urine.

Materials:

  • Urine samples

  • Ion-pair chromatography system

  • Hydride generation atomic fluorescence spectrometry (HG-AAS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • MMA(III) standard

  • Reagents for mobile phase and hydride generation

Procedure:

  • Sample Preparation: Urine samples may require minimal preparation, such as filtration or dilution.

  • Chromatographic Separation: Inject the prepared sample into the chromatography system. Use an appropriate column and mobile phase for the separation of arsenic species.

  • Detection:

    • HG-AAS: The eluent from the chromatography column is mixed with a reducing agent (e.g., sodium borohydride) to convert arsenic species to their volatile hydrides. The hydrides are then detected by atomic fluorescence spectrometry.

    • LC-MS/MS: The separated arsenic species are introduced into the mass spectrometer for detection and quantification.

  • Quantification: Create a calibration curve using MMA(III) standards of known concentrations to quantify the amount of MMA(III) in the urine samples.

Signaling Pathways and Experimental Workflows

MMA(III)-Induced Mitogenic Signaling Pathway

MMA(III) has been shown to activate mitogenic signal transduction pathways that can lead to increased cellular hyperproliferation and malignant transformation.[22] One key pathway involves the activation of MAPK and PI3K, leading to the induction of COX-2.[22]

MMAIII_Mitogenic_Signaling MMAIII Monomethylarsonous Acid (MMA(III)) MAPK MAPK Pathway MMAIII->MAPK activates PI3K PI3K Pathway MMAIII->PI3K activates COX2 COX-2 Induction MAPK->COX2 induces PI3K->COX2 induces Proliferation Cellular Hyperproliferation & Malignant Transformation COX2->Proliferation leads to

Caption: MMA(III) activates MAPK and PI3K pathways, inducing COX-2 and promoting cell proliferation.

MMA(III) Inhibition of IL-7/STAT5 Signaling Pathway

Environmentally relevant concentrations of MMA(III) can suppress the immune system by inhibiting cytokine signaling pathways, such as the IL-7/STAT5 pathway in T cells.[23][24]

MMAIII_IL7_STAT5_Inhibition cluster_inhibition Inhibition by MMA(III) MMAIII Monomethylarsonous Acid (MMA(III)) JAK JAK1 / JAK3 MMAIII->JAK inhibits STAT5 STAT5 MMAIII->STAT5 inhibits phosphorylation IL7R IL-7 Receptor IL7R->JAK activates JAK->STAT5 phosphorylates pSTAT5 Phosphorylated STAT5 Gene_Expression Target Gene Expression (e.g., Cyclin D1) pSTAT5->Gene_Expression regulates T_Cell_Proliferation T Cell Proliferation Gene_Expression->T_Cell_Proliferation promotes

Caption: MMA(III) inhibits the IL-7 signaling pathway by suppressing JAK and STAT5 phosphorylation.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of MMA(III) in a cell-based assay.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_MMAIII Prepare MMA(III) Serial Dilutions Seed_Cells->Prepare_MMAIII Treat_Cells Treat Cells with MMA(III) Prepare_MMAIII->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Signal (e.g., Absorbance) Add_Reagent->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of MMA(III).

References

Troubleshooting & Optimization

Technical Support Center: MMAI Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is MMAI Quantification?

This compound Quantification is an advanced analytical approach that combines the spatial resolution of MALDI-MSI with the pattern recognition capabilities of artificial intelligence (AI) and machine learning (ML). This synergy allows for the precise quantification and localization of molecules, such as drugs, metabolites, lipids, and proteins, directly within tissue sections. This is particularly valuable in drug development for understanding pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.

Q2: What are the most common challenges in this compound quantification?

The primary challenges in this compound quantification often stem from the MALDI-MSI process itself and the subsequent computational analysis. Key issues include:

  • Sample Preparation: Inconsistent tissue sectioning and matrix application can lead to variability.[1][2]

  • Matrix and Tissue Heterogeneity: Different chemical environments across a tissue section can cause variations in analyte extraction and ionization.[3]

  • Ion Suppression: The presence of highly abundant molecules can suppress the signal of the analyte of interest.[3]

  • Data Quality and Reproducibility: Ensuring high-quality, reproducible data is crucial for training reliable AI models.[4]

  • AI Model Training: AI models, particularly deep learning models, require large and well-annotated datasets, which can be challenging to acquire.[4]

Q3: How is AI/ML specifically used in MALDI-MSI data analysis?

AI and machine learning are increasingly used to analyze the large and complex datasets generated by MALDI-MSI.[4][5][6][7] Key applications include:

  • Automated Tissue Classification: Differentiating between healthy and diseased tissue regions based on their molecular signatures.[5]

  • Biomarker Discovery: Identifying potential biomarkers by recognizing patterns that distinguish different experimental groups.

  • Data Denoising and Normalization: Improving data quality by removing noise and correcting for experimental variations.

  • Predictive Modeling: Building models to predict clinical outcomes or drug efficacy based on molecular distributions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound quantification experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Weak or undetectable peaks for your analyte of interest.

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Inappropriate Matrix Selection The chosen matrix may not be optimal for your analyte. Consult the matrix selection guide (Table 1) and test 2-3 different matrices on adjacent tissue sections.[3]
Suboptimal Matrix Application Inconsistent matrix crystal formation can lead to poor ionization. Use an automated sprayer for more uniform matrix deposition.[1][2]
Ion Suppression High concentrations of endogenous molecules can suppress the analyte signal. Consider on-tissue washing steps to remove interfering salts and lipids.[3]
Insufficient Analyte Concentration The concentration of the analyte in the tissue may be below the detection limit of the instrument.
Instrument Not Properly Tuned Ensure the mass spectrometer is properly calibrated and tuned for the mass range of your analyte.
Issue 2: Poor Reproducibility Between Samples

Symptoms:

  • Significant variation in signal intensity for the same analyte across different tissue sections or experiments.

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Variations in tissue thickness or matrix application are common sources of irreproducibility. Standardize your sample preparation workflow.[1]
Tissue Heterogeneity Biological variability between samples can contribute to differences in signal. Analyze a sufficient number of biological replicates to ensure statistical significance.
Instrument Instability The performance of the mass spectrometer can drift over time. Use a quality control (QC) sample, such as a boiled egg white section, to monitor instrument performance throughout the experiment.[3]
Batch Effects Processing samples in different batches can introduce systematic variations. If possible, process all samples in a single batch or use normalization methods to correct for batch effects.
Issue 3: Artifacts in the MALDI Image

Symptoms:

  • "Hot spots" or areas of unusually high signal intensity that do not correspond to the underlying tissue biology.

  • Delocalization or "bleeding" of the analyte signal into adjacent areas.

Possible Causes and Solutions:

Cause Solution
Large Matrix Crystals Large, unevenly distributed matrix crystals can create "hot spots". Optimize the matrix application method to produce smaller, more uniform crystals. Sublimation is often preferred for high-resolution imaging.[1]
Analyte Delocalization During Matrix Application The solvent used for matrix application can cause the analyte to spread. Use a solvent system in which the analyte has limited solubility or consider a solvent-free matrix application method like sublimation.
Contamination Contaminants on the tissue surface or in the matrix solution can produce artifact signals. Ensure a clean workflow and use high-purity solvents and matrices.

Quantitative Data Summary

Table 1: Common MALDI Matrices and Their Applications

This table provides a guide for selecting an appropriate matrix based on the analyte of interest.

MatrixAbbreviationPrimary ApplicationsRecommended Polarity
α-Cyano-4-hydroxycinnamic acidCHCAPeptides, Small Proteins (< 30 kDa), Small MoleculesPositive
Sinapinic acidSAProteins (> 10 kDa)Positive
2,5-Dihydroxybenzoic acidDHBPeptides, Proteins, Glycans, Lipids, Small MoleculesPositive/Negative
9-Aminoacridine9-AALipids, Hydrophobic moleculesNegative
1,5-DiaminonaphthaleneDANLipidsNegative
2,5-DihydroxyacetophenoneDHAPGlycans, GlycoproteinsPositive

This is a general guide. Optimal matrix selection may require empirical testing for your specific application.[3][8][9]

Table 2: Comparison of Matrix Application Methods

The method of matrix application significantly impacts data quality. This table compares common techniques.[1][2][10]

MethodAdvantagesDisadvantagesBest For
Spotting Simple, fast, good for screening.Can lead to large crystals and poor homogeneity. Low spatial resolution.Initial matrix screening, analysis of discrete sample spots.
Spraying (Manual/Automated) Can produce uniform crystal layers. Automated systems offer high reproducibility.Manual spraying requires skill. Can cause analyte delocalization if not optimized.Peptides, proteins, and drug quantification where high reproducibility is key.
Sublimation Produces small, uniform crystals. Minimal analyte delocalization. Excellent for high spatial resolution.Can be time-consuming. May not be suitable for all matrices.High-resolution imaging of lipids and small molecules.

Experimental Protocols

Protocol 1: General MALDI-MSI Workflow for this compound Quantification

This protocol outlines the fundamental steps for a typical this compound quantification experiment.

  • Tissue Collection and Sectioning:

    • Rapidly freeze the tissue sample in liquid nitrogen or on dry ice to minimize degradation and preserve molecular localization.

    • Store samples at -80°C until sectioning.

    • Section the frozen tissue to a thickness of 10-20 µm using a cryostat.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) glass slides.

  • Matrix Application:

    • Choose an appropriate matrix and solvent system based on the analyte of interest (see Table 1).

    • Apply the matrix uniformly across the tissue section using an automated sprayer or sublimation device (see Table 2).

  • Data Acquisition:

    • Calibrate the mass spectrometer using a known standard.

    • Define the imaging area on the tissue section.

    • Acquire mass spectra across the defined area in a grid-like pattern (rastering).

  • Data Analysis (AI/ML Integration):

    • Pre-process the raw data to reduce noise and normalize the spectra.

    • Use unsupervised machine learning methods (e.g., clustering) for exploratory analysis and tissue segmentation.

    • Train supervised machine learning models on annotated data to classify tissue types or predict outcomes.

    • Quantify the analyte of interest by integrating the ion intensity in specific regions of interest.

Protocol 2: On-Tissue Calibration Curve for Drug Quantification

This protocol describes how to create a calibration curve directly on a control tissue section to account for matrix effects.

  • Prepare Standard Solutions:

    • Prepare a series of standard solutions of the drug at known concentrations.

    • Spike each standard solution with a constant concentration of an isotopically labeled internal standard.

  • Spot Standards on Control Tissue:

    • Mount a section of control tissue (from an untreated animal) adjacent to the sample tissue on the same ITO slide.

    • Spot small volumes (e.g., 0.5 µL) of each standard solution onto the control tissue section.

  • Matrix Application and Data Acquisition:

    • Apply the MALDI matrix over both the sample and control tissue sections.

    • Acquire MALDI-MSI data from both the sample and the spotted calibration standards.

  • Generate Calibration Curve:

    • For each standard spot, calculate the ratio of the drug's signal intensity to the internal standard's signal intensity.

    • Plot this ratio against the known concentration of the drug to generate a calibration curve.

  • Quantify Drug in Sample:

    • Calculate the drug-to-internal standard signal ratio in the regions of interest within the sample tissue.

    • Use the calibration curve to determine the concentration of the drug in the sample.[3]

Visualizations

MMAI_Workflow cluster_SamplePrep Sample Preparation cluster_MALDI MALDI-MSI cluster_AI AI/ML Data Analysis TissueCollection Tissue Collection & Freezing TissueSectioning Cryosectioning (10-20 µm) TissueCollection->TissueSectioning SlideMounting Thaw-Mounting on ITO Slide TissueSectioning->SlideMounting MatrixApplication Matrix Application (Spray/Sublimation) SlideMounting->MatrixApplication DataAcquisition Data Acquisition (Rastering Scan) MatrixApplication->DataAcquisition Preprocessing Data Preprocessing (Normalization, Denoising) DataAcquisition->Preprocessing Segmentation Tissue Segmentation (Unsupervised ML) Preprocessing->Segmentation Quantification Quantification & Classification (Supervised ML) Segmentation->Quantification FinalReport FinalReport Quantification->FinalReport Results

Caption: General experimental workflow for this compound Quantification.

Troubleshooting_Signal node_sol node_sol Start Low Signal Intensity? CheckMatrix Matrix Optimal? Start->CheckMatrix CheckApplication Matrix App. Uniform? CheckMatrix->CheckApplication Yes Sol_Matrix Test alternative matrices (see Table 1) CheckMatrix->Sol_Matrix No CheckSuppression Ion Suppression? CheckApplication->CheckSuppression Yes Sol_Application Use automated sprayer or sublimation CheckApplication->Sol_Application No Sol_Tune Check instrument tuning & calibration CheckSuppression->Sol_Tune No Sol_Suppression Perform on-tissue washing steps CheckSuppression->Sol_Suppression Yes

Caption: Troubleshooting decision tree for low signal intensity.

Matrix_Selection_Workflow Start Start: Select MALDI Matrix IdentifyAnalyte Identify Analyte Class (e.g., Lipid, Peptide, Drug) Start->IdentifyAnalyte ConsultTable Consult Literature & Reference Tables (e.g., Table 1) IdentifyAnalyte->ConsultTable SelectCandidates Select 2-3 Candidate Matrices ConsultTable->SelectCandidates PrepareSamples Prepare Serial Tissue Sections SelectCandidates->PrepareSamples ApplyMatrices Apply Each Matrix to a Separate Tissue Section PrepareSamples->ApplyMatrices AcquireData Acquire MALDI-MSI Data ApplyMatrices->AcquireData CompareSpectra Compare Signal Intensity & Image Quality AcquireData->CompareSpectra FinalSelection Select Optimal Matrix CompareSpectra->FinalSelection

Caption: Workflow for empirical selection of the optimal MALDI matrix.

References

Technical Support Center: MMAI (Metabolically-activated adenylyl cyclase inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMAI. The information is designed to address common issues related to the stability and handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a metabolically-activated inhibitor of adenylyl cyclase (AC). In its native state, it is inactive. Upon entering a cell, it is metabolized into an active form that can then inhibit the enzymatic activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a critical second messenger involved in numerous signaling pathways. The nine membrane-bound mammalian isoforms of adenylyl cyclase all convert ATP into cAMP.[1] The activity of adenylyl cyclase is primarily modulated by G-protein coupled receptors (GPCRs).[2] Agonist binding to Gs-coupled receptors stimulates adenylyl cyclase, while agonist binding to Gi-coupled receptors inhibits the enzyme.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the stability of this compound. Unopened vials of this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For many small molecules, storage at -70°C is recommended for long-term stability.[3]

Q3: What are the common signs of this compound degradation in my samples?

A3: Degradation of this compound can manifest as a loss of inhibitory activity in your assays, leading to inconsistent or unexpected results. Visual signs of degradation in a stock solution can include discoloration, precipitation, or cloudiness. The most common degradation pathways for small molecules in solution include oxidation, hydrolysis, and photodecomposition.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of adenylyl cyclase activity.

This is a common issue that can arise from several factors related to this compound stability and handling.

Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify Storage Conditions: Ensure this compound has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3] 2. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from a new, unopened vial. 3. Assess Solvent Stability: Confirm that the solvent used (e.g., DMSO, ethanol) is anhydrous and of high purity. Some compounds are susceptible to hydrolysis.
Suboptimal Assay Conditions 1. Optimize pH: The stability and activity of small molecules can be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for both the enzyme and this compound.[5][6] 2. Check Temperature: Perform experiments at a consistent and appropriate temperature. High temperatures can accelerate the degradation of some compounds.[4] 3. Incubation Time: Optimize the pre-incubation time of this compound with the cells or membranes to allow for sufficient metabolic activation and target engagement.
Cellular Factors 1. Cell Health and Density: Ensure that the cells used in the assay are healthy and plated at a consistent density. Stressed or overly confluent cells may exhibit altered metabolic activity. 2. Metabolic Activation: The metabolic conversion of this compound to its active form can vary between cell types. Confirm that your cell line has the necessary metabolic pathways.
Issue 2: Solubility problems with this compound in aqueous buffers.

This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Use of Solubilizing Agents: Consider the use of a small percentage of a solubilizing agent, such as Pluronic F-127 or cyclodextrin, in your final assay buffer. 2. pH Adjustment: The solubility of some compounds can be improved by adjusting the pH of the buffer. 3. Sonication: Briefly sonicate the solution to aid in the dissolution of any micro-precipitates.
Precipitation Over Time 1. Prepare Fresh Dilutions: Prepare working dilutions of this compound in aqueous buffer immediately before use. 2. Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to prevent precipitation.

Signaling Pathways and Experimental Workflows

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical Gs and Gi signaling pathways that modulate adenylyl cyclase activity.[2] this compound, upon metabolic activation, would inhibit the function of Adenylyl Cyclase.

Adenylyl_Cyclase_Signaling cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_effector Effector and Second Messenger cluster_inhibitor Inhibitor Action Gs_Receptor Gs-coupled Receptor Gs Gs (αβγ) Gs_Receptor->Gs Gi_Receptor Gi-coupled Receptor Gi Gi (αβγ) Gi_Receptor->Gi Gs_Ligand Stimulatory Ligand Gs_Ligand->Gs_Receptor Gi_Ligand Inhibitory Ligand Gi_Ligand->Gi_Receptor Gs_active Gsα-GTP Gs->Gs_active GTP/GDP exchange Gi_active Giα-GTP Gi->Gi_active GTP/GDP exchange AC Adenylyl Cyclase (AC) Gs_active->AC Activates Gi_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MMAI_inactive This compound (Inactive) MMAI_active Metabolized this compound (Active) MMAI_inactive->MMAI_active Metabolic Activation MMAI_active->AC Inhibits Downstream Downstream Cellular Responses PKA->Downstream AC_Assay_Workflow start Start plate_cells 1. Plate Cells start->plate_cells incubate_24h 2. Incubate 24h plate_cells->incubate_24h pretreat_this compound 3. Pre-treat with this compound (allow for metabolic activation) incubate_24h->pretreat_this compound stimulate_ac 4. Stimulate Adenylyl Cyclase (e.g., with Forskolin) pretreat_this compound->stimulate_ac lyse_cells 5. Lyse Cells and Stop Reaction stimulate_ac->lyse_cells detect_camp 6. Detect cAMP Levels (e.g., ELISA, HTRF) lyse_cells->detect_camp analyze_data 7. Analyze Data (Calculate IC50) detect_camp->analyze_data end End analyze_data->end

References

Technical Support Center: Optimizing Chromatographic Separation of Arsenic Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of arsenic species, with a special focus on monomethylarsonous acid (MMA(III)).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of arsenic species.

Problem Potential Cause Recommended Solution
Poor peak resolution between As(III) and MMA(III), or other co-eluting species. Inadequate chromatographic separation.- Optimize mobile phase: Adjust pH, ionic strength, or organic modifier concentration. For anion-exchange chromatography, a phosphate buffer at pH 6.2 has been shown to provide good resolution.[1] For ion-pair reversed-phase chromatography, tetrabutylammonium hydroxide (TBAH) can be used as an ion-pairing agent.[2] - Adjust flow rate: A lower flow rate, such as 0.57 mL/min, can improve separation.[1] - Column selection: Ensure the appropriate column is being used. Anion-exchange columns like the Hamilton PRP-X100 are commonly used for separating anionic arsenic species.[3][4]
Low or no recovery of MMA(III) or DMA(III). Oxidation of trivalent arsenic species (As(III), MMA(III), DMA(III)) to their pentavalent forms.[5][6]- Sample preservation: Immediately after collection, store urine samples at approximately -70°C or lower to prevent inter-conversion of arsenic species.[7] For water samples, combined filtration, acidification, and refrigeration can help stabilize arsenic speciation.[8] - On-site analysis: When possible, perform analysis as soon to sample collection as possible to minimize species transformation.[5] - Avoid oxidizing agents: Be mindful of reagents that can cause oxidation. For instance, acid extraction with nitric acid can lead to the complete conversion of As(III) to As(V).[6]
Inaccurate quantification of arsenic species. Matrix effects from the sample (e.g., urine, soil extracts, water).[9][10]- Sample dilution: Diluting urine samples (e.g., 1-10 dilutions) before injection can minimize matrix effects in anion-exchange analysis.[9] - Matrix-matched standards: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects. - Use of collision/reaction cell technology in ICP-MS: This can help eliminate polyatomic interferences, such as ArCl+ interfering with the detection of arsenic at m/z 75.[11][12]
Retention time drift. Changes in the chromatographic system over time.- Column equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run. - Mobile phase consistency: Prepare fresh mobile phase regularly and ensure consistent composition. - Column cleaning and replacement: Periodically clean the column according to the manufacturer's instructions. Over time, column performance will degrade, and replacement will be necessary.[11]
Baseline noise or instability. Contamination in the mobile phase, column, or detector.- High-purity reagents: Use high-purity water and reagents for mobile phase preparation. - Degas mobile phase: Degas the mobile phase to prevent air bubbles from entering the system. - System cleaning: Flush the entire chromatographic system, including the injector and detector, with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

1. What are the most common chromatographic techniques for arsenic speciation analysis?

The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and HPLC coupled with Hydride Generation Atomic Fluorescence Spectrometry (HPLC-HG-AFS).[1][13] Ion-exchange chromatography, particularly anion-exchange, is a widely used separation mode.[3][9][14][15] Ion-pair reversed-phase chromatography is another effective method.[2]

2. Why is the speciation of arsenic important?

The toxicity of arsenic is highly dependent on its chemical form.[16] Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), are generally more toxic than organic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[17] Trivalent species, including the metabolite MMA(III), are particularly toxic. Therefore, identifying and quantifying the different arsenic species is crucial for accurate risk assessment.

3. What are the main challenges in the analysis of MMA(III)?

The primary challenge in analyzing MMA(III) is its instability.[5] It is readily oxidized to its less toxic pentavalent form, MMA(V). This can occur during sample collection, storage, and preparation, leading to inaccurate quantification.[5][6]

4. How can I preserve the integrity of arsenic species in my samples?

For urine samples, freezing at -70°C or lower immediately after collection is recommended to prevent the inter-conversion of arsenic species.[7] For aqueous samples, a combination of filtration, acidification, and refrigeration can be effective.[8] It is also crucial to avoid strong oxidizing agents during sample preparation.[6]

5. What is the role of a collision/reaction cell in ICP-MS for arsenic analysis?

A collision/reaction cell is used to minimize polyatomic interferences. A common interference in arsenic analysis is the formation of argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio (m/z 75) as arsenic. The collision/reaction cell uses a gas (e.g., helium or hydrogen) to interact with the ion beam, breaking up the interfering polyatomic ions and allowing for more accurate arsenic detection.[11][12]

Experimental Protocols

Anion-Exchange HPLC-ICP-MS for Separation of Arsenic Species

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) with a collision/reaction cell

  • Anion-exchange column (e.g., Hamilton PRP-X100, 150 x 4.6 mm, 5 µm)[3]

2. Reagents:

  • Ammonium carbonate

  • EDTA

  • Methanol

  • High-purity deionized water

  • Arsenic species standards (As(III), As(V), MMA, DMA)

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution with a mobile phase containing ammonium carbonate, EDTA, and methanol.[3] A common starting point is a low concentration of ammonium carbonate, which is gradually increased to elute the more strongly retained arsenic species.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)[18]

4. ICP-MS Conditions:

  • RF Power: ~1550 W

  • Plasma Gas Flow: ~15 L/min

  • Nebulizer Gas Flow: ~1.0 L/min

  • Collision/Reaction Cell Gas: Helium

  • Monitored m/z: 75 (As)

5. Sample Preparation:

  • Water Samples: Filter through a 0.45 µm filter. Acidify to pH < 2 with high-purity nitric acid for total arsenic analysis, but for speciation, minimize sample handling and analyze as soon as possible.

  • Urine Samples: Thaw frozen samples and dilute 1:10 with the initial mobile phase.[9]

  • Solid Samples (e.g., rice, soil): An extraction procedure is required. A common method involves extraction with dilute nitric acid in a heated water bath.[1]

Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS) for Arsenic Speciation

This method is often used for its high sensitivity and lower cost compared to ICP-MS.[1]

1. Instrumentation:

  • HPLC system

  • Hydride Generation system

  • Atomic Fluorescence Spectrometer (AFS)

2. Reagents:

  • Phosphate buffer (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄) in sodium hydroxide (NaOH) solution (reducing agent)

  • Potassium iodide (KI) and ascorbic acid (pre-reducing agent for As(V))

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mmol/L) at a specific pH (e.g., 6.2).[1]

  • Flow Rate: 0.57 mL/min[1]

4. HG-AFS Conditions:

  • Carrier Gas: Argon

  • Reductant Flow Rate: Optimized for maximum signal intensity

  • HCl Flow Rate: Optimized for efficient hydride generation

5. Principle of Detection: The eluent from the HPLC is mixed with HCl and a reducing agent (NaBH₄). Volatile hydrides of the arsenic species (e.g., AsH₃, CH₃AsH₂, (CH₃)₂AsH) are formed.[1] These hydrides are then swept by a carrier gas into the AFS detector, where they are atomized, and the resulting arsenic atoms are excited by a light source. The subsequent fluorescence is measured.

Quantitative Data Summary

The following tables summarize typical quantitative data for the separation of arsenic species. Note that these values can vary depending on the specific method, instrumentation, and matrix.

Table 1: Typical Retention Times for Arsenic Species using Anion-Exchange Chromatography

Arsenic Species Retention Time (minutes) Reference
As(III)~2.5 - 4.0[12][18]
DMA~3.0 - 5.0[12][18]
MMA~6.0 - 8.0[12][18]
As(V)~9.0 - 12.0[12][18]

Retention times are approximate and highly dependent on the specific chromatographic conditions.

Table 2: Method Detection Limits (MDL) for Various Techniques

Technique Arsenic Species MDL (µg/L) Reference
HPLC-ICP-MSAs(III), As(V), MMA, DMA0.01 - 0.35 ng/L (as ng/L)[4]
HPLC-ICP-MSAs(III), As(V), MMA, DMA< 15 µg/g (in solids)[12]
HPLC-HG-AFSAs(III)0.0026[19]
HPLC-HG-AFSAs(III), As(V), MMA, DMA2.5 - 7.5[20]
IC-HG-AFSInorganic As species1 - 3[21]

Table 3: Spike Recovery Data in Different Matrices

Matrix Arsenic Species Spike Level Recovery (%) Reference
Apple JuiceAs(V), MMA, As(III), DMA2 µg/L99 - 111[22]
Apple JuiceAs(V), MMA, As(III), DMA10 µg/L101 - 111[22]
Groundwater & Lake WaterAs(III), As(V)Not specified98 - 102[19]
PlasmaAs(III), As(V), MMA, DMANot specified81.2 - 108.6[23]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (Urine, Water, etc.) Preservation Preservation (e.g., Freezing at -70°C) Sample->Preservation Extraction Extraction (for solid samples) Preservation->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC Separation (Anion-Exchange) Dilution->HPLC Detector Detection (ICP-MS or HG-AFS) HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for arsenic speciation analysis.

Troubleshooting_Logic node_sol node_sol Poor_Resolution Poor Peak Resolution? Low_Recovery Low Recovery of Trivalent Species? Poor_Resolution->Low_Recovery No Optimize_Mobile_Phase Optimize Mobile Phase (pH, ionic strength) Poor_Resolution->Optimize_Mobile_Phase Yes Inaccurate_Quant Inaccurate Quantification? Low_Recovery->Inaccurate_Quant No Sample_Preservation Improve Sample Preservation (Freezing) Low_Recovery->Sample_Preservation Yes Retention_Drift Retention Time Drift? Inaccurate_Quant->Retention_Drift No Matrix_Matched_Stds Use Matrix-Matched Standards or Dilution Inaccurate_Quant->Matrix_Matched_Stds Yes Equilibrate_Column Ensure Column Equilibration Retention_Drift->Equilibrate_Column Yes

Caption: A logical troubleshooting guide for common chromatographic issues.

References

Technical Support Center: Analysis of Monomethylarsonous Acid (MMA(III))

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Monomethylarsonous acid (MMA(III)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this critical arsenic metabolite.

Frequently Asked Questions (FAQs)

Q1: What is Monomethylarsonous acid (MMA(III)) and why is its analysis important?

Monomethylarsonous acid (MMA(III)) is a trivalent methylated arsenic species that is a key intermediate in the metabolic pathway of inorganic arsenic.[1][2] Its analysis is crucial because MMA(III) is significantly more cytotoxic than its pentavalent counterpart, Monomethylarsonic acid (MMA(V)), and even more toxic than inorganic arsenite.[3][4][5] Accurate quantification of MMA(III) is essential for toxicological studies, understanding arsenic metabolism, and assessing health risks associated with arsenic exposure.[6]

Q2: What are the main challenges in the analysis of MMA(III)?

The primary challenges in MMA(III) analysis include its inherent instability, susceptibility to matrix interferences, and the potential for species interconversion during sample collection, storage, and analysis.

Q3: How can I ensure the stability of MMA(III) in my samples?

The stability of MMA(III) is highly dependent on storage conditions and the sample matrix.[7][8] For aqueous standards, storage at lower temperatures (-20°C) is preferable to 4°C or room temperature to minimize oxidation to MMA(V).[7] Interestingly, the urinary matrix appears to have a stabilizing effect on arsenic species.[9] For long-term storage, freezing samples at -20°C or even -70°C immediately after collection is recommended.[8][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of MMA(III).

Issue 1: Low or no detection of MMA(III) in samples where it is expected.

Possible Causes and Solutions:

  • Oxidation of MMA(III): MMA(III) is easily oxidized to MMA(V).

    • Troubleshooting Step: Review your sample handling and storage protocol. Ensure samples were frozen immediately after collection and stored at -20°C or lower.[7][10] Minimize freeze-thaw cycles.

    • Experimental Protocol: Collect urine samples and immediately store them on dry ice before transferring to a -70°C freezer for long-term storage.[8]

  • Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or specific enough for MMA(III).

    • Troubleshooting Step: High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization tandem mass spectrometry (ESI-MS/MS) are highly sensitive and specific methods for arsenic speciation.[11][12] For ESI-MS/MS, derivatization with an agent like dimercaptosuccinic acid (DMSA) may be necessary to detect trivalent arsenicals.[13]

    • Experimental Protocol: Utilize an HPLC-ICP-MS system for the speciation of arsenic compounds. A typical method involves ion-pair chromatography to separate the different arsenic species.[1][12]

Issue 2: Poor reproducibility of MMA(III) measurements.

Possible Causes and Solutions:

  • Matrix Effects: The sample matrix can significantly influence the analytical signal. For example, glutathione (GSH) in cell extracts can impact the stability and distribution of arsenic metabolites.[10][14]

    • Troubleshooting Step: Perform a matrix effect study by spiking known concentrations of MMA(III) into your sample matrix and comparing the recovery to that in a clean solvent. If significant matrix effects are observed, consider matrix-matched calibration standards or standard addition.

    • Experimental Protocol: To assess the effect of GSH on arsenic speciation in cell extracts, prepare extraction media with and without a specific concentration of GSH (e.g., 2.5 mM) and compare the resulting arsenic species profiles using HPLC-ICP-MS.[10]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization reactions can lead to poor reproducibility.

    • Troubleshooting Step: Standardize all sample preparation steps, including extraction times, temperatures, and reagent concentrations. The use of an ultrasonic probe has been shown to enhance extraction recoveries and time efficiency for cellular samples.[10][14]

Issue 3: Suspected interconversion of arsenic species during analysis.

Possible Causes and Solutions:

  • Reaction with Analytical Reagents: Some reagents used in the analytical workflow could potentially alter the arsenic species.

    • Troubleshooting Step: Carefully evaluate the compatibility of all reagents with the different arsenic species. For instance, it was found that the administration of sodium 2,3-dimercapto-1-propane sulfonate (DMPS) did not cause the reduction of MMA(V) to MMA(III) in urine samples.[1][2]

  • pH of the Mobile Phase: The pH of the mobile phase in liquid chromatography can influence the stability and retention of arsenic species.

    • Troubleshooting Step: Optimize the mobile phase composition and pH to ensure the stability of all target arsenic species throughout the chromatographic run.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and analysis of MMA(III).

Table 1: Effect of Storage Temperature on MMA(III) Stability in De-ionized Water

Storage Time% MMA(III) Remaining at 25°C% MMA(III) Remaining at 4°C% MMA(III) Remaining at -20°C
3 Days~85%StableStable
17 Days~12%StableStable
>20 Days~8%StableStable

Data adapted from a study on the stability of trivalent arsenic metabolites.[7] Note that after 17 days at 25°C, As(III) was also detected, indicating degradation of MMA(III).[7]

Table 2: Cytotoxicity of Different Arsenic Species in Chang Human Hepatocytes

AssayLC50 for MMA(III) (µM)LC50 for Arsenite (As(III)) (µM)
LDH Leakage668
K+ Leakage6.319.8
XTT Assay13.6164

Data from a study comparing the in vitro toxicities of various arsenic compounds.[3][4] LC50 is the concentration of a substance that is lethal to 50% of the cells.

Experimental Protocols

Protocol 1: Arsenic Speciation Analysis in Urine by HPLC-ICP-MS

This protocol is based on methods used for the determination of arsenic species in human urine.[1][12]

  • Sample Collection and Storage: Collect urine samples and immediately freeze them at -20°C or lower until analysis.

  • Sample Preparation: Thaw urine samples at room temperature. Centrifuge the samples to remove any precipitate. Dilute the supernatant with the mobile phase prior to injection.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: An anion-exchange or ion-pair column suitable for arsenic speciation.

    • Mobile Phase: An appropriate buffer system, for example, an ammonium carbonate gradient.

    • Flow Rate: A constant flow rate as recommended for the column.

  • Detection:

    • ICP-MS System: An inductively coupled plasma mass spectrometer for sensitive and element-specific detection of arsenic.

    • Monitored m/z: Monitor the mass-to-charge ratio for arsenic (m/z 75).

  • Quantification: Use external calibration curves prepared from certified arsenic species standards, including As(III), As(V), MMA(V), and DMA(V). Due to the commercial unavailability of a certified MMA(III) standard, its quantification often relies on custom-synthesized standards or relative quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow SampleCollection Sample Collection (e.g., Urine, Cells) Storage Immediate Freezing (-20°C or -70°C) SampleCollection->Storage Thawing Thawing & Centrifugation Storage->Thawing Dilution Dilution with Mobile Phase Thawing->Dilution HPLC HPLC Separation (Anion-Exchange or Ion-Pair) Dilution->HPLC Injection ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS DataAnalysis Data Analysis & Quantification ICPMS->DataAnalysis arsenic_metabolism AsV Arsenate (As(V)) AsIII Arsenite (As(III)) AsV->AsIII Reduction MMAV Monomethylarsonic Acid (MMA(V)) AsIII->MMAV Oxidative Methylation MMAIII Monomethylarsonous Acid (MMA(III)) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMA(V)) MMAIII->DMAV Oxidative Methylation

References

Technical Support Center: MMAI (5-Methoxy-6-methyl-2-aminoindane) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MMAI (5-Methoxy-6-methyl-2-aminoindane). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. As a phenethylamine derivative with a methoxy group and a primary amine, this compound is susceptible to chemical changes when exposed to certain environmental conditions. Oxidation is a significant degradation pathway for phenethylamine derivatives, potentially affecting the amine and the aromatic ring. The methoxy group can also be a site for metabolic O-demethylation. Furthermore, like many small molecule drugs, this compound may be sensitive to acidic or basic conditions that can catalyze hydrolysis, and exposure to UV light can induce photodegradation.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under controlled conditions. For the solid (crystalline) form, long-term storage at -20°C is recommended, which can ensure stability for at least five years. Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. For short-term use, aqueous solutions should be prepared fresh and used within the same day.

Q3: How do multiple freeze-thaw cycles affect the stability of this compound samples?

A3: Repeated freeze-thaw cycles can significantly impact the stability of this compound in solution. These cycles can introduce dissolved gases, alter the pH of the solution, and increase the likelihood of water-mediated degradation. Each cycle can contribute to a cumulative degradation of the compound. To mitigate this, it is best practice to prepare single-use aliquots of your this compound stock and working solutions.

Q4: Are there any specific solvents or buffers that should be used or avoided for storing this compound?

A4: this compound hydrochloride is soluble in solvents such as DMSO and ethanol, and to a lesser extent in aqueous buffers like PBS (pH 7.2). When preparing aqueous solutions, it is crucial to use high-purity water and buffers to avoid contaminants that could catalyze degradation. For long-term storage of solutions, DMSO is often preferred due to its lower freezing point and ability to inhibit microbial growth. Avoid storing this compound in highly acidic or basic aqueous solutions for extended periods, as these conditions can accelerate hydrolysis.

Q5: How can I detect if my this compound sample has degraded?

A5: Degradation of your this compound sample can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A properly developed HPLC method will be able to separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main this compound compound in your chromatogram are indicators of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

Troubleshooting Guide: this compound Degradation

This guide provides a systematic approach to troubleshooting common issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. This compound degradation in stock or working solutions.1. Prepare fresh working solutions from a new aliquot of your stock solution. 2. Verify the storage conditions of your stock solution (temperature, light exposure). 3. Perform an HPLC analysis to check the purity of your stock solution.
Appearance of extra peaks in HPLC chromatogram. Chemical degradation of this compound.1. Identify the potential degradation pathway (hydrolysis, oxidation, photodegradation) based on your sample handling and storage. 2. Use LC-MS to determine the mass of the new peaks and hypothesize their structure. 3. Review and optimize your storage and sample preparation protocols to minimize exposure to adverse conditions.
Decrease in the main this compound peak area over time. Ongoing degradation of the sample.1. Conduct a time-course stability study of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C). 2. If instability is confirmed, consider more frequent media changes in long-term experiments or the addition of antioxidants if oxidation is suspected.
Precipitation observed in this compound solution. Poor solubility or formation of insoluble degradation products.1. Ensure the concentration of this compound is below its solubility limit in the chosen solvent. 2. Use low-binding labware to prevent adsorption to plastic surfaces. 3. If precipitation occurs upon dilution in aqueous buffer, consider preparing fresh dilutions immediately before use.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound.

Form Storage Temperature Duration Expected Stability Source
Solid (crystalline)-20°C≥ 5 yearsHighCayman Chemical
Stock Solution (in DMSO)-80°C6 monthsHighMedChemExpress
Stock Solution (in DMSO)-20°C1 monthModerateMedChemExpress
Aqueous Solution4°C< 24 hoursLowGeneral Best Practice

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating HPLC method.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution with the appropriate stressor solution (see below) to a final concentration of 100 µg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the solid this compound powder at 80°C for 48 hours, then dissolve in methanol for analysis.
  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

3. Sample Analysis by HPLC:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 284 nm.
  • Injection Volume: 10 µL.
  • Analyze the stressed samples and a non-stressed control sample. Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Visualizations

Potential Degradation Pathways of this compound This compound This compound (5-Methoxy-6-methyl-2-aminoindane) Oxidation Oxidation (e.g., atmospheric O2, peroxides) This compound->Oxidation Stress Factor Hydrolysis Hydrolysis (Acidic/Basic conditions) This compound->Hydrolysis Stress Factor Photodegradation Photodegradation (UV light exposure) This compound->Photodegradation Stress Factor Metabolism Metabolism (e.g., O-demethylation) This compound->Metabolism In Vivo/In Vitro Degradation_Products Degradation Products (e.g., hydroxylated derivatives, demethylated metabolites, ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Metabolism->Degradation_Products

Caption: Potential degradation pathways for this compound.

Recommended Sample Storage Workflow for this compound Receive_this compound Receive Solid this compound Store_Solid Store at -20°C (Long-term) Receive_this compound->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Store_Solid->Prepare_Stock Aliquot_Stock Aliquot Stock Solution (Single-use volumes) Prepare_Stock->Aliquot_Stock Store_Aliquots Store Aliquots at -80°C Aliquot_Stock->Store_Aliquots Prepare_Working Prepare Fresh Working Solution (from a new aliquot) Store_Aliquots->Prepare_Working Experiment Use in Experiment Prepare_Working->Experiment Discard Discard Unused Working Solution Experiment->Discard

Caption: Recommended workflow for this compound sample storage.

Troubleshooting Logic for this compound Degradation action_node action_node result_node result_node Start Inconsistent Experimental Results? Check_Purity Check this compound Purity by HPLC? Start->Check_Purity Yes Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Yes Result_OK Problem Resolved Check_Purity->Result_OK No, Purity OK. Consider other experimental variables. Review_Storage Review Storage Conditions? Degradation_Observed->Review_Storage Yes Action_Fresh_Solution Prepare Fresh Working Solution Degradation_Observed->Action_Fresh_Solution No, but results are still inconsistent. Review_Handling Review Sample Handling? Review_Storage->Review_Handling No, storage is optimal. Action_Optimize_Storage Optimize Storage: - Aliquot stock - Store at -80°C - Protect from light Review_Storage->Action_Optimize_Storage Yes, conditions suboptimal. Action_Optimize_Handling Optimize Handling: - Use fresh buffers - Minimize exposure to air/light - Avoid high pH Review_Handling->Action_Optimize_Handling Yes, handling can be improved. Result_Investigate Further Investigation Needed Review_Handling->Result_Investigate No, handling is optimal. Action_Fresh_Solution->Result_OK Action_Optimize_Storage->Result_OK Action_Optimize_Handling->Result_OK

Caption: Troubleshooting decision tree for this compound degradation.

Technical Support Center: Monomethylarsonous Acid (MMA(III)) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical variability associated with the measurement of Monomethylarsonous acid (MMA(III)). The information is tailored for researchers, scientists, and drug development professionals working with arsenic speciation analysis.

Frequently Asked Questions (FAQs)

Q1: What is Monomethylarsonous acid (MMA(III)) and why is its measurement important?

A1: Monomethylarsonous acid (MMA(III)) is a trivalent organoarsenic compound and a key intermediate in the metabolic pathway of inorganic arsenic.[1][2][3] Trivalent arsenic compounds are generally more toxic than their pentavalent counterparts, and MMA(III) has been shown to be more cytotoxic than inorganic arsenite.[4][5] Accurate measurement of MMA(III) is crucial for toxicology studies, human health risk assessments, and understanding arsenic metabolism.[6][7][8]

Q2: What are the main sources of analytical variability in MMA(III) measurement?

A2: The primary sources of variability include:

  • Sample Stability: MMA(III) is highly susceptible to oxidation, readily converting to the less toxic Monomethylarsonic acid (MMA(V)).[9][10] This conversion can occur during sample collection, storage, and preparation.[11]

  • Matrix Effects: The sample matrix (e.g., urine, water, tissue) can significantly influence the stability of MMA(III) and interfere with the analytical method.[10][12]

  • Low Concentrations: In many biological and environmental samples, MMA(III) is present at very low concentrations, often near the detection limits of the analytical instrumentation, which can lead to poor precision and accuracy.[13][14]

Q3: How should samples be collected and preserved to ensure the stability of MMA(III)?

A3: To minimize the oxidation of MMA(III), samples should be handled with care immediately after collection. Recommended procedures include:

  • Immediate Cooling: Place samples on dry ice or in a freezer at -70°C as soon as possible after collection.[9]

  • Storage: For long-term storage, samples should be kept at -70°C or -80°C.[1][9]

  • Preservatives: The addition of preservatives like ethylenediaminetetraacetic acid (EDTA) has been shown to improve the stability of some arsenic species in water samples with low iron content.[15] However, the effectiveness of preservatives can be matrix-dependent.[15]

  • In-field Separation: For water samples, using solid-phase extraction (SPE) cartridges in the field can help separate and preserve different arsenic species.[15]

Q4: Which analytical techniques are most suitable for MMA(III) measurement?

A4: Hyphenated analytical techniques are required for the speciation of arsenic compounds. The most common methods are:

  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a widely used and reliable technique for arsenic speciation, offering high sensitivity and specificity.[7][16]

  • High-Performance Liquid Chromatography coupled with Hydride Generation Atomic Fluorescence Spectrometry (HPLC-HG-AFS): This is a cost-effective alternative to HPLC-ICP-MS for arsenicals that can be converted to gaseous hydrides, and it offers comparable detection limits for many arsenic species.[11][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of MMA(III) Oxidation of MMA(III) to MMA(V) during sample handling and storage.Review sample collection and preservation protocols. Ensure samples are immediately frozen and stored at or below -70°C.[9] Minimize thaw-freeze cycles.
Inefficient extraction from solid matrices.Use a mild extraction method, such as shaking or sonication with a water/methanol mixture, to avoid altering the arsenic speciation.[11]
Poor chromatographic peak shape (e.g., tailing, broadening) Suboptimal mobile phase composition (pH, ionic strength).Optimize the mobile phase conditions. For anion-exchange chromatography, adjust the pH and concentration of the buffer (e.g., ammonium carbonate).[18]
Column contamination or degradation.Clean the column according to the manufacturer's instructions or replace it if necessary.
Inconsistent results between replicate injections Instability of MMA(III) in the autosampler.Keep the autosampler tray cooled (e.g., 4°C) to improve the stability of MMA(III) during the analytical run.[10]
Issues with the hydride generation system (for HG-AFS).Check the concentration and flow rate of the reductant (e.g., sodium borohydride) and the acid. Ensure all tubing is in good condition.
Co-elution of MMA(III) with other components Inadequate chromatographic separation.Modify the chromatographic method. This could involve changing the mobile phase gradient, the column type (e.g., anion-exchange), or the column temperature.[11][18]
Consider using a different separation technique if co-elution persists.[19]

Quantitative Data Summary

Table 1: Detection Limits of Common Analytical Techniques for Arsenic Speciation

Arsenic Species HPLC-ICP-MS (µg/L) HPLC-HG-AFS (µg/L)
As(III)~0.5-2~0.5-2
As(V)~0.5-2~0.5-2
MMA(V)~0.5-2~0.5-2
MMA(III) ~0.5-2 ~0.5-2
DMA(V)~0.5-2~0.5-2
DMA(III)~0.5-2~0.5-2
(Data synthesized from multiple sources indicating typical performance)[11][14]

Table 2: Reported Concentrations of MMA(III) in Human Urine

Study Population Exposure Level MMA(III) Concentration Range (µg/L) Percentage of Total Urinary Arsenic
Exposed individuals in Romania84 µg As/L in drinking waterNot specified11%
Exposed individuals in Romania161 µg As/L in drinking waterNot specified7%
Individuals in West Bengal, IndiaArsenic-affected areasDetected in 48% of subjectsNot specified
(Data from studies on human exposure to inorganic arsenic)[8][14]

Experimental Protocols

1. Sample Preparation for Urine Analysis

This protocol outlines a general procedure for preparing urine samples for arsenic speciation analysis.

  • Collection: Collect urine samples in acid-washed containers.[9]

  • Preservation: Immediately after collection, freeze the samples and store them at -70°C until analysis.[9]

  • Thawing: Thaw the frozen urine samples at room temperature.[20]

  • Centrifugation/Filtration: To remove particulate matter, centrifuge the urine samples or filter them through a 0.45 µm filter.[12] Note that centrifugation may lead to the loss of insoluble arsenic.[12]

  • Dilution: Dilute the samples with the initial mobile phase or deionized water as needed to bring the arsenic concentrations within the calibration range of the instrument.[20]

2. Arsenic Speciation by HPLC-ICP-MS

This protocol provides a general methodology for the separation and detection of arsenic species.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to an inductively coupled plasma mass spectrometer (ICP-MS).[7]

  • Chromatographic Column: An anion-exchange column (e.g., Hamilton PRP-X100) is commonly used for separating arsenic species.[1]

  • Mobile Phase: A buffered mobile phase is used to separate the arsenic species. A common mobile phase is a gradient of ammonium carbonate at a specific pH (e.g., pH 8.5).[1]

  • Separation: Inject the prepared sample onto the HPLC column. The different arsenic species will separate based on their interaction with the stationary phase.

  • Detection: The eluent from the HPLC column is introduced into the ICP-MS. The ICP-MS detects and quantifies the arsenic in each separated species based on its mass-to-charge ratio (m/z 75 for arsenic).

  • Quantification: Use external calibration standards containing known concentrations of each arsenic species [As(III), As(V), MMA(V), MMA(III), DMA(V)] to quantify the amounts in the samples.[21]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Collection Sample Collection (Urine, Water, Tissue) Preservation Immediate Freezing (-70°C or below) Collection->Preservation Thawing Thawing Preservation->Thawing Filtration Filtration / Centrifugation (0.45 µm) Thawing->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation (Anion Exchange) Dilution->HPLC Detection Detection (ICP-MS or HG-AFS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A typical experimental workflow for MMA(III) analysis.

troubleshooting_flowchart Start Problem: Low or No MMA(III) Detected Check_Preservation Was sample immediately frozen at <= -70°C? Start->Check_Preservation Check_Storage Were thaw-freeze cycles minimized? Check_Preservation->Check_Storage Yes Solution_Preservation Solution: Improve sample collection and preservation protocol. Check_Preservation->Solution_Preservation No Check_Standards Are MMA(III) standards fresh and stable? Check_Storage->Check_Standards Yes Check_Storage->Solution_Preservation No Check_Oxidation Analyze for MMA(V). Is MMA(V) peak elevated? Check_Standards->Check_Oxidation Yes Solution_Standards Solution: Prepare fresh MMA(III) standards. Check_Standards->Solution_Standards No Conclusion_Oxidation Conclusion: MMA(III) likely oxidized to MMA(V). Review handling. Check_Oxidation->Conclusion_Oxidation Yes Conclusion_Other Problem persists. Investigate other causes (e.g., matrix effects, instrumental issues). Check_Oxidation->Conclusion_Other No Conclusion_OK Potential Issue Resolved. Re-analyze sample. Solution_Preservation->Conclusion_OK Solution_Standards->Conclusion_OK

Caption: Troubleshooting flowchart for low MMA(III) recovery.

arsenic_methylation AsV Arsenate (As(V)) AsIII Arsenite (As(III)) AsV->AsIII Reduction MMAV Monomethylarsonic Acid (MMA(V)) AsIII->MMAV Methylation MMAIII Monomethylarsonous Acid (MMA(III)) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMA(V)) MMAIII->DMAV Methylation

Caption: Simplified arsenic methylation pathway highlighting MMA(III).

References

Best practices for quality control in MMAI analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Multiplexed Molecular Imaging and Analysis (MMAI) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Weak or No Signal from a Specific Antibody

  • Question: I am not observing any signal, or the signal is very weak for one of my target antibodies. What could be the cause and how can I troubleshoot this?

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Antibody Concentration: The antibody concentration may be too low.

      • Solution: Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of dilutions on a control tissue known to express the target antigen.[1]

    • Improper Antibody Storage or Handling: Repeated freeze-thaw cycles or improper storage temperatures can degrade the antibody.

      • Solution: Refer to the manufacturer's data sheet for recommended storage conditions. Aliquot the antibody upon arrival to minimize freeze-thaw cycles.

    • Incorrect Antigen Retrieval: The antigen retrieval protocol (heat-induced or enzymatic) may not be suitable for the specific epitope.

      • Solution: Optimize the antigen retrieval method, including buffer composition, pH, temperature, and incubation time. Test different methods if the initial one fails.

    • Inactive Antibody: The antibody itself may be non-functional.

      • Solution: Test the antibody on a positive control tissue or cell line known to have high expression of the target antigen.[1] If no signal is observed, consider using a different antibody clone or from a different vendor.

    • Photobleaching: Excessive exposure to excitation light can cause fluorophore quenching.

      • Solution: Minimize light exposure during image acquisition and use an anti-fade mounting medium.

2. Issue: High Background or Non-Specific Staining

  • Question: My images show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this?

  • Possible Causes & Troubleshooting Steps:

    • Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding.

      • Solution: Perform an antibody titration to find the lowest concentration that still provides a robust specific signal with minimal background.[1]

    • Inadequate Blocking: Incomplete blocking of non-specific binding sites can cause high background.

      • Solution: Increase the blocking time and/or try a different blocking agent (e.g., bovine serum albumin, normal serum from the host species of the secondary antibody).

    • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies on the tissue.

      • Solution: Increase the number and duration of wash steps. Use a gentle wash buffer containing a detergent like Tween-20.

    • Autofluorescence: Some tissues have endogenous fluorophores that contribute to background noise.

      • Solution: Use a spectral unmixing imaging system to separate the specific signal from the autofluorescence. Alternatively, treat the tissue with an autofluorescence quenching agent.

    • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the tissue.

      • Solution: Use highly cross-adsorbed secondary antibodies. Include a "secondary antibody only" control to assess non-specific binding.

3. Issue: Image Acquisition Artifacts

  • Question: I am observing artifacts in my acquired images, such as uneven illumination or out-of-focus regions. How can I prevent these?

  • Possible Causes & Troubleshooting Steps:

    • Uneven Illumination: The illumination source may not be uniform across the field of view.

      • Solution: Perform flat-field correction during image acquisition or as a post-processing step. Ensure the microscope's light source is properly aligned.

    • Out-of-Focus Regions: The tissue section may not be perfectly flat, leading to variations in the focal plane.

      • Solution: Use a high-quality mounting medium and ensure the coverslip is properly placed to flatten the tissue. Utilize the microscope's autofocus feature, potentially with multiple focus points across the field of view. The DAPI channel can be used as a reliable reference for auto-focusing across different imaging cycles.[2]

    • Stitching Errors in Whole-Slide Images: Misalignment of adjacent image tiles can create artifacts.

      • Solution: Ensure there is sufficient overlap (at least 20%) between adjacent tiles during acquisition to allow for accurate stitching.[3] Use robust image stitching algorithms.

    • "Halo" Artifacts: This can occur due to signal bleed-through or out-of-focus light.

      • Solution: A DAPI-referenced quality evaluation can help flag halo artifacts.[2] Ensure proper filter sets are used to minimize bleed-through.

Experimental Protocols

Protocol 1: Tier 1 Antibody Validation

This protocol outlines the standard validation process for a new antibody or a new lot of a previously used antibody.[1]

  • Determine Optimal Concentration:

    • Based on the manufacturer's datasheet or literature, prepare a series of 3-4 dilutions of the primary antibody.

    • Stain sections of a positive control tissue (known to express the target antigen) with each dilution.

    • Image the sections using consistent acquisition parameters.

    • Evaluate the images for staining specificity, signal intensity, and background noise to determine the optimal concentration.[1]

  • Panel Staining Confirmation:

    • Once the optimal concentration is determined, include the antibody in a multiplex panel staining experiment on the positive control tissue.

    • Verify that the antibody's performance is maintained in the multiplex setting and that there is no significant crossover or increase in background.[1]

Protocol 2: Tissue Sample Quality Control

This protocol describes the steps for ensuring the quality of tissue samples prior to this compound staining.

  • H&E Staining and Pathologist Review:

    • Stain a representative section from the tissue block with Hematoxylin and Eosin (H&E).

    • A pathologist should review the H&E slide to assess tissue morphology, cellularity, and the presence of any artifacts like necrosis or extensive fibrosis.[4][5]

  • Exclusion Criteria Assessment:

    • Exclude samples based on pre-defined criteria, which may include:

      • Insufficient malignant cells (e.g., fewer than 100).[5]

      • Small tissue size (e.g., smaller than 4 x 1 mm).[5]

      • Excessive necrosis or fibrosis without inflammatory cells.[5]

Quantitative Data Summary

Table 1: Antibody Validation Parameters

ParameterRecommended GuidelinePurpose
Antibody Dilution Range (Titration) 1:50 - 1:1000 (Varies by antibody)To determine the optimal signal-to-noise ratio.
Positive Control Tissue Tissue with known high expression of the target antigen.To confirm antibody functionality and staining pattern.
Negative Control Tissue/Cells Knock-out tissue/cell line or tissue known to be negative for the target.To confirm antibody specificity.[1]
Isotype Control An antibody of the same isotype but lacking specificity for the target antigen.To assess non-specific binding of the primary antibody.[1]

Table 2: Image Acquisition Quality Metrics

MetricAcceptable RangeTroubleshooting if out of range
Signal-to-Noise Ratio (SNR) > 3:1Optimize antibody concentration, blocking, and washing steps.
Coefficient of Variation (CV) of Illumination < 10%Apply flat-field correction. Check microscope alignment.
Structural Similarity Index (SSIM) - DAPI reference > 0.9Re-acquire image, check for tissue damage or focus issues.[2]

Visualizations

MMAI_Troubleshooting_Workflow cluster_pre_analytical Pre-Analytical QC cluster_analytical Analytical QC cluster_post_analytical Post-Analytical QC Tissue_QC Tissue Quality Control (H&E Review) Staining Multiplex Staining Tissue_QC->Staining Antibody_Validation Antibody Validation (Titration, Controls) Antibody_Validation->Staining Imaging Image Acquisition Staining->Imaging No_Signal Weak/No Signal Staining->No_Signal Issue High_Background High Background Staining->High_Background Issue Image_Processing Image Processing (Stitching, Registration) Imaging->Image_Processing Artifacts Image Artifacts Imaging->Artifacts Issue Data_Analysis Data Analysis (Segmentation, Phenotyping) Image_Processing->Data_Analysis

Caption: A workflow diagram illustrating key quality control checkpoints in an this compound experiment.

Antibody_Validation_Pathway Start New Antibody Lot Titration Perform Concentration Titration on Positive Control Tissue Start->Titration Evaluate Evaluate Signal vs. Background Titration->Evaluate Optimal_Concentration Determine Optimal Concentration Evaluate->Optimal_Concentration Optimal Fail Re-optimize or Select New Antibody Evaluate->Fail Suboptimal Panel_Test Test in Full Multiplex Panel Optimal_Concentration->Panel_Test Final_Validation Confirm Specificity and Low Cross-reactivity Panel_Test->Final_Validation Pass Antibody Validated Final_Validation->Pass Pass Final_Validation->Fail Fail

Caption: Logical flow for a two-tiered antibody validation protocol.

References

Technical Support Center: Overcoming Matrix Effects in Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in the quantification of analytes from biological matrices using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of mass spectrometry?

A1: A matrix effect is the alteration of analyte ionization, either suppression or enhancement, caused by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can compromise the accuracy, precision, and sensitivity of quantification.[3][4] The "matrix" refers to all components in the sample other than the analyte of interest.[5]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by endogenous components of biological samples that interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][2] A major contributor to matrix effects in samples like plasma or serum are phospholipids, which can co-extract with analytes and suppress their ionization.[6] Other substances that can cause matrix effects include salts, proteins, and lipids.[5][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common indicator of matrix effects is observing a lower or inconsistent signal for your analyte in a biological sample compared to a standard solution of the same concentration prepared in a pure solvent. To formally assess this, you can perform experiments such as a post-extraction spike or post-column infusion.[8]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal.[4][9] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher signal.[4][7] Both effects are detrimental to accurate quantification.

Troubleshooting Guide

Issue 1: Inconsistent or low analyte signal in biological samples compared to neat standards.

This is a classic symptom of matrix effects, likely ion suppression. The following steps will help you troubleshoot and mitigate this issue.

Step 1: Quantify the Matrix Effect

The first step is to confirm and quantify the extent of the matrix effect.

  • Method: Post-Extraction Spike Analysis.

  • Rationale: This method compares the analyte's signal in a clean solvent to its signal when spiked into an extracted blank matrix sample. This allows for the calculation of signal suppression or enhancement.[3][8]

Experimental Protocol: Post-Extraction Spike for Matrix Effect Quantification

Objective: To quantitatively assess the degree of ion suppression or enhancement for a given analyte in a specific biological matrix.

Materials:

  • Analyte standard solution of a known concentration.

  • Blank biological matrix (e.g., plasma, urine) from a source known to not contain the analyte.

  • Your established sample preparation method (e.g., protein precipitation, SPE, LLE).

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Set A (Analyte in Solvent):

    • Take an aliquot of your final chromatography mobile phase or a suitable clean solvent.

    • Spike it with the analyte standard solution to a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Sample Set B (Analyte in Extracted Matrix):

    • Process a blank matrix sample using your established extraction protocol.

    • Take the final, clean extract.

    • Spike this extract with the same amount of analyte standard solution as in Step 1 to achieve the same final concentration.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak area of the analyte.

  • Calculation:

    • Calculate the matrix effect using the following formula:

    • A value < 100% indicates ion suppression.[4]

    • A value > 100% indicates ion enhancement.[4]

Step 2: Mitigate the Identified Matrix Effect

Based on the results from the post-extraction spike analysis, select an appropriate strategy to reduce or eliminate the matrix effect.

Option A: Optimize Sample Preparation

  • Rationale: To more effectively remove interfering matrix components before analysis.[8] Phospholipids are a common cause of matrix effects, and targeted removal can significantly improve data quality.

  • Strategies:

    • Solid-Phase Extraction (SPE): Offers better selectivity for analyte isolation and removal of interferences compared to simple protein precipitation.[10]

    • Liquid-Liquid Extraction (LLE): Can be effective in separating the analyte from interfering substances based on their differential solubility.[5]

    • Phospholipid Depletion Plates: Specific products are designed to remove phospholipids from plasma and serum samples.

Option B: Improve Chromatographic Separation

  • Rationale: To chromatographically separate the analyte from the co-eluting matrix components that are causing the ion suppression or enhancement.[3][10]

  • Strategies:

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Use a different column with an alternative stationary phase (e.g., pentafluorophenyl) that may offer different selectivity for the analyte and matrix components.[10]

    • Divert Valve: Use a divert valve to send the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the mass spectrometer.

Option C: Modify Calibration Strategy

  • Rationale: To compensate for the matrix effect rather than eliminating it. This is useful when sample preparation and chromatography optimizations are insufficient.

  • Strategies:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.[5]

    • Stable Isotope Labeled (SIL) Internal Standard: This is the most effective way to correct for matrix effects.[8][10] A SIL internal standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the analyte signal.[5]

    • Standard Addition: This involves spiking the analyte at different concentrations into the actual sample. It is very effective but can be time-consuming as it requires multiple analyses for each sample.[3][8]

Option D: Sample Dilution

  • Rationale: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.[3]

  • Consideration: This approach will also dilute the analyte, which may compromise the limit of quantitation.[9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation9545 (Suppression)18
Liquid-Liquid Extraction8570 (Suppression)10
Solid-Phase Extraction9292 (Minimal Effect)5
Phospholipid Depletion Plate9898 (Minimal Effect)3

Data is representative and will vary based on the analyte and matrix.

Table 2: Effectiveness of Different Calibration Strategies

Calibration MethodAccuracy (%)Precision (RSD, %)Notes
Standard in Solvent5520Significant underestimation due to uncorrected matrix effects.
Matrix-Matched988Effective if a consistent blank matrix is available.
Standard Addition1015Highly accurate but labor-intensive.[3]
SIL Internal Standard1003The gold standard for compensating for matrix effects.[8][10]

Data is representative and will vary based on the analyte and matrix.

Visualizations

Experimental and Logic Workflows

Troubleshooting_Workflow Workflow for Troubleshooting Matrix Effects A Inconsistent or Low Signal in Biological Samples B Perform Post-Extraction Spike Experiment A->B Hypothesize ME C Quantify Matrix Effect (ME % = [Area_Matrix / Area_Solvent] * 100) B->C Analyze Data D Is ME Significant? (e.g., <85% or >115%) C->D E Optimize Sample Prep (SPE, LLE, Phospholipid Removal) D->E Yes I No Significant ME Proceed with current method D->I No F Improve Chromatography (Gradient, Column, Divert Valve) E->F If insufficient G Change Calibration Strategy (Matrix-Matched, SIL-IS, Std Add) F->G If insufficient H Validate Method and Proceed with Analysis G->H I->H

Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects.

Representative Signaling Pathway

As "MMAI" is not a recognized signaling molecule, the following diagram illustrates a generic kinase signaling pathway that is often a target in drug development research, providing a relevant example.

Generic_Signaling_Pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Activates Ras Ras (GTP-bound) Active GEF->Ras Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to

Caption: A representative diagram of the MAPK/ERK signaling cascade.

References

Validation & Comparative

Validation of a Novel Analytical Method for Monomethylarsonous Acid (MMA(III)) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of arsenic species is paramount for toxicological studies and environmental monitoring. Monomethylarsonous acid (MMA(III)), a trivalent methylated arsenic metabolite, is of particular concern due to its high toxicity. This guide provides a comprehensive validation and comparison of a novel analytical method for MMA(III) detection against established techniques, supported by experimental data.

The accurate quantification of arsenic species is critical as the toxicity of arsenic is highly dependent on its chemical form. While inorganic arsenic (arsenite and arsenate) is a known carcinogen, its methylated metabolites, such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)), have different toxicological profiles. MMA(III) is a key intermediate in the metabolic pathway of inorganic arsenic and is considered to be more toxic than its pentavalent counterpart, MMA(V).[1] Therefore, sensitive and specific analytical methods are required to distinguish and quantify these different arsenic species in various biological and environmental matrices.

This guide focuses on the validation of a recently developed method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) involving online derivatization with dimercaptosuccinic acid (DMSA) for the specific detection of MMA(III).[2][3] This novel approach will be compared with established and widely used methods such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Ion-Pair Chromatography with Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors including sensitivity, specificity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the novel HPLC-ESI-MS/MS method in comparison to established techniques for the determination of MMA(III) and other relevant arsenic species.

Table 1: Performance Characteristics of Analytical Methods for Arsenic Speciation

ParameterHPLC-ESI-MS/MS (with DMSA)HPLC-ICP-MSHG-AFS
Analyte(s) As(III), MMA(III), As(V), MMA(V), DMA(V)As(III), As(V), MMA(V), DMA(V), AsB, AsCAs(III), As(V), MMA(V), DMA(V), MMA(III)
Linearity (R²) > 0.99> 0.995[4][5]> 0.99
Limit of Detection (LOD) Low ng/L to µg/L range0.01 mg/L for total arsenic[4]Low µg/L range
Limit of Quantification (LOQ) Low µg/L rangeNot specifiedNot specified
Accuracy (% Recovery) High (matrix-dependent)97-102% for inorganic arsenic[4]High (matrix-dependent)
Precision (% RSD) < 15%1.24 - 4.57%[5]< 10%
Key Advantages High specificity for MMA(III), molecular informationWell-established, robust, sensitive for total arsenicRelatively low cost, good sensitivity
Limitations Requires derivatization for trivalent speciesPotential for polyatomic interferencesPotential for interferences from other hydride-forming elements

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the summarized experimental protocols for the novel HPLC-ESI-MS/MS method and the established HPLC-ICP-MS technique.

Novel Method: HPLC-ESI-MS/MS with Online DMSA Derivatization

This method enables the specific detection of trivalent arsenic species, including MMA(III), which are often challenging to analyze directly by ESI-MS.[2][3]

1. Sample Preparation:

  • Urine or water samples are filtered through a 0.45 µm filter.

  • For complex matrices, solid-phase extraction (SPE) may be required for cleanup.

2. Derivatization (Online):

  • The sample is mixed with a solution of dimercaptosuccinic acid (DMSA) post-column and pre-electrospray ionization.

  • DMSA forms stable complexes with trivalent arsenicals (As(III) and MMA(III)), enabling their detection in negative ionization mode.[2][3]

3. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system with a suitable reversed-phase or ion-exchange column.

  • Mobile Phase: A gradient of ammonium carbonate or other suitable buffers.[6]

  • Flow Rate: Typically 0.2-0.5 mL/min.

4. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the DMSA-arsenic complexes, ensuring high selectivity and sensitivity.[2][3]

5. Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of calibration standards.

Established Method: HPLC-ICP-MS

HPLC-ICP-MS is considered the gold standard for arsenic speciation analysis due to its high sensitivity and robustness.[7]

1. Sample Preparation:

  • Samples are typically diluted and filtered prior to injection.

  • For solid samples, an extraction step (e.g., enzymatic or microwave-assisted extraction) is necessary to liberate the arsenic species.[8]

2. Chromatographic Separation:

  • HPLC System: An HPLC system coupled to the ICP-MS.

  • Column: Anion-exchange or cation-exchange columns are commonly used for the separation of different arsenic species.[9]

  • Mobile Phase: Typically consists of a buffer solution (e.g., phosphate buffer) to achieve separation.[9]

3. ICP-MS Detection:

  • ICP-MS System: The eluent from the HPLC is introduced into the inductively coupled plasma, where atoms are ionized.

  • Mass Analyzer: The ions are then guided into a mass analyzer (e.g., quadrupole) which separates them based on their mass-to-charge ratio.

  • Detection: Arsenic is monitored at m/z 75. A collision/reaction cell with helium or hydrogen can be used to minimize polyatomic interferences (e.g., ArCl⁺).[7]

4. Quantification:

  • Calibration curves are constructed for each arsenic species using certified reference materials.[7]

Visualizing the Workflow and Arsenic Metabolism

To better illustrate the experimental processes and the metabolic context of MMA(III), the following diagrams have been generated.

Experimental_Workflow_HPLC_ESI_MSMS cluster_sample_prep Sample Preparation cluster_analysis HPLC-ESI-MS/MS Analysis cluster_data Data Processing Sample Urine/Water Sample Filter 0.45 µm Filtration Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC Separation SPE->HPLC DMSA Online DMSA Derivatization HPLC->DMSA ESI_MSMS ESI-Tandem MS Detection (Negative Ion Mode) DMSA->ESI_MSMS Quant Quantification vs. Standards ESI_MSMS->Quant

Caption: Workflow for MMA(III) detection using HPLC-ESI-MS/MS with online derivatization.

Experimental_Workflow_HPLC_ICP_MS cluster_sample_prep Sample Preparation cluster_analysis HPLC-ICP-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid Extract) Dilute Dilution & Filtration Sample->Dilute HPLC HPLC Separation (Anion/Cation Exchange) Dilute->HPLC ICP_MS ICP-MS Detection (m/z 75) HPLC->ICP_MS Quant Quantification vs. CRMs ICP_MS->Quant

Caption: Standard workflow for arsenic speciation using HPLC-ICP-MS.

Arsenic_Metabolism iAsV Inorganic Arsenate (AsV) iAsIII Inorganic Arsenite (AsIII) iAsV->iAsIII Reduction MMAV Monomethylarsonic Acid (MMAV) iAsIII->MMAV Oxidative Methylation MMAIII Monomethylarsonous Acid (MMAIII) MMAV->MMAIII Reduction DMAV Dimethylarsinic Acid (DMAV) MMAIII->DMAV Oxidative Methylation

Caption: Simplified metabolic pathway of inorganic arsenic highlighting the formation of MMA(III).

Conclusion

The validation of a new analytical method is a critical step in ensuring data reliability and comparability. The novel HPLC-ESI-MS/MS method with online DMSA derivatization presents a highly specific and sensitive approach for the detection of the toxicologically significant MMA(III) species.[2][3] While HPLC-ICP-MS remains a robust and widely accepted standard for overall arsenic speciation, the new method offers unique advantages for studies focusing on the trivalent methylated arsenicals. The choice of method should be guided by the specific research question, the required sensitivity and specificity, and the available instrumentation. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their analytical needs.

References

Comparative Toxicity Analysis: Monomethylarsonous Acid (MMAI) vs. Inorganic Arsenic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of monomethylarsonous acid (MMA(III) or MMAI), a trivalent methylated arsenic metabolite, and inorganic arsenic, primarily focusing on the trivalent form, arsenite (As(III)). The prevailing understanding for many years was that the methylation of inorganic arsenic was a detoxification pathway. However, extensive research has revealed that trivalent methylated intermediates, particularly this compound, exhibit significantly greater toxicity than their inorganic precursor. This guide synthesizes key experimental findings to illuminate these differences.

Executive Summary

Experimental data from both in vitro and in vivo studies consistently demonstrate that this compound is more cytotoxic and acutely toxic than inorganic arsenite.[1][2][3] This increased toxicity is attributed to its high reactivity with sulfhydryl groups in proteins, leading to potent enzyme inhibition and induction of oxidative stress.[4] While both compounds share similar overarching mechanisms of toxicity, the quantitative differences in their potency are substantial, challenging the historical view of arsenic methylation as solely a detoxification process.[2][3]

Quantitative Toxicity Data

The following tables summarize the comparative toxicity of this compound and inorganic arsenite from various experimental models.

Table 1: In Vivo Acute Toxicity

CompoundSpeciesRouteLD50 (µmol/kg body weight)Reference
This compoundHamsterIntraperitoneal29.3[3]
Inorganic ArseniteHamsterIntraperitoneal112.0[3]

Table 2: In Vitro Cytotoxicity (LC50/IC50 in µM)

Cell TypeAssayThis compoundInorganic ArseniteReference
Chang Human HepatocytesLDH Leakage668[2]
Chang Human HepatocytesK+ Leakage6.319.8[2]
Chang Human HepatocytesXTT (Mitochondrial Metabolism)13.6164[2]
Hamster Kidney CellsPDH Inhibition (IC50)59.9 - 62.0115.7[3]
Purified Porcine Heart PDHPDH Inhibition (IC50)17.6106.1[3]

Toxicological Mechanisms: A Comparative Overview

The primary mechanism of toxicity for trivalent arsenicals is their ability to bind to sulfhydryl (-SH) groups, leading to the inactivation of critical proteins and enzymes.[4] this compound is a more potent inhibitor of key enzymes, such as pyruvate dehydrogenase (PDH), than inorganic arsenite.[3] Inhibition of PDH disrupts cellular respiration and energy production.

Both this compound and inorganic arsenic induce significant oxidative stress by generating reactive oxygen species (ROS), which can damage DNA, lipids, and proteins.[5] However, some studies suggest that methylated arsenicals may generate ROS to a greater extent than inorganic arsenic.[5] This oxidative stress can trigger downstream signaling pathways leading to inflammation, apoptosis, or necrosis.[6][7]

Trivalent arsenicals, including this compound and inorganic arsenite, are known to suppress the phosphorylation of Akt/protein kinase B, which can disrupt insulin-dependent glucose uptake.[8]

Signaling Pathways and Experimental Workflows

To visualize the relationships discussed, the following diagrams are provided in DOT language.

Toxicity_Pathway cluster_arsenic Arsenic Compounds cluster_cellular Cellular Interaction cluster_outcome Toxicological Outcome iAs Inorganic Arsenic (As(III)) Enzyme Enzyme Inactivation (e.g., PDH) iAs->Enzyme Inhibits ROS ROS Production iAs->ROS This compound This compound (As(III)) This compound->Enzyme Strongly Inhibits This compound->ROS Potent Induction Mito Mitochondrial Dysfunction Enzyme->Mito ROS->Mito Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito->Apoptosis Cell Cell Death Apoptosis->Cell

Caption: Comparative toxic mechanism of this compound and inorganic arsenic.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cells Cell Culture (e.g., Human Hepatocytes) Dosing Exposure to Arsenicals (this compound vs. Inorganic Arsenite) Cells->Dosing LDH LDH Assay (Membrane Integrity) Dosing->LDH XTT XTT Assay (Mitochondrial Activity) Dosing->XTT K_Leak K+ Leakage Assay (Membrane Integrity) Dosing->K_Leak IC50 Calculate IC50 Values LDH->IC50 XTT->IC50 K_Leak->IC50 Compare Compare Potency IC50->Compare

Caption: Workflow for in vitro comparative cytotoxicity assessment.

Key Experimental Protocols

Below are descriptions of the methodologies cited in the comparative toxicity data.

In Vivo LD50 Determination in Hamsters
  • Objective: To determine the median lethal dose (LD50) of this compound and inorganic arsenite.

  • Methodology: Groups of hamsters are administered a range of doses of either this compound or sodium arsenite via intraperitoneal injection.[3] The animals are observed over a specified period (e.g., 24-48 hours), and mortality is recorded for each dose group. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated using statistical methods, such as probit analysis.[9]

In Vitro Cytotoxicity Assays in Human Hepatocytes
  • Objective: To quantify and compare the cytotoxicity of this compound and inorganic arsenite in a human liver cell line.

  • Cell Culture: Chang human hepatocytes are cultured under standard conditions.

  • Exposure: Cells are exposed to various concentrations of this compound, arsenite, and other arsenic species for a defined period (e.g., 24 hours).

  • Assays:

    • Lactate Dehydrogenase (LDH) Leakage Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[2] Increased LDH activity in the medium is proportional to the loss of cell membrane integrity and, thus, cytotoxicity.

    • Intracellular Potassium (K+) Leakage Assay: Similar to the LDH assay, this method assesses cell membrane damage by measuring the amount of potassium that has leaked from the cells into the surrounding medium.[2]

    • XTT Assay: This colorimetric assay measures the metabolic activity of mitochondria.[2] Viable cells with active mitochondria reduce the XTT tetrazolium salt to a colored formazan product. A decrease in formazan production indicates mitochondrial dysfunction and reduced cell viability.

Pyruvate Dehydrogenase (PDH) Inhibition Assay
  • Objective: To measure the direct inhibitory effect of this compound and arsenite on the activity of a critical metabolic enzyme.

  • Methodology: The activity of either purified PDH from porcine heart or PDH in hamster kidney cell lysates is measured in the presence of varying concentrations of this compound or arsenite.[3] Enzyme activity is typically determined by monitoring the rate of NADH production. The concentration of the arsenical required to inhibit 50% of the enzyme's activity (IC50) is then determined.[3]

References

A Researcher's Guide to Cross-Validation of Techniques for Measuring Monocyte and Macrophage Activation and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately quantifying the activation and inhibition of monocytes and macrophages is critical. These cells are key players in the immune response, and understanding how a therapeutic candidate modulates their function can provide crucial insights into its efficacy and safety. This guide offers an objective comparison of common techniques used to measure monocyte and macrophage activation and inhibition (MMAI), complete with experimental data and protocols to aid in the selection and cross-validation of these methods.

Key Techniques for this compound Measurement

Several techniques are available to assess the various facets of monocyte and macrophage activation, from changes in cell surface protein expression to the secretion of signaling molecules and functional responses like phagocytosis. Each method offers distinct advantages and limitations.

Flow Cytometry

Principle: This technique analyzes the physical and chemical characteristics of individual cells as they pass through a laser beam. Fluorescently labeled antibodies are used to identify and quantify specific cell surface and intracellular proteins.

Key Applications: Flow cytometry is ideal for the immunophenotyping of monocyte and macrophage subsets (e.g., classical, intermediate, and non-classical) and for quantifying the expression of activation markers such as CD14, CD16, CD11b, HLA-DR, CD80, and CD86.[1]

Advantages: Provides multi-parameter data on a single-cell basis, allowing for the analysis of complex and heterogeneous cell populations. It can also assess cell viability.

Limitations: Provides an indirect measure of cellular function. The initial cost of equipment is high, and the design and analysis of experiments can be complex.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins, peptides, and hormones. A target-specific antibody is used to capture the analyte, and an enzyme-linked secondary antibody is used for detection.[2]

Key Applications: ELISA is widely used to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines (e.g., IL-10), and chemokines (e.g., MCP-1/CCL2) in cell culture supernatants, plasma, or serum.[3] Multiplex assays, such as Luminex or Meso Scale Discovery, allow for the simultaneous measurement of dozens of analytes.[4]

Advantages: Highly sensitive and specific, with high-throughput capabilities. For single analytes, it is generally cost-effective.[2][3]

Limitations: Measures the bulk response from a cell population, not individual cells. Results can be influenced by interfering substances in the sample matrix ("matrix effects"). Multiplex assays can be significantly more expensive.[5]

Monocyte Activation Test (MAT)

Principle: The MAT is a functional in vitro assay that assesses the pyrogenicity of a substance by measuring the induction of pro-inflammatory cytokine release (typically IL-6) from human monocytes.[6][7] The source of monocytes can be either peripheral blood mononuclear cells (PBMCs) or a monocytic cell line, such as Mono-Mac-6.[8]

Key Applications: Primarily used in pharmaceutical quality control to detect a broad range of pyrogens, including endotoxins and non-endotoxin pyrogens (NEPs), in parenteral drugs and on medical devices.[9]

Advantages: Offers high physiological relevance to the human fever response and is capable of detecting a wider range of pyrogens than the bacterial endotoxin test (BET).[6][10]

Limitations: When using PBMCs, there can be variability between donors. The assay generally has a longer turnaround time compared to other methods.[7]

Quantitative Polymerase Chain Reaction (qPCR)

Principle: qPCR measures the real-time amplification of specific DNA sequences to quantify the amount of a target nucleic acid. For this compound, it is used to measure the expression of genes at the messenger RNA (mRNA) level.

Key Applications: Quantifying the gene expression of activation markers, cytokines, chemokines, and other relevant proteins involved in monocyte and macrophage function.

Advantages: Extremely high sensitivity and specificity over a wide dynamic range.

Limitations: An increase in mRNA expression does not always directly correlate with an increase in protein expression or cellular function. The process requires careful experimental design, including the selection and validation of stable reference genes.[11]

Phagocytosis Assays

Principle: These assays measure the capacity of macrophages to engulf and internalize particulate matter, such as fluorescently labeled beads, bacteria, or apoptotic cells.

Key Applications: Provides a direct functional assessment of a key macrophage activity.

Advantages: Offers a clear, functional readout of macrophage activation status.

Limitations: Can be challenging to set up for high-throughput screening, and quantification can be complex.

Quantitative Comparison of this compound Measurement Techniques

The following table summarizes the key quantitative parameters for each technique to facilitate comparison.

TechniquePrimary ReadoutSensitivity (Limit of Detection/Quantification)Precision (Typical Intra- & Inter-Assay %CV)Assay Time (Hands-on & Total)Relative Cost (per sample)Throughput
Flow Cytometry Cell surface/intracellular protein expression (% positive cells, MFI)High (dependent on marker and antibody affinity)Intra: <10%, Inter: <15%2-4 hours (hands-on), 4-6 hours (total)
$
Medium to High
ELISA (Singleplex) Concentration of secreted protein (e.g., pg/mL)High (e.g., TNF-α: ~1-15 pg/mL, IL-6: ~0.3-1.2 pg/mL)[12][13][14]Intra: <10%, Inter: <15%[12][13]1.5-3 hours (hands-on), 4-6 hours (total)[14]$High
ELISA (Multiplex) Concentration of multiple secreted proteinsVariable, generally high (pg/mL range)[4]Intra: <10%, Inter: <15-20%2-4 hours (hands-on), 5-7 hours (total)
High
Monocyte Activation Test (MAT) Cytokine concentration converted to Endotoxin Equivalents (EE/mL)Very High (as low as 0.004 EU/mL)[8][9]Intra: <25%, Inter: <30%[15]2-3 hours (hands-on), 24 hours (total)
Medium
qPCR Relative gene expression (fold change)Very High (can detect very low copy numbers)Intra: <5%, Inter: <10%2-3 hours (hands-on), 4-6 hours (total)
High
Phagocytosis Assay % of phagocytosing cells, number of particles per cellModerate to HighIntra: <15%, Inter: <20%2-4 hours (hands-on), 4-8 hours (total)
Low to Medium

Relative Cost: $ (Low),

(Medium), (Medium), (Medium),
$ (High),
(Very High) MFI: Mean Fluorescence Intensity; CV: Coefficient of Variation; EU: Endotoxin Units

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Measurable Outputs TLR4 TLR4/MD-2/CD14 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Ikb NF-κB-IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Markers Surface Markers (e.g., CD80, CD86) (Flow Cytometry) Gene->Markers Cytokines Secreted Cytokines (e.g., TNF-α, IL-6) (ELISA, MAT) Gene->Cytokines mRNA mRNA (qPCR) Gene->mRNA LPS LPS (Endotoxin) LPS->TLR4 Binds

Caption: Simplified TLR4 signaling pathway in monocytes.

cluster_flow Flow Cytometry cluster_elisa ELISA / MAT cluster_qpcr qPCR start Start: Monocyte/Macrophage Source culture Culture and Stimulate (e.g., with therapeutic agent, LPS) start->culture collect_cells Harvest Cells culture->collect_cells collect_supernatant Collect Supernatant culture->collect_supernatant stain Stain for Surface Markers collect_cells->stain rna Isolate RNA collect_cells->rna elisa Perform ELISA/MAT collect_supernatant->elisa acquire Acquire Data stain->acquire analyze_flow Analyze Marker Expression acquire->analyze_flow end End: Integrated Data Analysis analyze_flow->end analyze_elisa Quantify Cytokines elisa->analyze_elisa analyze_elisa->end cdna Synthesize cDNA rna->cdna qpcr Perform qPCR cdna->qpcr analyze_qpcr Analyze Gene Expression qpcr->analyze_qpcr analyze_qpcr->end cluster_assay1 Assay 1 (e.g., Flow Cytometry) cluster_assay2 Assay 2 (e.g., ELISA) start Start: Parallel Experiment Setup stimulate Stimulate Monocytes with Dose-Response of Compound start->stimulate process1 Process Cells for Marker Expression (e.g., % CD86+) stimulate->process1 process2 Process Supernatant for Cytokine Secretion (e.g., IL-6 pg/mL) stimulate->process2 data1 Generate Dose-Response Curve 1 process1->data1 compare Compare Dose-Response Curves (e.g., EC50 values) data1->compare data2 Generate Dose-Response Curve 2 process2->data2 data2->compare correlate Correlate Readouts Across All Doses (e.g., Spearman or Pearson correlation) compare->correlate end End: Assess Concordance correlate->end

References

Efficacy of Chelation Therapy in Reducing Methylmalonic Acid Levels: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial data reveals that chelation therapy is not a recognized, experimental, or effective treatment for reducing methylmalonic acid (MMA) levels in individuals with methylmalonic acidemia. The underlying premise of utilizing chelation therapy for MMA is not supported by current medical research. This guide will, therefore, clarify the established and emerging therapeutic strategies for methylmalonic acidemia, addressing the core need for information on effective treatments for this condition.

Methylmalonic acidemia (MMA) is a rare metabolic disorder characterized by the body's inability to process certain proteins and fats, leading to the accumulation of methylmalonic acid in the blood and urine. Standard and investigational treatments for MMA focus on correcting the metabolic pathway, reducing the production of toxic metabolites, and managing symptoms, rather than removing MMA through chelation.

Established and Investigational Therapeutic Approaches for Methylmalonic Acidemia

The primary treatment strategies for methylmalonic acidemia are outlined below. These approaches are aimed at managing the underlying metabolic dysfunction and its consequences.

Standard of Care Therapies:

  • Dietary Management: A strict low-protein diet is a cornerstone of MMA management. This diet restricts the intake of amino acids that are precursors to methylmalonyl-CoA, such as isoleucine, valine, methionine, and threonine, thereby reducing the production of methylmalonic acid.[1][2][3][4]

  • Vitamin B12 (Cobalamin) Supplementation: Some forms of MMA are responsive to high doses of vitamin B12.[2] In these cases, cobalamin acts as a cofactor for the deficient enzyme, methylmalonyl-CoA mutase, improving its function and reducing MMA levels.

  • Carnitine Supplementation: Carnitine is often prescribed to help detoxify the body by binding with acyl-CoA groups, forming acylcarnitines that can be excreted in the urine. This helps to reduce the burden of toxic metabolites.[1][2][4]

  • Antibiotics: Oral antibiotics, such as metronidazole, are sometimes used to reduce the production of propionic acid by gut bacteria, which is a precursor to methylmalonic acid.[3]

  • Organ Transplantation: In severe cases of MMA that do not respond well to other treatments, liver or combined liver and kidney transplantation can be a life-saving option. A transplanted liver can provide the necessary enzyme to correct the metabolic defect.[5]

Emerging and Investigational Therapies:

Recent research has focused on novel therapeutic strategies that target the genetic basis of MMA.

  • Gene Therapy: This approach aims to deliver a functional copy of the mutated gene to the patient's cells, typically targeting the liver. Several adeno-associated virus (AAV) vector-based gene therapies are in preclinical and clinical development and have shown promise in animal models by reducing MMA levels.[6][7][8][9][10][11][12]

  • mRNA Therapy: This strategy involves administering messenger RNA (mRNA) that encodes for the deficient enzyme. The mRNA instructs the patient's own cells to produce the functional enzyme. An investigational mRNA therapy, mRNA-3704, is currently in clinical trials for MMA.[9][13]

  • Small Molecule Therapy: HST5040 is an investigational small molecule designed to provide an alternative pathway for the metabolism of toxic compounds that accumulate in MMA. It is currently being evaluated in clinical trials.[5]

Why Chelation Therapy is Not Used for Methylmalonic Acidemia

Chelation therapy involves the administration of chelating agents to remove heavy metals from the body.[14][15] These agents have a chemical structure that allows them to bind tightly to metal ions, forming a complex that can be excreted. The mechanism of chelation is specific to metals and is not effective for binding and removing organic acids like methylmalonic acid. There is no scientific evidence to suggest that any chelating agent can effectively bind to and remove MMA from the body.

Data Presentation

As there are no studies evaluating the efficacy of chelation therapy for reducing MMA levels, a comparison table with quantitative data cannot be generated. A summary of the primary treatments for MMA is provided in the table below.

Treatment ApproachMechanism of ActionKey Experimental Data/Clinical Use
Dietary Management Reduces the intake of precursor amino acids, thereby limiting the production of methylmalonic acid.Standard of care for all MMA patients; effectiveness is monitored by measuring plasma amino acid and MMA levels.[1][3][4]
Vitamin B12 Acts as a cofactor for the methylmalonyl-CoA mutase enzyme in responsive patients, improving its function.Effective in cobalamin-responsive forms of MMA; dosage is adjusted based on biochemical response.[2]
Carnitine Facilitates the removal of toxic acyl-CoA compounds by forming excretable acylcarnitines.Widely used in MMA to prevent secondary carnitine deficiency and aid in detoxification.[1][2][4]
Gene Therapy Delivers a functional copy of the defective gene to restore enzyme activity.Preclinical studies in mouse models have shown significant reductions in plasma MMA levels and improved survival.[6][8][10] Clinical trials are ongoing.
mRNA Therapy Provides the genetic instructions for cells to produce the missing or non-functional enzyme.Early phase clinical trials are evaluating the safety and efficacy of mRNA-3704 in MMA patients.[9][13]
HST5040 A small molecule that diverts toxic metabolites to a safer pathway.Currently in Phase 2 clinical trials to assess its safety and ability to reduce toxic metabolites.[5]

Experimental Protocols

Detailed experimental protocols for the established and emerging therapies for MMA can be found in the cited literature. For instance, clinical trials for gene and mRNA therapies have specific protocols outlining patient inclusion/exclusion criteria, dosing regimens, and methods for assessing safety and efficacy, including the measurement of plasma and urine MMA levels.

Visualizing Metabolic Pathways and Treatment Logic

While a diagram illustrating the mechanism of chelation therapy on MMA is not applicable, the following diagrams depict the metabolic pathway of MMA and the logical workflow for its current management.

MMA_Pathway cluster_precursors Dietary Precursors Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Deficient in MMA) Cofactor: Vitamin B12 MMA Methylmalonic Acid (Accumulates) MethylmalonylCoA->MMA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle

Metabolic Pathway in Methylmalonic Acidemia.

MMA_Treatment_Workflow cluster_management Initial Management cluster_advanced Advanced Therapies (for severe/non-responsive cases) Diagnosis Diagnosis of MMA (Newborn Screening, Organic Acid Analysis) Diet Low-Protein Diet Diagnosis->Diet B12_Trial Trial of Vitamin B12 Diagnosis->B12_Trial Carnitine Carnitine Supplementation Diagnosis->Carnitine B12_Responsive Cobalamin-Responsive MMA B12_Trial->B12_Responsive Positive Response B12_NonResponsive Cobalamin-Non-Responsive MMA B12_Trial->B12_NonResponsive No/Poor Response Transplant Liver/Kidney Transplantation B12_NonResponsive->Transplant Investigational Investigational Therapies (Gene Therapy, mRNA Therapy, etc.) B12_NonResponsive->Investigational

Treatment Workflow for Methylmalonic Acidemia.

References

A Comparative Analysis of Methylmalonic Acidemia (MMA) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the metabolic intricacies of Methylmalonic Acidemia (MMA) in humans and key animal models.

This guide provides a detailed comparative analysis of Methylmalonic Acidemia (MMA) metabolism, focusing on the enzymatic activity of methylmalonyl-CoA mutase (MUT), metabolite accumulation, and the underlying cellular signaling pathways. By presenting quantitative data from human studies and various animal models, including mouse and zebrafish, this document aims to facilitate a deeper understanding of the disease's pathophysiology and aid in the development of novel therapeutic strategies.

Executive Summary

Methylmalonic Acidemia is a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid and other toxic metabolites. This guide reveals key similarities and differences in MMA metabolism across species, highlighting the utility of animal models in recapitulating human disease phenotypes. A critical observation is the comparable enzyme kinetics of MUT between humans and mice, validating the use of murine models in preclinical research. Furthermore, this guide elucidates the central role of oxidative stress in activating downstream signaling pathways, such as MAPK and p53, which contribute to the cellular pathology of MMA.

Comparative Enzyme Kinetics of Methylmalonyl-CoA Mutase (MUT)

The activity of methylmalonyl-CoA mutase is central to the pathophysiology of MMA. While extensive kinetic data for the wild-type human enzyme is available, specific kinetic parameters for mouse and other species are less frequently reported. However, studies have shown that the activity and reaction kinetics of mouse MUT are similar to the human enzyme[1]. The following table summarizes the available kinetic data for human MUT, including common mutations found in MMA patients, which provides a baseline for comparison with animal models.

SpeciesEnzyme VariantKm for AdoCbl (µM)Vmax (% of Wild-Type)Reference
HumanWild-Type~0.02 - 0.04100%[2]
HumanG94V0.818%[2][3]
HumanY231N1.41.5%[2][3]
HumanR369H1.10.2%[2][3]
HumanG623R18.00.2%[2][3]
HumanH678R2.81.2%[2][3]
HumanG717V7.090%[2][3]
MouseWild-TypeSimilar to humanSimilar to human[1]

Comparative Metabolite Accumulation in MMA Models

The hallmark of MMA is the accumulation of specific metabolites in bodily fluids and tissues. Mouse and zebrafish models of MMA exhibit biochemical phenotypes that closely mimic the human condition, making them invaluable for studying disease progression and therapeutic interventions.

Species/ModelTissue/FluidMethylmalonic Acid (MMA) LevelsPropionylcarnitine (C3) LevelsReference
Human (MMA patients)Urine259.10 (6.73 - 6429.28) mg/g creatinine (median, range)-[4]
Human (MMA patients)Blood (Plasma)-8.52 (1.50 - 52.11) µmol/L (median, range)[4]
Mouse (Mut-/-)LiverMarkedly elevatedMarkedly elevated[5][6]
Mouse (Mut-/-)KidneyMarkedly elevatedMarkedly elevated[5][6]
Mouse (Mut-/-)BrainMarkedly elevatedMarkedly elevated[5]
Zebrafish (mmut-/-)Whole bodySignificantly elevated (vs. wild-type)Significantly elevated (vs. wild-type)[7]

Signaling Pathways in MMA Pathophysiology

The accumulation of toxic metabolites in MMA triggers a cascade of cellular stress responses, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death. The Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways have been identified as key players in this process[8].

MMA_Pathophysiology cluster_Metabolic_Block Metabolic Block in MMA cluster_Cellular_Stress Cellular Stress Response cluster_Signaling_Pathways Downstream Signaling cluster_Cellular_Outcome Cellular Outcome MUT_Deficiency Methylmalonyl-CoA Mutase (MUT) Deficiency MMA_Accumulation Methylmalonic Acid (MMA) Accumulation MUT_Deficiency->MMA_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction MMA_Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondrial_Dysfunction->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation (JNK, p38) Oxidative_Stress->MAPK_Pathway p53_Activation p53 Activation Oxidative_Stress->p53_Activation Apoptosis Apoptosis MAPK_Pathway->Apoptosis p53_Activation->Apoptosis MMA_Model_Workflow cluster_Model_Generation Model Generation cluster_Phenotyping Phenotypic Analysis cluster_Molecular_Analysis Molecular & Cellular Analysis Gene_Targeting Gene Targeting (e.g., CRISPR/Cas9) Animal_Model MMA Animal Model (e.g., Mouse, Zebrafish) Gene_Targeting->Animal_Model Biochemical_Analysis Biochemical Analysis (Blood, Urine, Tissues) Animal_Model->Biochemical_Analysis Histopathology Histopathological Examination Animal_Model->Histopathology Behavioral_Tests Behavioral Assessment Animal_Model->Behavioral_Tests Enzyme_Assay MUT Enzyme Activity Assay Biochemical_Analysis->Enzyme_Assay Western_Blot Western Blot (Protein Expression) Gene_Expression Gene Expression (RT-qPCR, RNA-seq)

References

Navigating the Analytical Challenges of Monomethylarsonous Acid: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of arsenic species is paramount, particularly for the highly toxic metabolite Monomethylarsonous acid (MMA(III)). This guide provides an objective comparison of analytical performance for MMA(III) determination across different laboratories and methodologies, supported by experimental data. It aims to offer a comprehensive resource for understanding the nuances of MMA(III) analysis, from sample handling to data interpretation.

The accurate quantification of MMA(III) is critical due to its established toxicity, which is greater than that of inorganic arsenic.[1][2][3] Inter-laboratory comparison studies and proficiency testing programs are essential for ensuring the reliability and comparability of analytical data across different testing facilities. Organizations like the Centers for Disease Control and Prevention (CDC) have established programs such as the Proficiency in Arsenic Speciation (PAsS) to aid laboratories in assessing the accuracy of their arsenic analysis.[4]

Data Presentation: A Comparative Overview of Analytical Performance

The following table summarizes quantitative data from various studies, highlighting key performance indicators for the analysis of MMA(III) and other relevant arsenic species. It is important to note that the data is compiled from different studies and matrices, which should be considered when making direct comparisons.

ParameterMMA(III) ValueOther Arsenic SpeciesMatrixAnalytical MethodSource
Limit of Detection (LOD) 0.25 µg/LAs(III), As(V), DMA, AsBet, AsChol: 0.25 µg/LHuman UrineIC-ICP-MS[5]
< 1 µg As/LAs(III), As(V), DMA: < 1 µg As/LWaterHPLC-ICP-MS[6]
0.04 µg/L (spike-based)As(III): 0.03 µg/L, As(V): 0.05 µg/L, DMA: 0.03 µg/LWaterNot specified
Recovery 104%As(III): 99%, As(V): 106%, DMA: 103%, AsBe: 105%SerumHPLC-ICP-MS
Exceeded 70-120% rangeiAs: 109-145%, DMA: 92-111%Rice Flour SRMHPLC-ICP-MS
Concentration Range in Studies Not specifiedAs(III), As(V), MMA, DMA: 0.5 - 100 µg/LWaterNot specified
Not specifiedAs species: Whole BloodNot specified[7]
5.6 - 25.0 µgAs/L (as MMA)As(III): 7.7-32.3 µgAs/L, As(V): <0.5-3.3 µgAs/L, DMA: 47.9-153.4 µgAs/LHuman UrineHPLC-ICP-MS[8]

DMA: Dimethylarsinic acid, AsBet: Arsenobetaine, AsChol: Arsenocholine, iAs: inorganic Arsenic, SRM: Standard Reference Material.

Experimental Protocols: A Representative HPLC-ICP-MS Methodology

The most common technique for the speciation of arsenic, including MMA(III), is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9] The following is a representative protocol synthesized from multiple sources.

1. Sample Preparation:

  • Water Samples: For the analysis of dissolved arsenic species, water samples should be filtered through a 0.45 µm filter. To prevent species transformation, especially the oxidation of MMA(III), samples should be stored at low temperatures (e.g., 4°C) and analyzed as soon as possible. Preservation techniques, such as the addition of a complexing agent, may be necessary depending on the sample matrix and storage time.

  • Biological Samples (Urine, Serum, Tissue): Urine samples are typically diluted with deionized water. For serum and tissue samples, a digestion or extraction step is required to release the arsenic species from the matrix. This can involve enzymatic or chemical digestion. It is crucial to use mild extraction conditions to avoid altering the arsenic species.[2] For instance, with urine, a simple dilution is often sufficient. For tissues, more complex extraction procedures may be necessary.

2. Chromatographic Separation (HPLC):

  • Column: Anion-exchange columns are frequently used for the separation of arsenic species.

  • Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A common mobile phase consists of a buffer solution, such as ammonium carbonate or phosphate buffer, with the pH adjusted to optimize the separation of the target arsenic species. Gradient elution is often employed to separate a wide range of arsenic compounds in a single run.

  • Flow Rate: A typical flow rate is around 1 mL/min.

3. Detection (ICP-MS):

  • The eluent from the HPLC is introduced into the ICP-MS.

  • The ICP-MS is set to monitor the mass-to-charge ratio (m/z) of arsenic (e.g., m/z 75).

  • The use of a collision/reaction cell with a gas like helium can help to reduce polyatomic interferences, thereby improving the accuracy of the measurements.

4. Quality Control:

  • Certified Reference Materials (CRMs): The use of CRMs, such as those from NIST (e.g., SRM 3669 Arsenic Species in Frozen Human Urine), is essential for method validation and ensuring the accuracy of the results.[10]

  • Spike Recovery: Spiking samples with known concentrations of MMA(III) and other arsenic species helps to assess the method's accuracy and the potential for matrix effects.

  • Blanks: Analysis of method blanks and field blanks is necessary to monitor for contamination.

Visualizing the Process: Workflows and Relationships

To better illustrate the key processes in an inter-laboratory comparison of MMA(III) analysis, the following diagrams are provided.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Water, Urine) Sample_Preservation Sample Preservation (e.g., Refrigeration) Sample_Collection->Sample_Preservation Sample_Preparation Sample Preparation (e.g., Filtration, Dilution) Sample_Preservation->Sample_Preparation HPLC_Separation HPLC Separation (Anion-Exchange) Sample_Preparation->HPLC_Separation ICPMS_Detection ICP-MS Detection (m/z 75) HPLC_Separation->ICPMS_Detection Data_Processing Data Processing ICPMS_Detection->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting InterLab_Comparison cluster_setup Study Setup cluster_labs Participating Laboratories cluster_evaluation Evaluation PT_Provider Proficiency Test Provider (e.g., CDC, NIST) Reference_Material Preparation of Reference Material PT_Provider->Reference_Material Lab_A Laboratory A Reference_Material->Lab_A Lab_B Laboratory B Reference_Material->Lab_B Lab_C Laboratory C Reference_Material->Lab_C Lab_N ... Laboratory N Reference_Material->Lab_N Data_Submission Data Submission Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_N->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-scores) Data_Submission->Statistical_Analysis Performance_Report Performance Report Statistical_Analysis->Performance_Report Performance_Report->PT_Provider

References

Monomethylarsonic Acid (MMA) as a Biomarker of Arsenic Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of monomethylarsonic acid (MMA), also referred to as MMA(V) or monomethylarsonate, with other arsenicals as a biomarker for inorganic arsenic (iAs) exposure. The following sections detail the metabolic pathway of arsenic, present quantitative comparisons of key biomarkers, and outline the experimental protocols for their measurement.

Introduction to Arsenic Biomarkers

The assessment of human exposure to inorganic arsenic, a known carcinogen, relies on the measurement of specific biomarkers.[1][2] Urine is the preferred biological matrix for this assessment due to its non-invasive collection and because it is the primary route of excretion for most arsenic species.[2][3][4] Following ingestion, inorganic arsenic undergoes a metabolic process of reduction and oxidative methylation, primarily in the liver, resulting in the formation of monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[2] These metabolites, along with any unmetabolized inorganic arsenic (iAs), are excreted in the urine and serve as key biomarkers of recent exposure.[5][6]

The speciation of arsenic in urine is crucial for accurately assessing exposure to toxic inorganic forms, as it distinguishes them from non-toxic organic arsenic compounds, such as arsenobetaine, which are commonly found in seafood.[2][3] The relative proportions of iAs, MMA, and DMA in urine can also provide insights into an individual's arsenic methylation capacity, which may be linked to susceptibility to arsenic-induced health effects.[7][8]

Arsenic Metabolic Pathway

The biotransformation of inorganic arsenic is a multi-step process. The following diagram illustrates the generally accepted metabolic pathway.

ArsenicMetabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Urinary Excretion iAsV_source Inorganic Arsenate (AsV) iAsIII Arsenite (AsIII) iAsV_source->iAsIII Reduction MMAIII Monomethylarsonous Acid (MMAIII) iAsIII->MMAIII Oxidative Methylation Urine Urine iAsIII->Urine Excreted MMAV Monomethylarsonic Acid (MMAV) MMAV->MMAIII Reduction MMAV->Urine Excreted MMAIII->MMAV Oxidation DMAV Dimethylarsinic Acid (DMAV) MMAIII->DMAV Oxidative Methylation DMAV->Urine Excreted

Caption: Metabolic pathway of inorganic arsenic in the human body.

Comparative Analysis of Urinary Arsenic Biomarkers

The selection of an appropriate biomarker is critical for epidemiological studies and clinical assessments. While total urinary arsenic can be a simple screening tool, it is often confounded by dietary sources of organic arsenic. Speciated arsenic analysis provides a more accurate picture of exposure to inorganic arsenic. The performance of iAs, MMA, and DMA as biomarkers is compared below.

A study conducted in an arsenic-contaminated area in Bangladesh provides valuable data on the correlation of various urinary arsenic species with the concentration of inorganic arsenic in drinking water.[5] This study highlights that while all urinary arsenic metabolites are significantly correlated with drinking water arsenic, the sum of inorganic arsenic and MMA (iAs + MMA) shows the strongest linear relationship.[5] This suggests that the combination of iAs and MMA may be the most robust biomarker for assessing exposure to inorganic arsenic, particularly in populations where dietary intake of DMA from sources like seaweed or certain shellfish could be a confounding factor.[3]

BiomarkerTypical % in Urine (of iAs+MMA+DMA)Correlation with Drinking Water As (r)[5]AdvantagesDisadvantages
Inorganic Arsenic (iAs) 10-30%[2]0.50Direct measure of unmetabolized toxic arsenic.Represents a smaller fraction of total excreted arsenic from inorganic exposure.
Monomethylarsonic Acid (MMA) 10-20%[2]0.57A primary metabolite of inorganic arsenic. A higher percentage may indicate less efficient methylation and potentially higher risk.[8]Intermediate metabolite; its concentration is influenced by individual methylation capacity.
Dimethylarsinic Acid (DMA) 60-70%[2]0.61The major metabolite of inorganic arsenic, reflecting the body's detoxification process.Can be confounded by dietary intake of DMA from seafood.[3]
Sum of iAs + MMA -0.61 Considered by some studies as the best biomarker of iAs exposure as it is less affected by dietary DMA.[5]Requires speciation analysis.
Sum of iAs + MMA + DMA 100%-Represents the total excretion of arsenic from inorganic exposure.Can be influenced by dietary DMA.

Experimental Protocols

The gold standard for the analysis of arsenic species in urine is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9][10][11]

Sample Collection and Preparation
  • Collection: Spot urine samples or first morning voids are typically collected in arsenic-free containers.[12]

  • Storage: Samples should be frozen until analysis to minimize interconversion of arsenic species.[13]

  • Preparation: A common procedure involves diluting the urine sample (e.g., 10-fold) with deionized water or a suitable buffer.[14] For some methods, samples may be treated with a slightly acidified buffer or centrifuged to remove precipitates.[13]

Chromatographic Separation (HPLC)
  • Technique: Anion-exchange chromatography is commonly used to separate the negatively charged arsenic species (arsenate, arsenite, MMA, and DMA).[3]

  • Column: A specialized anion-exchange column (e.g., Agilent G3288-80000) is employed.[9]

  • Mobile Phase: The mobile phase is typically a buffer solution, such as a phosphate buffer, with carefully controlled pH to achieve optimal separation.[9]

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

Detection (ICP-MS)
  • Introduction: The eluent from the HPLC column is introduced into the ICP-MS system.

  • Ionization: The sample is nebulized and passes through a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms.

  • Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio. Arsenic is typically monitored at m/z 75.[15]

  • Interference Reduction: A dynamic reaction cell (DRC) may be used to minimize polyatomic interferences, such as from argon chloride (ArCl), which can also have a mass-to-charge ratio of 75.[3][13]

Quantification and Quality Control
  • Calibration: The instrument is calibrated using standard solutions of known concentrations for each arsenic species.

  • Quality Control: Certified Reference Materials (CRMs), such as NIST SRM 2670a (urine with elevated levels of arsenic), are analyzed to ensure the accuracy and precision of the measurements.[12] Spiked samples are also used to assess recovery.[16]

  • Data Analysis: The concentration of each arsenic species is determined from the chromatogram based on the peak area and the calibration curve. Results are often corrected for urine dilution using specific gravity or creatinine concentration.[4]

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of urinary arsenic species.

ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Urine Sample Collection Storage Freezing & Storage Collection->Storage Preparation Dilution & Centrifugation Storage->Preparation HPLC HPLC Separation (Anion Exchange) Preparation->HPLC ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS Quantification Quantification (Calibration Curve) ICPMS->Quantification QC Quality Control (CRMs, Spikes) Quantification->QC Reporting Reporting Results (Creatinine/SG Corrected) Quantification->Reporting

Caption: Workflow for urinary arsenic speciation analysis.

Conclusion

The speciation of arsenic in urine is essential for an accurate assessment of exposure to inorganic arsenic. While inorganic arsenic, MMA, and DMA are all valuable biomarkers, evidence suggests that the sum of inorganic arsenic and MMA (iAs + MMA) may be the most reliable indicator of inorganic arsenic exposure, as it is less susceptible to confounding from dietary sources of DMA.[5] The choice of biomarker should be guided by the specific research question, the characteristics of the study population, and potential confounding factors. The use of standardized and validated analytical methods, such as HPLC-ICP-MS, is crucial for obtaining high-quality data in both research and clinical settings.

References

Assessing the Carcinogenicity of Monomethylarsonous Acid (MMAI) Relative to Other Arsenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The metalloid arsenic is a well-established human carcinogen, with its various inorganic and organic forms posing differential risks. Understanding the comparative carcinogenicity of its metabolites is crucial for accurate risk assessment and the development of safer therapeutic agents. This guide provides a detailed comparison of the carcinogenic potential of monomethylarsonous acid (MMAI), also known as MMA(III), relative to other key arsenic compounds, supported by experimental data.

Introduction to Arsenic Metabolism

Upon entering the body, inorganic arsenic (iAs) undergoes a complex metabolic process, primarily in the liver, involving a series of reduction and oxidative methylation steps. This was once considered a detoxification pathway, but recent evidence challenges this notion. The process generates several metabolites, including monomethylarsonic acid (MMA(V)), monomethylarsonous acid (MMA(III)), dimethylarsinic acid (DMA(V)), and dimethylarsinous acid (DMA(III)). The trivalent methylated arsenicals, MMA(III) and DMA(III), have been shown to be highly reactive and toxic.[1]

Comparative Carcinogenicity of Arsenic Compounds

Experimental evidence from both in vitro and in vivo studies indicates significant differences in the carcinogenic potential of various arsenic species.

Monomethylarsonous Acid (this compound / MMA(III)): A Potent Carcinogen

A growing body of evidence points to MMA(III) as a key player in arsenic-induced carcinogenesis. Studies have consistently demonstrated that MMA(III) is more cytotoxic and genotoxic than its pentavalent counterpart, MMA(V), as well as inorganic arsenite (As(III)) and arsenate (As(V)).[2][3][4]

Key findings on the carcinogenicity of MMA(III) include:

  • Malignant Transformation: Continuous exposure to 0.05 μM MMA(III) for 52 weeks induced malignant transformation in a non-tumorigenic human bladder urothelial cell line (UROtsa).[5]

  • Tumor Induction in Mice: K6/ODC mice treated with 10, 50, and 100 ppm MMA(III) in their drinking water for 26 weeks developed skin papillomas.[5]

  • Higher Toxicity in Human Cells: In Chang human hepatocytes, MMA(III) exhibited significantly higher toxicity compared to other arsenic compounds, with a lower LC50 value.[4]

Inorganic Arsenic (iAs): The Established Human Carcinogen

Inorganic arsenic is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[6] Epidemiological studies have strongly linked chronic exposure to inorganic arsenic in drinking water and occupational settings to an increased risk of skin, lung, and bladder cancer.[7][8][9] While a potent human carcinogen, establishing a robust animal model for inorganic arsenic-induced cancer has proven challenging.[1][10]

Pentavalent Methylated Arsenicals: Varied Carcinogenic Potential

  • Monomethylarsonic Acid (MMA(V)): Long-term studies have shown a lack of carcinogenic effect for MMA(V). Two-year feeding studies in Fischer F344 rats and B6C3F1 mice found no treatment-related neoplastic effects.[1][11]

  • Dimethylarsinic Acid (DMA(V)): The carcinogenicity of DMA(V) appears to be species-specific. It has been identified as a bladder carcinogen in rats when administered at high doses in drinking water or diet.[1][9] However, it tested negative in a two-year carcinogenicity bioassay in mice.[1]

Quantitative Data on the Toxicity of Arsenic Compounds

The following table summarizes the comparative cytotoxicity of various arsenic compounds from in vitro studies.

Arsenic CompoundCell LineAssayLC50 (µM)Reference
MMA(III) Chang human hepatocytesLDH6[4]
K+ leakage6.3[4]
XTT13.6[4]
Arsenite (As(III)) Chang human hepatocytesLDH68[4]
K+ leakage19.8[4]
XTT164[4]
Arsenate (As(V)) Chang human hepatocytes-> MMA(V) & DMA(V)[4]
MMA(V) Chang human hepatocytes-Least Toxic[4]
DMA(V) Chang human hepatocytes-Least Toxic[4]

Signaling Pathways in Arsenic-Induced Carcinogenesis

The mechanisms underlying arsenic's carcinogenicity are multifaceted and involve the dysregulation of key cellular signaling pathways. Arsenic exposure can lead to the generation of reactive oxygen species (ROS), which can contribute to both the initiation and promotion of cancer.[12] Two prominent signaling pathways implicated are the PI3K/AKT/mTOR pathway and the Hedgehog pathway.[6][12][13][14]

Arsenic-Induced Carcinogenesis Signaling Pathway Arsenic Arsenic Compounds ROS Reactive Oxygen Species (ROS) Arsenic->ROS EGFR EGFR Arsenic->EGFR Hedgehog Hedgehog Pathway Arsenic->Hedgehog ROS->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation GLI3 GLI3 (Repressor Form) Hedgehog->GLI3 decreases stability GLI3->Proliferation Carcinogenesis Carcinogenesis Proliferation->Carcinogenesis Apoptosis->Carcinogenesis

Caption: Arsenic-induced signaling pathways leading to carcinogenesis.

Experimental Protocols for Assessing Carcinogenicity

The evaluation of the carcinogenic potential of arsenic compounds typically involves a combination of in vitro and in vivo experimental models.

In Vitro Assays:

  • Cytotoxicity Assays: These assays, such as the LDH leakage, potassium leakage, and XTT assays, are used to determine the concentration of a substance that is lethal to 50% of a cell population (LC50), providing a measure of acute toxicity.[4]

  • Genotoxicity Assays: These assays assess the ability of a compound to damage DNA.

  • Cell Transformation Assays: Non-tumorigenic cell lines are continuously exposed to the test compound over an extended period to determine if it can induce malignant transformation, a hallmark of carcinogenesis.[5]

In Vivo Studies:

  • Long-Term Carcinogenicity Bioassays: These are typically two-year studies conducted in rodents (rats and mice) according to guidelines from regulatory agencies like the US EPA.[11] Animals are administered the test compound in their diet or drinking water at various concentrations. The primary endpoint is the incidence of tumors.

  • Transgenic Mouse Models: Genetically modified mice that are predisposed to developing certain types of cancer can be used to assess the carcinogenic potential of a substance in a shorter timeframe.[5]

Experimental Workflow for Arsenic Carcinogenicity Assessment start Start in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., LDH, XTT) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays in_vitro->genotoxicity transformation Cell Transformation Assays in_vitro->transformation in_vivo In Vivo Studies cytotoxicity->in_vivo genotoxicity->in_vivo transformation->in_vivo dose_finding Dose-Range Finding Studies in_vivo->dose_finding long_term Long-Term Bioassay (e.g., 2-year rodent study) dose_finding->long_term histopathology Histopathological Analysis long_term->histopathology data_analysis Data Analysis & Risk Assessment histopathology->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MMAI

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive guide to the proper handling and disposal of 5-Methoxy-6-methyl-2-aminoindane (MMAI), a psychoactive aminoindan compound intended for forensic and research applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound (hydrochloride) is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1]

I. Immediate Safety Protocols

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective garment.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[1]

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. This compound Waste Classification and Handling

Proper disposal begins with correct waste classification. As the generator of the waste, you are responsible for determining if it is hazardous.

Hazardous Waste Determination:

While this compound is not specifically listed as a P- or U-series hazardous waste, it must be evaluated for hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA) and relevant state regulations.[2][3][4] Based on available safety data, this compound (hydrochloride) is an irritant and may cause respiratory irritation[1], which could classify it as a toxic hazardous waste.

Waste Segregation and Collection:

  • Solid this compound Waste: Collect all disposable lab materials contaminated with this compound, such as pipette tips, weigh boats, and contaminated PPE, in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, kept closed except when adding waste, and stored in a designated satellite accumulation area.

  • Liquid this compound Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

III. Step-by-Step Disposal Procedure

  • Waste Identification and Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "5-Methoxy-6-methyl-2-aminoindane (this compound)".

  • Container Management:

    • Use only approved, leak-proof containers for waste collection.

    • Ensure containers are tightly sealed when not in use to prevent spills or volatilization.

    • Store waste containers in a secondary containment bin to mitigate potential leaks.

  • Waste Storage:

    • Store collected this compound waste in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

  • Arrange for Professional Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for pickup and proper disposal.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

IV. Quantitative Data and Chemical Properties

The following table summarizes the known quantitative and chemical properties of this compound and its hydrochloride salt. This information is essential for a comprehensive understanding and safe handling of the compound.

PropertyValueReference
Chemical Name 5-Methoxy-6-methyl-2-aminoindane[6]
Synonyms This compound[6]
CAS Number 132980-16-6 (Free base), 132980-17-7 (Hydrochloride)[6][7]
Molecular Formula C₁₁H₁₅NO (Free base), C₁₁H₁₅NO • HCl (Hydrochloride)[6][7]
Molar Mass 177.25 g/mol (Free base), 213.7 g/mol (Hydrochloride)[6][7]
Physical State Crystalline solid (Hydrochloride)[7]
Solubility PBS (pH 7.2): 0.2 mg/mLEthanol: 0.5 mg/mLDMSO: 20 mg/mLDMF: 1 mg/mL[1][7]
Hazard Classification Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general experimental workflow involving this compound and the logical pathway for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation prep Material Weighing & Solution Preparation exp Experimental Use (e.g., cell culture, in-vivo studies) prep->exp solid_waste Solid Waste (PPE, tips, etc.) exp->solid_waste liquid_waste Liquid Waste (solutions) exp->liquid_waste

Caption: General experimental workflow involving this compound.

disposal_pathway cluster_collection Waste Collection cluster_storage On-Site Management cluster_disposal Final Disposal collect Segregate & Collect Waste in Labeled Containers store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Vendor store->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup

Caption: Logical pathway for the proper disposal of this compound waste.

References

Essential Safety Protocols for Handling Methyl Methacrylate (MMA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals like Methyl Methacrylate (MMA). Adherence to strict personal protective equipment (PPE) protocols is the first line of defense against potential exposure and injury. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of MMA.

Methyl Methacrylate is a flammable liquid and should be handled with extreme care in a well-ventilated fume hood.[1] It is a known skin sensitizer and irritant, and can cause respiratory tract irritation.[1][2] Proper selection and use of PPE are critical to mitigate these risks.

Eye and Face Protection

Direct contact with MMA can cause eye irritation.[1] Therefore, appropriate eye and face protection is mandatory.

  • Safety Goggles: Chemical safety goggles with side protection should be worn whenever handling MMA.[2][3]

  • Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide full-face protection.

Skin Protection: Gloves and Protective Clothing

Prolonged skin contact with MMA may lead to skin irritation and dermatitis.[1] It is crucial to select the right gloves and protective clothing to prevent skin exposure.

  • Gloves: Not all gloves offer adequate protection against MMA. Ordinary surgical rubber gloves can be penetrated in less than a minute.[4] It is essential to use gloves made from resistant materials. Nitrile gloves offer short-term protection against small splashes, but for more than incidental contact, more robust options are necessary.[3]

    • Recommended Glove Materials:

      • Butyl Rubber: Offers good protection against MMA.[1]

      • Polyvinyl Alcohol (PVA): Recommended for extended contact with MMA.[1][3][5]

      • Viton-Butyl Rubber: A two-layered glove that provides good resistance.[4]

    For detailed information on glove selection, including breakthrough times, refer to the table below.

  • Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect against splashes and contamination.[1] For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing is recommended.[1][2] All protective clothing should be clean and put on before work begins.[5]

Respiratory Protection

Inhalation of MMA vapors can cause respiratory tract irritation and other health effects.[1][6] All work with MMA should be conducted in a fume hood to minimize vapor inhalation.[1] If a risk assessment indicates that air-purifying respirators are necessary, they must be used correctly.

  • Respirator Type: For short-term operations where ventilation is insufficient, a Type A mask, which is effective against organic gases and vapors with a boiling point above 65°C, is recommended.[2][6] For longer tasks, a powered air-purifying respirator (PAPR) may be more suitable.[6]

  • Fit Testing: Any personnel required to wear a respirator must be properly trained and fit-tested to ensure a proper seal.[1]

  • Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 ppm averaged over an 8-hour work shift.[5] The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a lower threshold limit value (TLV) of 50 ppm over an 8-hour shift and a short-term exposure limit (STEL) of 100 ppm.[5]

Quantitative Data on Glove Selection

The following table summarizes the performance of various glove materials against Methyl Methacrylate, providing a clear comparison for proper selection.

Glove MaterialThicknessBreakthrough TimeRecommendation
Butyl Rubber0.7 mm> 60 minutesRecommended
Polyvinyl Alcohol (PVA)--Recommended for expected exposure
Nitrile-Short-term for small splashesNot for prolonged contact
Viton-Butyl Rubber0.27 mm15 minutesRecommended
Three-layered PVP0.07 mm20 minutesRecommended
Natural Latex/Rubber-< 1 minuteNot Recommended

Data compiled from multiple safety data sheets and studies.[2][3][4][7]

Operational and Disposal Plans

Proper handling and disposal procedures are as crucial as wearing the correct PPE to ensure a safe laboratory environment.

Experimental Workflow for Handling MMA

The following diagram outlines the necessary steps for safely handling Methyl Methacrylate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Fume Hood is Operational B->C D Select and Don Appropriate PPE C->D E Work Within Fume Hood D->E F Keep Containers Tightly Closed E->F G Avoid Inhalation of Vapors E->G H Prevent Skin and Eye Contact E->H I Decontaminate Work Area H->I J Dispose of Contaminated PPE I->J K Segregate and Dispose of MMA Waste I->K

Safe Handling Workflow for Methyl Methacrylate.
Disposal of Contaminated PPE and MMA Waste

Proper disposal of MMA-contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Contaminated Gloves: If gloves become contaminated with MMA, they should be removed immediately, and hands should be washed thoroughly.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Contaminated Clothing: If clothing becomes contaminated, it should be removed immediately, and the affected skin area should be rinsed thoroughly.[5] Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste.

  • MMA Waste: Empty MMA containers may still pose a hazard and should be triple-rinsed, with the first rinsate collected as hazardous waste.[1] All materials contaminated with MMA, including paper towels used for cleanup, should be placed in a sealed plastic bag, labeled as hazardous waste, and stored in a designated fire-safe container until collection by environmental health and safety personnel.[3] Unused or expired MMA should also be disposed of as hazardous waste.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.